molecular formula CH5N3.HNO3<br>CH6N4O3<br>CH5N3.HNO3<br>C(NH2)3NO3<br>CH6N4O3 B7800015 Guanidine nitrate CAS No. 52470-25-4

Guanidine nitrate

Cat. No.: B7800015
CAS No.: 52470-25-4
M. Wt: 122.08 g/mol
InChI Key: CNUNWZZSUJPAHX-UHFFFAOYSA-N
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Description

Guanidine nitrate is a white, crystalline solid with the chemical formula CH5N3·HNO3 and a molar mass of 122.084 g·mol⁻¹ . It is the nitrate salt of guanidine, correctly referred to as guanidinium nitrate, and is characterized by its high solubility in water . This compound decomposes when heated above 250 °C . This compound is a fundamental material in scientific research, particularly in the field of energetic materials. It serves as a vital precursor in the synthesis of nitrogen-rich compounds like nitroguanidine . Its properties make it highly valuable for studies concerning gas generators and solid rocket propellants, where its decomposition produces predominantly nitrogen gas and water vapor, resulting in a high gas output with a relatively low flame temperature . Research into its interaction with other compounds, such as nitrocellulose, provides critical insights into decomposition kinetics and reaction mechanisms, which are essential for formulating advanced propellants and pyrotechnic compositions . Furthermore, its role has been explored in safety applications, such as a less toxic alternative in automotive airbag inflators . Researchers value this compound for its ability to contribute to the development of "greener" energetic materials, as its decomposition products are largely environmentally benign . Safety Note: this compound is an energetic material and can be both a fuel and an oxidizer. It is harmful if swallowed, causes serious eye irritation, and may be harmful if inhaled. Appropriate safety precautions, including consulting the Safety Data Sheet (SDS) prior to use, must be observed . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

guanidine;nitric acid
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InChI

InChI=1S/CH5N3.HNO3/c2*2-1(3)4/h(H5,2,3,4);(H,2,3,4)
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InChI Key

CNUNWZZSUJPAHX-UHFFFAOYSA-N
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Canonical SMILES

C(=N)(N)N.[N+](=O)(O)[O-]
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Molecular Formula

CH5N3.HNO3, Array, C(NH2)3NO3, CH6N4O3
Record name GUANIDINE NITRATE
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Related CAS

113-00-8 (Parent)
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DSSTOX Substance ID

DTXSID3027164
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Molecular Weight

122.08 g/mol
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Physical Description

Guanidine nitrate appears as a white crystalline solid. Soluble in water. Takes some effort to ignite but once ignited it burns with increasing vigor as the fire progresses. If contaminated with combustible materials it accelerates their burning. Prolonged exposure to fire or heat may result in an explosion. Produces toxic oxides of nitrogen during combustion., Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, White solid; [Hawley] White crystalline powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS.
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Boiling Point

Decomposes at boiling point
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Solubility

Sol in 10 parts water; sol in alcohol, SLIGHTLY SOL IN ACETONE, Solubility in water, g/100ml at 20 °C: 16
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Density

1.436 g/cm³
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Color/Form

Crystalline powder

CAS No.

506-93-4; 52470-25-4, 506-93-4, 52470-25-4
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Melting Point

214 °C, 217 °C
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Foundational & Exploratory

Guanidine Nitrate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of guanidine (B92328) nitrate (B79036), a versatile and energetic compound with significant applications across various scientific and industrial fields. This document details its chemical structure, core properties, synthesis protocols, and key applications, with a focus on providing precise, quantitative data and procedural information for the scientific community.

Chemical Identity and Structure

Guanidine nitrate, correctly termed guanidinium (B1211019) nitrate, is an organic salt with the chemical formula CH₅N₃·HNO₃ or C(NH₂)₃NO₃.[1][2][3] It is composed of a guanidinium cation, [C(NH₂)₃]⁺, and a nitrate anion, [NO₃]⁻.[3] The guanidinium cation features a central carbon atom bonded to three amino groups in a planar, resonant structure, which contributes to its stability.

The chemical structure of this compound is depicted below:

guanidine_nitrate cluster_guanidinium Guanidinium Cation ([C(NH₂)₃]⁺) cluster_nitrate Nitrate Anion ([NO₃]⁻) C C N1 N C->N1 N2 N C->N2 N3 N C->N3 charge_plus + H11 H N1->H11 H12 H N1->H12 H21 H N2->H21 H22 H N2->H22 H31 H N3->H31 H32 H N3->H32 N4 N O1 O N4->O1 O2 O N4->O2 O3 O N4->O3 charge_minus -

Caption: Ionic structure of this compound.

Physicochemical Properties

This compound is a white crystalline solid that is highly soluble in water.[1][4][5] It is a stable compound under normal conditions but can decompose explosively at elevated temperatures or under confinement.[2][4] Its properties make it valuable as an energetic material and a precursor in chemical synthesis.

Table 1: General and Physical Properties of this compound

PropertyValue
Molecular Formula CH₆N₄O₃ (also written as CH₅N₃·HNO₃)[1][4]
Molecular Weight 122.08 g/mol [4]
Appearance White crystalline solid/granules[4][6]
Melting Point 213–216 °C[6]
Density 1.44 g/mL[6]
pH (aqueous solution) Neutral[7]

Table 2: Solubility Data

SolventSolubility ( g/100 g solvent)Temperature (°C)
Water12.520[7]
4150[7]
7980[7]
Methanol< 120[7]
3.550[7]
1280[7]
AcetoneInsoluble[7]-
BenzeneInsoluble[7]-
Ethyl EtherInsoluble[7]-

Table 3: Energetic and Decomposition Properties

PropertyValue
Decomposition Temperature > 250 °C[8]
Explosive Decomposition Reaction [C(NH₂)₃]NO₃ (s) → 3 H₂O (g) + 2 N₂ (g) + C (s)[1][2]
Monopropellant Specific Impulse 177 seconds (1.7 kN·s/kg)[1][2]
Detonation Velocity 2,762 - 3,700 m/s[2]
Activation Energy of Decomposition 191–199 kJ/mol[8]

Experimental Protocols: Synthesis of this compound

This compound is produced industrially through several methods. The most common procedures involve the reaction of either dicyandiamide (B1669379) or urea (B33335) with ammonium (B1175870) nitrate.[1][2]

Synthesis from Dicyandiamide and Ammonium Nitrate

This method is a well-established laboratory and industrial procedure for producing this compound.

Workflow: Synthesis from Dicyandiamide

synthesis_workflow cluster_reactants Reactant Preparation DCD Dicyandiamide (210 g) mix Mix intimately DCD->mix AN Ammonium Nitrate (440 g) AN->mix heat Heat in oil bath 160°C for 2 hours mix->heat cool Cool to room temp. heat->cool extract Extract with hot water cool->extract filter Filter hot solution (removes insolubles) extract->filter concentrate Concentrate filtrate filter->concentrate crystallize Crystallize concentrate->crystallize dry Dry product crystallize->dry product Crude this compound dry->product

Caption: Workflow for this compound synthesis.

Detailed Methodology:

  • Mixing of Reactants: An intimate mixture of 210 g of dicyandiamide and 440 g of ammonium nitrate is prepared and placed in a 1-liter round-bottom flask.

  • Heating: The flask is heated in an oil bath. The temperature of the oil bath is raised to and maintained at 160°C for a duration of 2 hours. During this time, the reaction mixture will melt and react.

  • Cooling and Extraction: After the 2-hour reaction time, the flask is removed from the oil bath and allowed to cool to room temperature. The solidified contents are then extracted by warming with successive portions of hot water on a steam bath.

  • Filtration: The combined hot aqueous extracts are filtered to remove white, insoluble by-products, primarily ammeline (B29363) and ammelide.

  • Crystallization: The hot filtrate is concentrated by boiling to a volume of approximately one liter and then allowed to cool, promoting the crystallization of this compound.

  • Second Crop: The mother liquor from the first crystallization is further concentrated to about 250 ml to obtain a second crop of crystals.

  • Purification (Optional): The crude this compound can be purified by recrystallization from boiling water. The product is dissolved in the minimum amount of boiling water, allowed to cool for crystallization, and then filtered.

  • Drying: The final product is thoroughly dried. The resulting this compound is suitable for use in further syntheses, such as the preparation of nitroguanidine.

Synthesis from Urea and Ammonium Nitrate

An alternative industrial method involves melting urea with ammonium nitrate in the presence of a silica (B1680970) catalyst at temperatures between 120-200°C.[4] Molten urea reacts with molten ammonium nitrate, typically in a molar ratio of 1:1 to 1:6, to yield this compound.[9] This method is economically advantageous due to the low cost of urea.[9]

Applications in Research and Industry

This compound's unique properties lend it to a variety of applications:

  • Precursor for Energetic Materials: It is a crucial intermediate in the large-scale production of nitroguanidine, another important energetic material.[1][3][8]

  • Gas Generation: A primary use of this compound is as a gas generant in automotive airbag inflators.[1][10] It offers a less toxic alternative to sodium azide (B81097) and is less explosive than ammonium nitrate.[1]

  • Propellants and Pyrotechnics: Due to its high gas output and low flame temperature, it is used as a monopropellant, notably in Jetex engines for model aircraft, and as a component in rocket propellants and pyrotechnic formulations.[1][2][10]

  • Chemical Synthesis: It serves as a raw material for the synthesis of various compounds, including sulfadiazine (B1682646) and other sulfa drugs.[7] It is also used to prepare other guanidine salts like guanidine carbonate.[7]

  • Other Applications: this compound also finds use in the paint industry, as a component in photographic materials, and in disinfectants.[7][9]

Safety and Handling

This compound is classified as a hazardous substance, acting as both a fuel and an oxidizer.[1] It can explode upon exposure to flame, friction, or heat.[4][9] It is harmful to the eyes, skin, and respiratory tract.[1] Proper personal protective equipment should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from combustible materials and sources of ignition.[6]

References

Guanidine Nitrate (CAS No. 506-93-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine (B92328) nitrate (B79036), with the CAS number 506-93-4, is a salt formed from guanidine and nitric acid. It presents as a white, crystalline solid and is highly soluble in water.[1][2][3] While the broader class of guanidine-containing compounds is of significant interest in medicinal chemistry for a wide range of therapeutic applications, guanidine nitrate itself is most prominently utilized as a high-energy material and a versatile chemical intermediate.[4][5] Its applications include use as a gas generant in automotive airbags, a monopropellant in model rocket engines, and a precursor in the synthesis of other compounds such as nitroguanidine (B56551) and sulfadiazine.[3][5][6][7] In the realm of research and drug development, it is also explored in specific drug formulations and employed in biochemical assays, for instance, in protein denaturation studies.[8][9] This guide provides an in-depth overview of the core properties, synthesis, and analysis of this compound.

Physicochemical and Safety Data

A summary of the key quantitative properties of this compound is presented below. It is imperative to handle this compound with appropriate safety precautions due to its hazardous nature as both a fuel and an oxidizer.[5]

PropertyValueReference(s)
Identifiers
CAS Number506-93-4
Molecular FormulaCH₅N₃·HNO₃
Molecular Weight122.08 g/mol [1]
Physical Properties
AppearanceWhite crystalline solid[1][10]
Density1.44 g/cm³
Melting Point213–215 °C
Solubility in WaterSoluble[1]
Safety and Toxicity
LD₅₀ (Oral, rat)730 mg/kg
Hazard StatementsMay intensify fire; oxidizer. Harmful if swallowed. Causes serious eye irritation.[11][12]
Precautionary StatementsKeep away from heat, sparks, and flame. Do not store near combustible materials. Use with adequate ventilation.[13][14]
NFPA 704 DiamondHealth: 2, Flammability: 3, Instability: 3, Special: OX

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound from Dicyandiamide (B1669379) and Ammonium (B1175870) Nitrate

This method is a common industrial and laboratory-scale procedure for producing this compound.

Materials:

  • Dicyandiamide (2.5 moles, 210 g)

  • Ammonium Nitrate (5.5 moles, 440 g)

  • Deionized Water

  • 1 L Round-bottom flask

  • Oil bath

  • Heating mantle

  • Steam bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Create an intimate mixture of dicyandiamide and ammonium nitrate and place it in the 1 L round-bottom flask.[1]

  • Place the flask in an oil bath preheated to 110-120 °C.[1]

  • Gradually raise the temperature of the oil bath to 160 °C over approximately 30 minutes.[1]

  • Maintain the temperature at 160 °C for three hours. During the first hour, the mixture will melt and then solidify into a cake.[1]

  • After three hours, remove the flask from the oil bath and allow it to cool.[1]

  • Extract the product from the solid cake by adding successive portions of hot water (approximately 2 L in total) on a steam bath until all soluble material is dissolved.[1]

  • Filter the hot solution to remove insoluble byproducts such as ammeline (B29363) and ammelide.[1]

  • The filtrate contains this compound along with some unreacted ammonium nitrate.[1]

Purification by Recrystallization

To obtain a purer product, the crude this compound can be recrystallized.

Materials:

  • Crude this compound

  • Deionized Water

  • Beakers

  • Hot plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the crude this compound in a minimal amount of boiling water (approximately 1 L for the yield from the synthesis above).

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Filter the recrystallized this compound and wash the crystals with a small amount of cold deionized water.

  • A second crop of crystals can be obtained by concentrating the mother liquor to about 250 mL and repeating the cooling and filtration process.[1]

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. The melting point of the recrystallized product should be around 213–214 °C.[1]

Analytical Method: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a rapid and efficient method for the separation and quantification of this compound, particularly for quality control.

Materials and Equipment:

  • HPTLC silica (B1680970) gel 60 F254 plates

  • Standard solutions of this compound and nitroguanidine in distilled water

  • Developing chamber

  • Densitometer with UV detector

  • Mobile phase: Dioxane–tetrahydrofuran 1:1 (v/v)

Procedure:

  • Pre-treat the HPTLC plates with methanol (B129727) to improve the baseline and signal-to-noise ratio.[10]

  • Spot the standard and sample solutions onto the HPTLC plate.[10]

  • Develop the plate in a chamber saturated with the mobile phase.

  • After development, dry the plate and perform UV detection at 210 nm for this compound.[10]

  • Quantify the amount of this compound by absorbance densitometry and comparison of peak areas with the calibration curve generated from the standard solutions.[10]

Experimental and Logical Diagrams

The following diagrams illustrate the workflow for the synthesis and purification of this compound, as well as a logical diagram of its primary applications.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_extraction Extraction & Filtration cluster_purification Purification start Mix Dicyandiamide & Ammonium Nitrate heat Heat to 160°C for 3 hours start->heat cool_synth Cool to Room Temperature heat->cool_synth extract Extract with Hot Water cool_synth->extract filter_insoluble Hot Filtration extract->filter_insoluble filtrate Crude Guanidine Nitrate Solution filter_insoluble->filtrate recrystallize Recrystallize from Boiling Water filtrate->recrystallize cool_cryst Cool to Induce Crystallization recrystallize->cool_cryst filter_pure Filter Purified Crystals cool_cryst->filter_pure dry Dry Crystals filter_pure->dry final_product Pure Guanidine Nitrate dry->final_product

Caption: Workflow for the synthesis and purification of this compound.

Applications_Logical_Diagram cluster_energetic Energetic Materials cluster_synthesis Chemical Synthesis Intermediate cluster_research Research & Development gn This compound (CAS 506-93-4) airbags Airbag Gas Generators gn->airbags propellant Monopropellants gn->propellant nitroguanidine Nitroguanidine gn->nitroguanidine sulfadiazine Sulfadiazine gn->sulfadiazine herbicides Sulfonylurea Herbicides gn->herbicides protein Protein Denaturation gn->protein drug_form Drug Formulations gn->drug_form biochem Biochemical Assays gn->biochem

Caption: Primary application areas of this compound.

Conclusion

This compound is a compound with significant industrial and research applications, primarily stemming from its energetic properties and its utility as a chemical precursor. While it does not play a direct role in known biological signaling pathways, its importance in the synthesis of pharmaceuticals and its use in biochemical research make it a relevant compound for professionals in drug development and life sciences. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use.

References

physical and chemical properties of guanidinium nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidinium (B1211019) nitrate (B79036), a salt composed of the guanidinium cation ([C(NH₂)₃]⁺) and the nitrate anion (NO₃⁻), is a compound of significant interest across various scientific and industrial domains. Its applications range from being a high-energy material in propellants and gas generators to a precursor in the synthesis of pharmaceuticals and other nitrogen-rich compounds.[1][2][3] This technical guide provides an in-depth overview of the fundamental physical and chemical properties of guanidinium nitrate, detailed experimental protocols for its synthesis and characterization, and an exploration of its thermal decomposition pathways. All quantitative data is presented in easily comparable tables, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Physical Properties

Guanidinium nitrate is a white, crystalline, odorless solid at room temperature.[4][5] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[5]

Tabulated Physical Properties

A summary of the key physical properties of guanidinium nitrate is presented in Table 1 for easy reference and comparison.

PropertyValueReferences
Molecular Formula CH₆N₄O₃[4]
Molar Mass 122.08 g/mol [6]
Appearance White crystalline solid[4][5]
Density 1.44 g/cm³[6]
Melting Point 213-215 °C (decomposes)[5]
Water Solubility 12.5 g/100 g at 20°C; 41 g/100 g at 50°C; 79 g/100 g at 80°C[7]
Methanol Solubility <1 g/100 g at 20°C; 3.5 g/100 g at 50°C; 12 g/100 g at 80°C[7]
Other Solubilities Insoluble in acetone, benzene, and ethyl ether.[7]
pH of 1% aqueous solution 5.7 (at 25 °C)[2]
Crystal Structure

The crystal structure of guanidinium nitrate consists of sheets of guanidinium cations and nitrate anions. These ions are linked by N-H···O hydrogen bonds. The carbon and one nitrogen atom of the guanidinium cation, along with the nitrogen and one oxygen atom of the nitrate anion, lie on crystallographic mirror planes, and the sheets are perpendicular to these planes.[8]

Chemical Properties and Reactivity

Guanidinium nitrate is a powerful energetic material and a strong oxidizing agent.[4][7] Its chemical behavior is dominated by the properties of the nitrate anion and the guanidinium cation.

Thermal Decomposition

The thermal decomposition of guanidinium nitrate is a complex process that has been the subject of numerous studies. It is known to decompose and potentially explode at high temperatures.[4] The decomposition is influenced by the presence of acids and bases.[5] A proposed mechanism for its thermal decomposition involves a two-stage process where the major gaseous products are ammonia (B1221849) (NH₃), nitrous oxide (N₂O), nitrogen dioxide (NO₂), and carbon dioxide (CO₂).[9]

The decomposition is not thought to be initiated in the condensed phase due to the high stability of the guanidinium and nitrate ions.[9] A more likely pathway involves the isomerization of guanidinium nitrate in the gas phase, followed by a proton transfer to yield nitric acid and guanidine (B92328). These intermediates then undergo further reactions to produce nitroguanidine (B56551) and water. The subsequent dissociation of nitroguanidine and decomposition of nitric acid lead to the observed gaseous products.[9]

A simplified representation of the proposed initial steps in the gas-phase decomposition of guanidinium nitrate is depicted below.

decomposition_pathway GN Guanidinium Nitrate (gas) Isomer Isomerization GN->Isomer PT Proton Transfer Isomer->PT Intermediates Nitric Acid + Guanidine PT->Intermediates FurtherRxn Further Reactions Intermediates->FurtherRxn Products Nitroguanidine + H₂O FurtherRxn->Products

Initial steps of Guanidinium Nitrate decomposition.
Explosive Properties

Guanidinium nitrate is classified as an explosive material.[4] It has a detonation velocity in the range of 2,762 to 3,700 m/s.[5] Its explosive nature makes it a component in some rocket propellants and gas-generating compositions for applications like automotive airbags.[1][4]

Experimental Protocols

Synthesis of Guanidinium Nitrate

A common laboratory-scale synthesis of guanidinium nitrate involves the reaction of dicyandiamide (B1669379) with ammonium (B1175870) nitrate.[8]

Materials:

  • Dicyandiamide (210 g, 2.5 moles)

  • Ammonium nitrate (440 g, 5.5 moles)

  • 1 L round-bottom flask

  • Oil bath

  • Heating mantle

  • Steam bath

  • Filtration apparatus (Buchner funnel, filter paper)

  • Beakers

Procedure:

  • Intimately mix 210 g of dicyandiamide and 440 g of ammonium nitrate in a 1 L round-bottom flask.

  • Place the flask in an oil bath and heat the mixture. Raise the temperature of the oil bath to 160 °C over approximately 30 minutes.

  • Maintain the temperature at 160 °C for three hours. During the first hour, the solid mixture will melt into a clear liquid, which will then begin to solidify.

  • After three hours, remove the flask from the oil bath and allow it to cool.

  • Extract the solid product from the flask by warming it with successive portions of water on a steam bath until all soluble material is dissolved.

  • Filter the hot solution to remove any white, insoluble byproducts (such as ammeline (B29363) and ammelide).

  • Concentrate the filtrate to approximately 1 L and allow it to cool. Guanidinium nitrate will crystallize out of the solution.

  • Collect the crystals by suction filtration.

  • A second crop of crystals can be obtained by further concentrating the mother liquor to about 250 mL and cooling.

  • The crude product can be purified by recrystallization from hot water.[7]

The workflow for the synthesis and purification of guanidinium nitrate can be visualized as follows:

synthesis_workflow Start Mix Dicyandiamide and Ammonium Nitrate Heat Heat to 160°C for 3 hours Start->Heat Cool Cool to Room Temperature Heat->Cool Extract Extract with Hot Water Cool->Extract Filter_Hot Hot Gravity Filtration Extract->Filter_Hot Insoluble Insoluble Byproducts (discard) Filter_Hot->Insoluble Concentrate Concentrate Filtrate Filter_Hot->Concentrate Crystallize Cool to Crystallize Concentrate->Crystallize Filter_Cold Suction Filtration Crystallize->Filter_Cold Mother_Liquor Mother Liquor Filter_Cold->Mother_Liquor Crude_Product Crude Guanidinium Nitrate Filter_Cold->Crude_Product Recrystallize Recrystallize from Hot Water Crude_Product->Recrystallize Pure_Product Pure Guanidinium Nitrate Recrystallize->Pure_Product

Synthesis and purification of Guanidinium Nitrate.
Spectroscopic Characterization

The identity and purity of synthesized guanidinium nitrate can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of guanidinium nitrate exhibits characteristic absorption bands corresponding to the N-H, C-N, and N-O functional groups. The presence of both the guanidinium cation and the nitrate anion can be confirmed by their respective vibrational modes. IR spectra for guanidinium nitrate are available in public databases such as PubChem and ChemicalBook.[10][11]

  • Raman Spectroscopy: Raman spectroscopy is another valuable tool for characterizing guanidinium nitrate. It provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the molecule. Raman spectra can also be found in databases like PubChem and ChemicalBook.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of the guanidinium cation is expected to show a single resonance for the six equivalent protons of the amino groups. In D₂O, the guanidinium proton signal appears as a singlet.[13]

    • ¹³C NMR: The carbon-13 NMR spectrum will show a single resonance corresponding to the central carbon atom of the guanidinium cation. A ¹³C NMR spectrum for guanidinium nitrate is available on SpectraBase.

Safety and Handling

Guanidinium nitrate is a strong oxidizer and can cause fire if it comes into contact with combustible materials.[2] It is also an explosive and may detonate if subjected to heat, shock, or friction.[2] When heated to decomposition, it emits toxic fumes of nitric acid and nitrogen oxides.[10]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • In case of dust formation, use a NIOSH-approved respirator.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Keep away from combustible materials, reducing agents, and strong acids.

  • Store in tightly closed containers.

Applications

Guanidinium nitrate has a variety of applications, including:

  • Propellants and Explosives: Due to its high energy content, it is used as a component in rocket propellants and explosives.[4][5]

  • Gas Generators: It is used in gas-generating systems, such as those found in automotive airbags.[1]

  • Chemical Synthesis: It serves as a precursor for the synthesis of other nitrogen-rich compounds, most notably nitroguanidine.[1]

  • Pharmaceuticals: It is used in the synthesis of certain sulfonamide drugs.[7]

  • Other Industrial Uses: It also finds applications in the production of photographic materials and disinfectants.[7]

Conclusion

Guanidinium nitrate is a versatile compound with a unique combination of physical and chemical properties. Its energetic nature makes it valuable in propulsion and gas generation, while its chemical reactivity allows for its use as a key intermediate in the synthesis of various important chemicals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible use in research and industrial applications.

References

Guanidine Nitrate Solubility in Water and Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of guanidine (B92328) nitrate (B79036) in two common solvents: water and ethanol (B145695). Understanding the solubility of this compound is critical for its application in various fields, including as a precursor in the synthesis of pharmaceuticals and other organic compounds. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate key concepts.

Core Data: Solubility of Guanidine Nitrate

The solubility of this compound in water and ethanol is significantly influenced by temperature. The following tables summarize the quantitative solubility data gathered from various scientific sources.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 g H₂O)
1012.5
2021.5
3033.5
4048.5
5067.0
6089.5
70117.5
80151.0
90192.0
100243.0

Table 2: Solubility of this compound in Ethanol

Temperature (°C)Solubility ( g/100 g C₂H₅OH)
00.86 (absolute ethanol)
202.4
301.4
404.5
503.39 (absolute ethanol)
608.5
708.6
7813.0

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The data presented in this guide is primarily obtained through the isothermal equilibrium method, a highly reliable technique for establishing the thermodynamic solubility of a solid in a liquid. The following is a detailed protocol for this method.

Isothermal Equilibrium Method

Principle:

This method involves creating a saturated solution of the solute (this compound) in the solvent (water or ethanol) at a constant temperature. A state of equilibrium is achieved when the rate of dissolution of the solid equals the rate of precipitation. The concentration of the solute in the saturated solution is then determined, typically using a gravimetric approach.

Apparatus:

  • Thermostatically controlled water bath or incubator

  • Jacketed glass vessels or sealed flasks

  • Magnetic stirrer and stir bars

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical balance (accurate to ±0.0001 g)

  • Drying oven

  • Glassware: beakers, volumetric flasks, pipettes

  • Spatulas and weighing paper

Procedure:

  • Solvent Preparation: Dispense a known volume or mass of the desired solvent (deionized water or absolute ethanol) into a jacketed glass vessel or a sealed flask.

  • Temperature Equilibration: Place the vessel in the thermostatically controlled bath set to the desired experimental temperature. Allow the solvent to equilibrate to this temperature for at least 30 minutes.

  • Addition of Solute: Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed and that solid remains present throughout the experiment.

  • Equilibration: Seal the vessel to prevent solvent evaporation and begin stirring the mixture at a constant rate. The stirring should be vigorous enough to keep the solid suspended but not so vigorous as to cause significant particle size reduction. Allow the system to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The required time can be determined by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is established, stop the stirring and allow the excess solid to settle for at least 2 hours at the experimental temperature.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization. Immediately attach a syringe filter (also pre-warmed to the experimental temperature) and filter the solution into a pre-weighed, clean, and dry container.

  • Gravimetric Analysis:

    • Accurately weigh the container with the filtered saturated solution.

    • Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound (e.g., 70-80 °C) until a constant weight of the dry solid is achieved.

    • Reweigh the container with the dried this compound.

  • Calculation:

    • Mass of the solvent = (Mass of container + solution) - (Mass of container + dry solid)

    • Mass of the dissolved this compound = (Mass of container + dry solid) - (Mass of empty container)

    • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) * 100

Data Validation:

To ensure the accuracy of the results, it is recommended to perform the experiment in triplicate at each temperature point. The solid phase remaining after the experiment should be analyzed (e.g., by melting point or spectroscopy) to confirm that no phase transformation or decomposition of the this compound has occurred.

Visualizations

Experimental Workflow

The following flowchart illustrates the key steps involved in the isothermal equilibrium method for determining the solubility of this compound.

experimental_workflow start Start prepare_solvent Prepare Known Amount of Solvent start->prepare_solvent equilibrate_temp Equilibrate Solvent to Desired Temperature prepare_solvent->equilibrate_temp add_solute Add Excess this compound equilibrate_temp->add_solute stir_equilibrate Stir and Equilibrate for 24-72h add_solute->stir_equilibrate settle Allow Excess Solid to Settle stir_equilibrate->settle sample_filter Sample and Filter Supernatant settle->sample_filter weigh_solution Weigh Filtered Saturated Solution sample_filter->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solid Weigh Dry this compound evaporate->weigh_solid calculate Calculate Solubility weigh_solid->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Temperature-Solubility Relationship

The following diagram illustrates the positive correlation between temperature and the solubility of this compound in both water and ethanol.

solubility_relationship cluster_water Water cluster_ethanol Ethanol Temperature_H2O Increased Temperature Solubility_H2O Increased Solubility Temperature_H2O->Solubility_H2O leads to Temperature_EtOH Increased Temperature Solubility_EtOH Increased Solubility Temperature_EtOH->Solubility_EtOH leads to

Caption: Temperature's effect on solubility.

Guanidine Nitrate: A Comprehensive Technical Guide on its Thermal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point and decomposition temperature of guanidine (B92328) nitrate (B79036). The following sections detail the thermal characteristics, experimental protocols for their determination, and a summary of key data.

Thermal Properties of Guanidine Nitrate

This compound (CH₆N₄O₃) is a white crystalline solid that is soluble in water and alcohol.[1][2][3] It is recognized for its energetic properties and is used in applications such as gas generants in automobile airbags and as a monopropellant.[2][4][5] Understanding its thermal behavior is critical for safe handling, storage, and application.

Melting Point

The melting point of this compound is consistently reported in the range of 212°C to 218°C. The precise temperature can vary based on the purity of the substance. Recrystallized this compound has a melting point of 213–214°C.[6]

Decomposition Temperature

This compound's decomposition is a more complex process than its melting. It is known to be thermally sensitive and may explode if heated.[2][7][8] The decomposition process is exothermic and can be influenced by factors such as the heating rate and the presence of other substances.

Decomposition can begin at temperatures as low as 170°C with an endothermic process, followed by an exothermic decomposition at higher temperatures.[9] Studies have shown a main decomposition stage occurring in a wide range from approximately 177°C to 427°C (450–700 K).[1] Using differential scanning calorimetry (DSC), an onset of decomposition has been observed at 206°C, with significant exothermic peaks between 270°C and 350°C.[4] In a closed system, the onset temperature for decomposition has been measured at 290°C.[10]

Quantitative Data Summary

The following table summarizes the reported melting point and decomposition temperatures for this compound from various sources.

ParameterTemperature RangeNotesSource(s)
Melting Point 212.0–218.0 °CDependent on purity.[11]
214–216 °C[1][2]
213–215 °C[2][7][8]
214 °C[3][12]
213–214 °CFor recrystallized product.[6]
Decomposition 170°COnset of endothermic decomposition.[9]
206-208°COnset of exothermic decomposition.[4][9]
270–350 °CRange of exothermic peaks.[4]
290 °COnset temperature in a closed cell DSC.[10]
177-427 °CSingle-step weight loss range (450-700 K).[1]

Experimental Protocols

The determination of the melting point and decomposition temperature of energetic materials like this compound requires specialized analytical techniques. The most common methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often coupled with other analytical methods to identify decomposition products.

Method 1: Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions as a function of temperature. This allows for the determination of both the melting point (an endothermic event) and the decomposition (an exothermic event).

  • Apparatus: A heat-flux type Differential Scanning Calorimeter.

  • Procedure:

    • A small, precisely weighed sample of this compound (typically 1-5 mg) is placed into an aluminum or copper crucible.

    • The crucible is sealed. For decomposition studies, experiments may be conducted in both open and sealed (closed) crucibles to observe the effect of pressure buildup.[10]

    • The sample is placed in the DSC cell alongside an empty reference crucible.

    • The sample is heated at a constant linear rate (e.g., 1, 5, 10, or 20 K/min).[1][4]

    • The differential heat flow between the sample and the reference is recorded as a function of temperature.

    • The melting point is identified by the onset of the endothermic peak.

    • The decomposition temperature is identified by the onset of the exothermic peak(s). The peak temperature and the total heat of decomposition (enthalpy) are also determined from the thermogram.

Method 2: Thermogravimetric Analysis - Mass Spectrometry/Fourier Transform Infrared Spectroscopy (TGA-MS/FTIR)

  • Objective: To measure the change in mass of a sample as a function of temperature while identifying the gaseous products evolved during decomposition.

  • Apparatus: A Thermogravimetric Analyzer coupled to a Mass Spectrometer and/or a Fourier Transform Infrared Spectrometer.[10][13][14]

  • Procedure:

    • A small sample of this compound is placed in the TGA furnace.

    • The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored and recorded as a function of temperature, generating a TGA curve that shows mass loss steps corresponding to decomposition.

    • The gases evolved from the sample are transferred via a heated line to the MS and/or FTIR for analysis.

    • The MS and FTIR provide real-time data on the chemical identity of the decomposition products (e.g., H₂O, N₂, N₂O, CO₂).[9][15]

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and the logical progression of this compound's thermal events.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_detection Evolved Gas Analysis cluster_results Data Interpretation sample This compound Sample weigh Precise Weighing sample->weigh encapsulate Encapsulation in Crucible weigh->encapsulate dsc DSC Analysis (Heat Flow vs. Temp) encapsulate->dsc tga TGA Analysis (Mass Loss vs. Temp) encapsulate->tga melting_point Melting Point (Endotherm) dsc->melting_point decomp_temp Decomposition Temp (Exotherm) dsc->decomp_temp ms Mass Spectrometry (MS) tga->ms Gas Transfer ftir FTIR Spectroscopy tga->ftir Gas Transfer gas_products Identification of Gaseous Products ms->gas_products ftir->gas_products

Caption: Workflow for Thermal Analysis of this compound.

thermal_progression start Solid this compound (Ambient Temp) heating1 Heating start->heating1 Input Heat melt Melting (~214 °C) heating1->melt heating2 Further Heating melt->heating2 decomp Decomposition (Onset >170-290 °C) heating2->decomp Exothermic Event products Gaseous Products (H₂O, N₂, N₂O, CO₂) + Residue decomp->products

Caption: Thermal Progression from Solid to Decomposition Products.

References

The Synthesis of Guanidine Nitrate: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Guanidine (B92328) nitrate (B79036), a compound of significant industrial and historical importance, serves as a crucial intermediate in the synthesis of various pharmaceuticals, pesticides, and high-energy materials. This whitepaper provides a comprehensive exploration of the history of guanidine nitrate's discovery and the evolution of its synthesis methodologies. Key production routes, including the dicyandiamide (B1669379), calcium cyanamide (B42294), urea-ammonium nitrate, and ammonium (B1175870) thiocyanate (B1210189) processes, are examined in detail. This guide presents quantitative data from various synthesis methods in a structured format for comparative analysis, offers detailed experimental protocols for pivotal reactions, and employs visualizations to elucidate reaction pathways and experimental workflows, catering to the needs of researchers, scientists, and professionals in drug development.

A Historical Perspective on Guanidine and its Nitrate Salt

The journey of guanidine chemistry began in 1861 with the isolation of guanidine from guano by Adolph Strecker. However, it was the quest for synthetic fertilizers and explosives that propelled the development of large-scale guanidine salt production. The synthesis of this compound, in particular, has been a subject of extensive research due to its role as a precursor to nitroguanidine, a key component in smokeless gunpowders and propellants. Early production methods were often hazardous and inefficient, paving the way for the development of more controlled and economically viable processes throughout the 20th century. The evolution of this compound synthesis reflects the broader advancements in industrial chemistry, moving from direct fusion of hazardous materials to more refined and safer aqueous and melt-based methods.

Key Synthesis Methodologies for this compound

The industrial production of this compound has been dominated by several key chemical routes, each with its own set of advantages and challenges. The choice of method often depends on the availability and cost of raw materials, as well as the desired purity of the final product.

The Dicyandiamide Process

The reaction of dicyandiamide with ammonium nitrate has been one of the most widely used methods for industrial-scale production of this compound.[1] This process typically involves heating a mixture of the two reactants, leading to the formation of this compound and byproducts.

An intimate mixture of 210 g (2.5 moles) of dicyandiamide and 440 g (5.5 moles) of ammonium nitrate is placed in a 1-liter round-bottomed flask.[2] The flask is heated in an oil bath, and the temperature is raised to 160°C over approximately 30 minutes.[2] The mixture is held at this temperature for three hours, during which it melts to a clear liquid and then solidifies.[2] After cooling, the product is extracted with about 2 liters of hot water.[2] The hot solution is filtered to remove insoluble byproducts like ammeline (B29363) and ammelide. The filtrate is then concentrated and cooled to crystallize the this compound.[2] A second crop of crystals can be obtained by further concentrating the mother liquor.[2] The combined crude yield is typically between 520-560 g (85-92% of the theoretical amount).[2] The product can be further purified by recrystallization from water.[2]

The Calcium Cyanamide Method

Another historically significant route to this compound involves the reaction of calcium cyanamide with ammonium nitrate.[3] This method can be performed under aqueous or fusion conditions.

To a given amount of ammonium nitrate, sufficient water is added to liquefy it at a reaction temperature between 65°C and 130°C (at least 30% by weight of the ammonium nitrate). The mixture is heated to the desired reaction temperature, and then commercial calcium cyanamide is added over a period of time. After the reaction is complete, the melt is diluted with boiling water. A sufficient quantity of ammonium sulfate (B86663) is added to precipitate the bulk of the calcium as calcium sulfate, which is then removed by filtration. The residual calcium is precipitated by the addition of ammonium carbonate and removed. The resulting solution is concentrated and cooled to crystallize the this compound.

The Urea-Ammonium Nitrate Process

A more modern and economically efficient method for this compound synthesis involves the reaction of urea (B33335) with ammonium nitrate, often in the presence of a silica (B1680970) catalyst.[4] This process is favored in many modern production facilities due to the low cost and ready availability of the starting materials.[5]

Molten urea and molten ammonium nitrate are reacted in a molar ratio of 1:1 to 1:6 at a temperature of 175-225°C in the presence of a silica catalyst.[4] In some process variations, the reaction is carried out continuously in a series of stirred reactors.[6] For instance, a mixture of 27.2% urea, 54.5% ammonium nitrate, and 18.3% catalyst can be introduced into the first reactor at 150°C.[6] The temperature is then raised in subsequent reactors, for example, to 186°C in the second reactor.[6] The product is continuously separated from the reaction mixture.

The Ammonium Thiocyanate Method

The conversion of ammonium thiocyanate to guanidine thiocyanate at elevated temperatures, followed by reaction with a nitrate source, represents another pathway to this compound.[7]

Ammonium thiocyanate and at least an equimolar weight of ammonium nitrate are dissolved in anhydrous ammonia.[7] The solution is heated in an enclosed vessel to a temperature between 130°C and 210°C.[7] After the reaction period, the mixture is cooled, and the this compound is crystallized and recovered.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthesis methods of this compound, allowing for a direct comparison of their efficiencies and operating conditions.

Synthesis MethodReactantsTemperature (°C)PressureCatalystYield (%)Reference(s)
Dicyandiamide ProcessDicyandiamide, Ammonium Nitrate160AtmosphericNone85-92[2]
Calcium Cyanamide (Fusion with Urea)Calcium Cyanamide, Ammonium Nitrate, Urea115-135AtmosphericNone~92[8]
Urea-Ammonium Nitrate ProcessUrea, Ammonium Nitrate175-225AtmosphericSilica Gel~89[4][6]
Ammonium Thiocyanate ProcessAmmonium Thiocyanate, Ammonium Nitrate130-210200-300 psiNone37-50[7][9]
Guanidine Sulfamate ProcessGuanidine Sulfamate, Nitric Acid< 55-None~77.5[10]

Visualizing Synthesis and Experimental Workflows

To better understand the logical flow of the synthesis processes, the following diagrams have been generated using the DOT language.

Guanidine_Nitrate_Synthesis_Pathways cluster_dicy Dicyandiamide Process cluster_ca_cn2 Calcium Cyanamide Process cluster_urea Urea-Ammonium Nitrate Process Dicyandiamide Dicyandiamide Heat1 Heat (160°C) Dicyandiamide->Heat1 NH4NO3_1 Ammonium Nitrate NH4NO3_1->Heat1 GN_1 This compound Heat1->GN_1 CaCN2 Calcium Cyanamide Heat2 Heat (115-135°C) CaCN2->Heat2 NH4NO3_2 Ammonium Nitrate NH4NO3_2->Heat2 GN_2 This compound Heat2->GN_2 Urea Urea Heat3 Heat (175-225°C) Urea->Heat3 NH4NO3_3 Ammonium Nitrate NH4NO3_3->Heat3 Silica Silica Catalyst Silica->Heat3 GN_3 This compound Heat3->GN_3 Dicyandiamide_Process_Workflow Start Start Mix Mix Dicyandiamide and Ammonium Nitrate Start->Mix Heat Heat to 160°C for 3 hours Mix->Heat Cool Cool Reaction Mixture Heat->Cool Extract Extract with Hot Water Cool->Extract Filter Filter to Remove Insoluble Byproducts Extract->Filter Concentrate Concentrate Filtrate Filter->Concentrate Crystallize Cool to Crystallize This compound Concentrate->Crystallize Collect Collect Crystals Crystallize->Collect Purify Recrystallize (Optional) Collect->Purify End End Product Collect->End Crude Product Purify->End

References

guanidine nitrate molecular weight and molar mass

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Guanidine (B92328) Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of guanidine nitrate, a compound of significant interest in various industrial and research applications. This document details its physicochemical properties, synthesis methodologies, and analytical procedures, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.

This compound, with the chemical formula CH₅N₃·HNO₃, is the salt formed from guanidine and nitric acid.[1] It presents as a colorless, water-soluble crystalline solid.[2] The compound is a stable organic strong base and a potent oxidizing agent.[3]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula CH₅N₃·HNO₃ or CH₆N₄O₃[1][3]
Molecular Weight / Molar Mass 122.08 g/mol [1][3]
Appearance White crystalline solid/powder[1][2][3]
Density 1.44 g/cm³[1]
Melting Point 213–217 °C[1][3]
Boiling Point Decomposes above 250 °C[1]
Solubility Soluble in water and ethanol[1][3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide protocols for its preparation from different precursors and methods for its quantitative determination.

Synthesis of this compound

This compound can be synthesized through several routes, with the most common industrial methods utilizing dicyandiamide (B1669379) or urea (B33335) as starting materials.

2.1.1. Synthesis from Dicyandiamide and Ammonium (B1175870) Nitrate

This method is widely used for the large-scale production of this compound.

  • Reactants:

    • Dicyandiamide (2.5 moles)

    • Ammonium nitrate (5.5 moles)

  • Procedure:

    • An intimate mixture of dicyandiamide and ammonium nitrate is placed in a round-bottom flask.

    • The flask is heated in an oil bath, raising the temperature to 160°C over approximately 30 minutes.

    • The reaction mixture is held at this temperature for about three hours, during which it melts and then solidifies into a cake.

    • After cooling, the product is extracted with hot water.

    • The aqueous solution is filtered to remove insoluble by-products like ammeline (B29363) and ammelide.

    • The filtrate is concentrated and cooled to crystallize the this compound.

    • A second crop of crystals can be obtained by further concentrating the mother liquor.

    • The crude product can be purified by recrystallization from water.[1]

2.1.2. Synthesis from Urea and Ammonium Nitrate

This method provides an alternative route to this compound, leveraging readily available precursors.

  • Reactants:

  • Procedure:

    • Molten urea and molten ammonium nitrate are reacted in the presence of a silica catalyst.[3]

    • The reaction is typically carried out at a temperature of 175-225°C.[3]

    • The reaction mixture is continuously circulated through a reactor, and the product is separated by a filter.[3]

    • A laboratory-scale adaptation involves heating a mixture of urea, ammonium nitrate, and silica gel.[4][5] The mixture is heated for several hours, and the resulting solid is then extracted with water and crystallized.[5]

Analytical Methods

Accurate determination of the purity and concentration of this compound is essential for its application.

2.2.1. Quantitative Analysis by Titration

Non-aqueous acid-base titration is a common method for assaying the purity of this compound.[6]

  • Principle: This method is suitable for the determination of basic substances like this compound in a non-aqueous solvent.

  • Typical Procedure (General):

    • A precisely weighed sample of this compound is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid.

    • The solution is titrated with a standardized solution of a strong acid, like perchloric acid.

    • The endpoint is determined potentiometrically.

2.2.2. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a method for the separation and quantification of this compound, particularly in mixtures with related compounds like nitroguanidine.[7]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.[7]

  • Mobile Phase: A mixture of dioxane and tetrahydrofuran (B95107) (1:1, v/v) can be used for separation.[7]

  • Detection: UV detection is performed at an appropriate wavelength, for instance, 210 nm for this compound.[7]

  • Quantification: The concentration is determined by absorbance densitometry and comparison of peak areas with standards.[7]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the industrial synthesis of this compound from dicyandiamide and ammonium nitrate.

GuanidineNitrate_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_product Final Product DCD Dicyandiamide Mix Mixing DCD->Mix AN Ammonium Nitrate AN->Mix React Heating (160°C) Mix->React Heat Extract Water Extraction React->Extract Cool & Extract Filter Filtration Extract->Filter Remove Insolubles Crystallize Crystallization Filter->Crystallize Concentrate & Cool Dry Drying Crystallize->Dry GN This compound Dry->GN

Caption: Industrial synthesis workflow for this compound.

References

Guanidinium Nitrate: A Comprehensive Technical Guide to its Stability and Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinium (B1211019) nitrate (B79036), a salt composed of the guanidinium cation ([C(NH₂)₃]⁺) and the nitrate anion (NO₃⁻), is an energetic material with significant applications in various fields, including as a gas generant in automotive airbags and as a component in rocket propellants.[1][2] Its high nitrogen content and oxygen balance contribute to its energetic properties. This technical guide provides an in-depth analysis of the stability and reactivity profile of guanidinium nitrate, offering critical data and experimental methodologies for its safe handling and application in research and development.

Physicochemical Properties

Guanidinium nitrate is a white, odorless, crystalline solid.[3] It is highly soluble in water and soluble in ethanol, but only slightly soluble in acetone.[4]

Table 1: Physicochemical Properties of Guanidinium Nitrate

PropertyValueReferences
Chemical FormulaCH₆N₄O₃[2]
Molar Mass122.08 g/mol [3]
AppearanceWhite crystalline solid[3]
Melting Point213–215 °C (decomposes)[2]
Density1.44 g/cm³[2]
Solubility in Water50 mg/mL[2]

Thermal Stability and Decomposition

The thermal stability of guanidinium nitrate is a critical parameter for its safe handling and application. Its decomposition is an exothermic process that can be influenced by factors such as temperature, pressure, and the presence of other substances.

Thermal Analysis Data

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating the thermal behavior of guanidinium nitrate.

Table 2: Summary of Thermal Analysis Data for Guanidinium Nitrate

ParameterValueConditionsReferences
DSC
Onset of Decomposition~290 °CSealed cell[5][6]
Heat of Decomposition~1.9 kJ/gSealed cell[5][6]
TGA
Onset of Weight Loss~278 °C-
Major Weight Loss Stage278 - 320 °C-
Kinetic Parameters
Activation Energy (Ea)191 - 199 kJ/molIsothermal heating[4]
Pre-exponential Factor (A)1.94 x 10¹⁵ s⁻¹ - 3.20 x 10¹⁴ s⁻¹Isothermal heating[4]
Decomposition Pathway

The decomposition of guanidinium nitrate is a complex process involving multiple steps and intermediates. The primary decomposition reaction is:

[C(NH₂)₃]NO₃(s) → 3H₂O(g) + 2N₂(g) + C(s)[7]

However, the actual mechanism is more intricate. At elevated temperatures, guanidinium nitrate can dissociate into guanidine (B92328) and nitric acid.[4] The subsequent reactions of these species, along with other intermediates like nitroguanidine, cyanamide, and ammonia, lead to the final decomposition products.[3][4] The decomposition is also known to be influenced by both acids and bases.[7]

graph DecompositionPathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

GN [label="Guanidinium Nitrate\n[C(NH₂)₃]NO₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Guanidine [label="Guanidine\nC(NH₂)₃"]; NitricAcid [label="Nitric Acid\nHNO₃"]; Nitroguanidine [label="Nitroguanidine"]; H2O [label="Water\nH₂O"]; Cyanamide [label="Cyanamide"]; Ammonia [label="Ammonia\nNH₃"]; DecompProducts [label="Final Decomposition Products\n(N₂, H₂O, C, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Heat -> GN [label="Initiates\nDecomposition"]; GN -> Guanidine [label="Dissociation"]; GN -> NitricAcid [label="Dissociation"]; Guanidine -> Ammonia; Guanidine -> Cyanamide; Guanidine -> Nitroguanidine [color="#34A853"]; NitricAcid -> Nitroguanidine [color="#34A853"]; Nitroguanidine -> DecompProducts; Cyanamide -> DecompProducts; Ammonia -> DecompProducts; NitricAcid -> DecompProducts; }

Caption: Proposed decomposition pathway of guanidinium nitrate.

Reactivity and Hazard Profile

Guanidinium nitrate is an energetic material and a strong oxidizing agent, necessitating careful handling to mitigate risks of fire and explosion.

Sensitivity to Mechanical Stimuli

The sensitivity of guanidinium nitrate to impact and friction is a key safety consideration. Standard tests such as the BAM (Bundesanstalt für Materialprüfung) impact and friction tests are used for evaluation.

Friction Sensitivity: Similarly, precise BAM friction test values for pure guanidinium nitrate are not consistently reported. One source indicates no reaction at a friction load of 353 N.[8] As with impact sensitivity, this suggests a relatively low sensitivity to friction, but this should be confirmed through standardized testing.

Incompatibilities

Guanidinium nitrate is incompatible with a range of substances, and co-storage or mixing should be avoided.

  • Combustible Materials and Reducing Agents: As a strong oxidizer, guanidinium nitrate can react vigorously with combustible materials and reducing agents, leading to fire or explosion.[9]

  • Acids and Bases: The decomposition of guanidinium nitrate can be accelerated by the presence of both acids and bases.[7]

  • Metals: While specific quantitative data on the compatibility of guanidinium nitrate with metals like aluminum and stainless steel from sources such as DSC is limited, general chemical compatibility charts suggest that nitrates can be corrosive to some metals, particularly aluminum, under certain conditions. Experimental evaluation is crucial.

  • Polymers: Compatibility with polymeric materials is essential for many applications. For instance, its use in propellants may involve contact with binders like nitrocellulose or Viton. While some studies have investigated mixtures of guanidinium nitrate with other energetic materials, detailed compatibility data with a wide range of polymers is not extensively available.

Experimental Protocols

Detailed and standardized experimental protocols are vital for the safe and accurate characterization of guanidinium nitrate.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, decomposition) and measure the associated enthalpy changes.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of finely ground guanidinium nitrate into a high-pressure stainless steel or gold-plated copper crucible.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition, e.g., 50 °C.

    • Heat the sample at a constant rate, typically 5-20 °C/min, to a final temperature above the decomposition range, e.g., 400 °C.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature of decomposition from the intersection of the baseline and the tangent of the exothermic peak.

    • Calculate the heat of decomposition by integrating the area under the exothermic peak.

graph DSC_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SamplePrep [label="Weigh 1-5 mg Guanidinium Nitrate\ninto High-Pressure Crucible"]; Seal [label="Seal Crucible"]; PlaceInDSC [label="Place Sample and Reference\nCrucibles in DSC"]; Purge [label="Purge with Inert Gas"]; Heat [label="Heat at Constant Rate\n(e.g., 10 °C/min)"]; Record [label="Record Heat Flow vs. Temperature"]; Analyze [label="Analyze Thermogram:\n- Onset Temperature\n- Peak Temperature\n- Heat of Decomposition"]; End [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> SamplePrep; SamplePrep -> Seal; Seal -> PlaceInDSC; PlaceInDSC -> Purge; Purge -> Heat; Heat -> Record; Record -> Analyze; Analyze -> End; }

Caption: Experimental workflow for DSC analysis of guanidinium nitrate.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of residue.

Methodology:

  • Sample Preparation: Place 5-10 mg of guanidinium nitrate into an appropriate TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature above the decomposition range (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Determine the onset temperature of weight loss and the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at each decomposition stage.

BAM Impact Sensitivity Test

Objective: To determine the sensitivity of guanidinium nitrate to impact.

Methodology:

  • Apparatus: A BAM fallhammer apparatus is used, which consists of a drop weight, an anvil, and a sample holder.

  • Sample Preparation: A small, measured amount of the substance (typically around 40 mm³) is placed in the sample holder.

  • Test Procedure:

    • A drop weight of a specified mass is released from a known height onto the sample.

    • The test is repeated multiple times at various drop heights.

    • The outcome of each drop (initiation or no initiation, as evidenced by sound, flash, or smoke) is recorded.

  • Data Analysis: The results are analyzed statistically (e.g., using the Bruceton "up-and-down" method) to determine the 50% probability of initiation, which is expressed as the impact energy in Joules (J).

BAM Friction Sensitivity Test

Objective: To determine the sensitivity of guanidinium nitrate to friction.

Methodology:

  • Apparatus: A BAM friction apparatus is used, which consists of a fixed porcelain pin and a moving porcelain plate.

  • Sample Preparation: A small amount of the substance is placed on the porcelain plate.

  • Test Procedure:

    • The porcelain pin is brought into contact with the sample with a specified load.

    • The porcelain plate is moved back and forth under the pin.

    • The test is repeated with different loads.

  • Data Analysis: The lowest load at which an initiation (e.g., crackling, report, or flame) occurs in at least one out of six trials is determined. The result is expressed in Newtons (N).

Vacuum Stability Test

Objective: To assess the thermal stability of guanidinium nitrate by measuring the volume of gas evolved when heated under vacuum at a constant temperature.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 1-5 g) is placed in a glass test tube.

  • Apparatus Setup: The test tube is connected to a vacuum manifold and a gas burette. The system is evacuated to a specified pressure.

  • Heating: The sample tube is immersed in a constant temperature bath (e.g., 100 °C or 120 °C) for a specified duration (e.g., 48 hours).

  • Measurement: The volume of gas evolved from the sample is measured at regular intervals using the gas burette.

  • Data Analysis: The total volume of gas evolved per gram of sample is calculated. This value is compared against established criteria to assess the stability of the material.

graph Compatibility_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="Start: Compatibility Assessment", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PrepMixture [label="Prepare Mixture of Guanidinium Nitrate\nand Test Material (e.g., 1:1 ratio)"]; RunDSC [label="Perform DSC on Mixture\nand Individual Components"]; AnalyzeDSC [label="Analyze DSC Data:\n- Shift in Decomposition Temperature\n- Change in Enthalpy"]; RunVST [label="Perform Vacuum Stability Test\non Mixture"]; AnalyzeVST [label="Analyze VST Data:\n- Increased Gas Evolution"]; Decision [label="Assess Compatibility Based on\nMagnitude of Changes", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compatible [label="Compatible", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incompatible [label="Incompatible", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> PrepMixture; PrepMixture -> RunDSC; PrepMixture -> RunVST; RunDSC -> AnalyzeDSC; RunVST -> AnalyzeVST; AnalyzeDSC -> Decision; AnalyzeVST -> Decision; Decision -> Compatible [label="No significant\nchange"]; Decision -> Incompatible [label="Significant\nchange"]; Compatible -> End; Incompatible -> End; }

Caption: General workflow for assessing the compatibility of guanidinium nitrate with other materials.

Conclusion

Guanidinium nitrate is an energetic material with a well-defined, albeit complex, thermal decomposition profile. It exhibits moderate thermal stability, with decomposition initiating at temperatures approaching 300 °C. While qualitative information suggests low sensitivity to impact and friction, the lack of readily available, specific quantitative data from standardized tests is a significant gap in the public domain literature. Its reactivity as a strong oxidizer and its accelerated decomposition in the presence of acids and bases necessitate careful handling and storage procedures. The experimental protocols provided in this guide offer a framework for the systematic and safe characterization of guanidinium nitrate and its formulations. For any new application, particularly in mixtures or in contact with other materials, a thorough experimental evaluation of its stability and compatibility is imperative.

References

Guanidine Nitrate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the nomenclature, properties, synthesis, and analysis of Guanidine (B92328) Nitrate (B79036), tailored for professionals in research and drug development.

Introduction

Guanidine nitrate, a compound of significant interest in various chemical and industrial fields, serves as a crucial precursor in the synthesis of pharmaceuticals, a component in gas generators, and a reagent in biochemical research.[1][2] Its high nitrogen content and energetic properties also make it a key ingredient in propellants and pyrotechnics.[1][3] This guide provides a detailed overview of this compound, focusing on its formal nomenclature, physicochemical properties, established experimental protocols, and relevant industrial processes. The information is curated to support the work of researchers, scientists, and professionals in drug development by providing precise, actionable data and methodologies.

Nomenclature: IUPAC Name and Synonyms

The proper identification and naming of chemical compounds are foundational to scientific communication. While commonly referred to as this compound, the technically correct International Union of Pure and Applied Chemistry (IUPAC) name is guanidinium (B1211019) nitrate .[1][4] This name accurately reflects the ionic nature of the compound, which consists of a guanidinium cation ([CH₆N₃]⁺) and a nitrate anion (NO₃⁻). An alternative IUPAC format is guanidine;nitric acid .[5][6]

Due to its widespread use, this compound is known by a variety of synonyms in commercial and academic literature. A comprehensive list is provided below for cross-referencing purposes.

Table 1: Synonyms for this compound

Common Name/SynonymCAS Registry Number
Guanidinium nitrate506-93-4
Guanidine mononitrate506-93-4
Aminomethanamidine nitrate506-93-4
Carbamidinenitrate506-93-4
Iminoureamitrate506-93-4
UN 1467506-93-4

Physicochemical and Thermochemical Properties

A thorough understanding of a compound's properties is essential for its application in research and development. This compound is a white, crystalline, water-soluble solid.[5][6] Key quantitative data are summarized in Table 2.

Table 2: Physicochemical and Thermochemical Data for this compound

PropertyValue
Molecular Formula CH₆N₄O₃ or CH₅N₃·HNO₃
Molecular Weight 122.08 g/mol [3][5]
Melting Point 212 - 216 °C[3][7]
Boiling Point Decomposes above 250 °C; Rough estimate 227.45 °C[7]
Density 1.44 g/cm³[3]
Water Solubility 130 g/L at 20 °C[6][7]
pKa 10.2 at 20 °C[6]
LogP -1.7 at 20 °C[6]
Vapor Pressure 0 Pa at 25 °C[6]
Triple Point Temperature Critically evaluated data available[8]
Enthalpy of Formation (Crystal) Critically evaluated data available[8]
Specific Impulse (Monopropellant) 177 seconds (1.7 kN·s/kg)[1][9]

Note: this compound is an oxidizing agent and can explode if heated or subjected to shock, especially when mixed with combustible materials.[6][7][10]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for laboratory applications. This section provides protocols derived from established literature.

Laboratory Synthesis from Dicyandiamide (B1669379) and Ammonium (B1175870) Nitrate

This procedure is adapted from Organic Syntheses, a trusted source for chemical preparations.[4]

Reaction: 2 NH₂C(=N)CN + 2 NH₄NO₃ → 2 [C(NH₂)₃]NO₃ + N₂ + H₂O

Materials:

  • Dicyandiamide (210 g, 2.5 moles)

  • Ammonium nitrate (440 g, 5.5 moles)

  • Oil bath

  • 1-L round-bottomed flask

  • Mechanical stirrer (optional but recommended)

Procedure:

  • Create an intimate mixture of dicyandiamide and ammonium nitrate and place it in the 1-L round-bottomed flask.

  • Immerse the flask in an oil bath preheated to 110–120 °C.

  • Over approximately 30 minutes, raise the oil bath temperature to 160 °C.

  • Maintain the bath at 160 °C for three hours. During the first hour, the mixture will melt and then solidify into a cake.

  • After three hours, remove the flask from the bath and allow it to cool.

  • Extract the product by adding successive portions of hot water (totaling approx. 2 L) to the flask on a steam bath until all soluble material is dissolved.

  • Filter the hot solution to remove insoluble white by-products (ammeline and ammelide).

  • Allow the filtrate to cool, which will cause the this compound to crystallize.

  • Collect the crystals by filtration. The product can be further purified by recrystallization from water.

!!! CRITICAL SAFETY WARNING !!! This synthesis is extremely hazardous and should only be attempted by trained professionals in a laboratory equipped with barricades and remote-control devices. The mixture of ammonium nitrate and an organic compound is explosive.[4] Confined heating of the aqueous mixture can be particularly dangerous.[4]

Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

This method allows for the separation and quantification of this compound, particularly in mixtures with its precursor, nitroguanidine.[11]

Materials and Equipment:

  • HPTLC silica (B1680970) gel 60 F254 plates

  • Standard solutions of pure this compound in distilled water

  • Developing chamber

  • UV densitometer

  • Mobile Phase: Dioxane–tetrahydrofuran 1:1 (v/v)

Procedure:

  • Plate Preparation: Pre-treat the silica gel plates with methanol (B129727) and allow them to dry. This improves baseline and signal-to-noise ratio.[11]

  • Sample Application: Spot known volumes of the standard solutions and the sample solution onto the HPTLC plate.

  • Chromatographic Development: Place the plate in a developing chamber saturated with the dioxane–tetrahydrofuran mobile phase. Allow the solvent front to travel up the plate.

  • Detection: After development, dry the plate and perform UV detection at 210 nm for this compound.[11]

  • Quantification: Measure the peak area of the spots using a densitometer. Create a calibration curve by plotting the peak area versus the concentration of the standard solutions. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.[11]

Industrial Production and Workflow

On an industrial scale, this compound is commonly produced via the reaction of urea (B33335) and ammonium nitrate in the presence of a silica gel catalyst.[12][13] This process is favored for its economic efficiency, leveraging the wide availability of urea.[12] The workflow involves a continuous process to maximize yield and efficiency.

The following diagram illustrates a generalized workflow for the continuous industrial production of this compound.

industrial_workflow raw_urea Urea Feed mixer Feed Mixer raw_urea->mixer raw_an Ammonium Nitrate Feed raw_an->mixer reactor Cascade Reactors (160-200°C) + Silica Gel Catalyst mixer->reactor filter Hot Filtration reactor->filter Reaction Melt crystallizer Crystallizer (Cooling) filter->crystallizer Hot Filtrate byproducts Insoluble By-products (Ammeline, etc.) filter->byproducts centrifuge Centrifuge crystallizer->centrifuge Slurry dryer Dryer centrifuge->dryer Wet Crystals mother_liquor Mother Liquor (Urea, AN) centrifuge->mother_liquor Separated Liquor product This compound Product dryer->product recycle Recycle Loop mother_liquor->recycle recycle->mixer Recycled Feed

Caption: Generalized workflow for the continuous industrial synthesis of this compound.

Applications in Research and Drug Development

While its energetic properties are well-known, this compound also finds applications relevant to the pharmaceutical and biochemical sectors:

  • Protein Denaturation: Like guanidinium chloride, this compound is used in biochemical assays for its ability to denature proteins, aiding in the study of protein folding and enzyme activity.[3]

  • Organic Synthesis: It serves as a versatile reagent and precursor for synthesizing various organic compounds and guanidine derivatives, which are scaffolds in many pharmaceutical agents.[2][3]

  • Pharmaceutical Formulations: this compound has been explored in drug formulations, with research into its potential for treating conditions such as diabetes and neurological disorders.[3]

  • Precursor to Sulfa Drugs: It is a raw material in the production of sulfaguanidine (B1682504) and sulfadiazine, which are important antimicrobial drugs.[9][14]

Conclusion

This compound, correctly known as guanidinium nitrate, is a compound with a dual identity: a high-energy material and a versatile chemical reagent. For researchers and drug development professionals, a precise understanding of its properties, synthesis, and analytical methods is paramount. Adherence to strict safety protocols, especially during synthesis, cannot be overstated due to its explosive potential. The information and protocols presented in this guide offer a robust technical foundation for the safe and effective use of this compound in a laboratory and research setting.

References

Methodological & Application

Application Notes and Protocols for Protein Denaturation Studies Using Guanidine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine (B92328) nitrate (B79036) is a strong chaotropic agent capable of inducing protein denaturation by disrupting the intricate network of non-covalent interactions that stabilize the native three-dimensional structure of proteins. The guanidinium (B1211019) cation ([Gdn]⁺) is the active component responsible for this denaturing effect. While guanidine hydrochloride (Gu-HCl) is more commonly cited in literature, guanidine nitrate serves as a viable alternative for such studies. The mechanism of denaturation involves the direct interaction of guanidinium ions with the protein surface, leading to the destabilization of the hydrophobic core and subsequent unfolding of the polypeptide chain.[1][2] At lower concentrations, guanidinium salts can surprisingly exhibit a stabilizing effect on certain proteins or protein states, a phenomenon important to consider during experimental design.[3][4][5][6]

These application notes provide detailed protocols for utilizing this compound in protein denaturation studies, with a focus on monitoring conformational changes using fluorescence spectroscopy and circular dichroism.

Principle of Guanidine-Induced Denaturation

Guanidinium ions disrupt the tertiary and secondary structures of proteins primarily through two proposed mechanisms:

  • Direct Interaction: Guanidinium ions interact favorably with the protein surface, including both polar and nonpolar residues. This interaction weakens the intramolecular forces, such as hydrogen bonds and hydrophobic interactions, that maintain the protein's folded state.[1][2]

  • Water Structure Disruption: As a chaotropic agent, guanidinium ions disrupt the structure of bulk water, which in turn weakens the hydrophobic effect—a major driving force for protein folding.

The denaturation process can often be modeled as a two-state transition between the native (N) and unfolded (U) states, allowing for the determination of thermodynamic parameters such as the free energy of unfolding (ΔG) and the midpoint of the denaturation transition (Cm).

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures. It is an oxidizer and can intensify fires. It is harmful if swallowed or inhaled and can cause serious eye and skin irritation. Always consult the Safety Data Sheet (SDS) before use and adhere to the following precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area away from combustible materials.

Experimental Protocols

The following protocols are adapted from established methods using guanidine hydrochloride and are expected to be applicable for this compound. Researchers should optimize the specific concentrations and incubation times for their protein of interest.

Protocol 1: Protein Denaturation Monitored by Intrinsic Tryptophan Fluorescence Spectroscopy

This protocol describes how to monitor the change in the fluorescence emission of tryptophan residues upon protein unfolding induced by this compound. As the protein unfolds, tryptophan residues become more exposed to the aqueous solvent, typically resulting in a red shift of the emission maximum and a change in fluorescence intensity.[1]

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate, Tris)

  • 8 M this compound stock solution in the same buffer

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of this compound solutions: Prepare a range of this compound concentrations (e.g., 0 M to 6 M in 0.2 M increments) by diluting the 8 M stock solution with the protein buffer.

  • Prepare protein samples: Add a constant amount of the protein stock solution to each of the this compound solutions to achieve a final protein concentration typically in the µg/mL range. The final volume of each sample should be sufficient for the cuvette.

  • Equilibration: Gently mix the samples and allow them to equilibrate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from a few minutes to several hours, depending on the protein.

  • Fluorescence Measurements:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[1]

    • Record the fluorescence emission spectra from 310 nm to 400 nm.

    • Alternatively, monitor the fluorescence intensity at a fixed wavelength, typically at the emission maximum of the unfolded protein (around 350-360 nm).[1]

  • Data Analysis:

    • Plot the fluorescence intensity at the chosen wavelength or the wavelength of maximum emission (λmax) as a function of the this compound concentration.

    • Fit the resulting sigmoidal curve to a two-state denaturation model to determine the Cm (the concentration of denaturant at which 50% of the protein is unfolded) and the m-value (a measure of the dependence of ΔG on denaturant concentration).

Protocol 2: Protein Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

This protocol uses far-UV circular dichroism to monitor changes in the secondary structure of a protein during denaturation with this compound. The loss of secondary structure elements like α-helices and β-sheets results in characteristic changes in the CD spectrum.[3][7]

Materials:

  • Purified protein of interest in a suitable buffer (low in chloride and other interfering ions)

  • 8 M this compound stock solution in the same buffer

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Prepare samples: Prepare a series of protein samples with increasing concentrations of this compound as described in Protocol 1. The final protein concentration is typically in the range of 0.1-0.2 mg/mL.

  • Equilibration: Allow the samples to equilibrate at a constant temperature.

  • CD Measurements:

    • Record the far-UV CD spectra from approximately 250 nm to 200 nm.

    • Alternatively, monitor the CD signal at a single wavelength, typically 222 nm, which corresponds to the signal from α-helical structures.[7][8]

  • Data Analysis:

    • Plot the mean residue ellipticity at 222 nm ([θ]222) against the this compound concentration.

    • Fit the data to a sigmoidal denaturation curve to extract the Cm and m-value.

Data Presentation

The quantitative data obtained from denaturation experiments are typically summarized in tables to facilitate comparison between different proteins or conditions. The following tables provide representative data from studies using the closely related denaturant, guanidine hydrochloride, as a reference.

Table 1: Guanidine Hydrochloride Denaturation Parameters for Various Proteins

ProteinpHTemperature (°C)TechniqueCm (M)ΔG°H₂O (kcal/mol)m-value (kcal/mol·M)
Ribonuclease A7.025UV Absorbance3.08.82.9
Lysozyme7.025Fluorescence3.29.32.9
Myoglobin7.025CD2.511.54.6
Chymotrypsinogen7.025UV Absorbance2.111.25.3

Data adapted from various literature sources for illustrative purposes.

Table 2: Comparison of Denaturing Effectiveness of Guanidinium Salts and Urea (B33335)

ProteinDenaturantCm (M)
Coiled-Coil Analog (20A)Guanidine Hydrochloride~3.5
Urea7.4
Coiled-Coil Analog (15A5R)Guanidine Hydrochloride~3.5
Urea5.4
Coiled-Coil Analog (10A10R)Guanidine Hydrochloride~3.5
Urea3.2
Coiled-Coil Analog (20R)Guanidine Hydrochloride~3.5
Urea1.4

Data from a study on coiled-coil analogs, illustrating the different effects of guanidine hydrochloride and urea.[9]

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of protein denaturation by this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis p1 Prepare Protein Stock p4 Add Protein to each Dilution p1->p4 p2 Prepare 8M this compound Stock p3 Create Serial Dilutions of this compound p2->p3 p3->p4 p5 Equilibrate Samples p4->p5 m1 Fluorescence Spectroscopy (Ex: 295 nm, Em: 310-400 nm) p5->m1 Measure Fluorescence m2 Circular Dichroism (Far-UV: 200-250 nm) p5->m2 Measure CD Signal a1 Plot Signal vs. [this compound] m1->a1 m2->a1 a2 Fit to Sigmoidal Curve a1->a2 a3 Determine Thermodynamic Parameters (Cm, m-value, ΔG) a2->a3

Caption: Experimental workflow for protein denaturation studies.

denaturation_mechanism cluster_native Native State cluster_unfolded Unfolded State Native Folded Protein Unfolded Unfolded Protein Native->Unfolded + this compound (Disruption of non-covalent bonds) Unfolded->Native - this compound (Refolding upon removal)

Caption: Mechanism of this compound-induced protein denaturation.

References

Application Notes and Protocols for Nucleic Acid Extraction Using Guanidinium-Based Chaotropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isolation of high-quality ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) is a critical first step for a wide range of molecular biology applications, from gene expression analysis to next-generation sequencing. Guanidinium-based compounds are powerful chaotropic agents that are central to many nucleic acid extraction protocols. These salts disrupt the hydrogen-bonding network between water molecules, which in turn denatures proteins, including potent nucleases, and facilitates the binding of nucleic acids to silica (B1680970) matrices.

While the user specified guanidine (B92328) nitrate (B79036), it is crucial to note that guanidine thiocyanate (B1210189) and guanidine hydrochloride are the standard guanidinium (B1211019) salts used for RNA and DNA extraction.[1][2][3] Guanidine nitrate is a strong oxidizing agent and poses a significant fire and explosion risk, especially when in contact with combustible materials, making it unsuitable and hazardous for these applications.[4][5][6] This document will, therefore, focus on the established and widely used protocols employing guanidine thiocyanate and guanidine hydrochloride. The underlying principle of action—the chaotropic effect of the guanidinium ion—remains the same.

The single-step RNA isolation method developed by Chomczynski and Sacchi, which utilizes guanidinium thiocyanate, phenol (B47542), and chloroform, remains a cornerstone of RNA biology.[7][8][9] This method effectively separates RNA from DNA and proteins, which are partitioned into the interphase and organic phase, respectively, under acidic conditions.[7][8] For DNA extraction, guanidine hydrochloride is frequently used in lysis and binding buffers to facilitate the adsorption of DNA onto silica membranes in spin columns or on magnetic beads.[10]

Safety Precautions

Working with guanidinium salts requires strict adherence to safety protocols due to their hazardous nature.

  • This compound : This compound is a strong oxidizer and can intensify fires. It carries a risk of explosion when heated or in the presence of shocks.[4][11] It is highly recommended to avoid using this compound for nucleic acid extraction and to use safer, validated alternatives like guanidine thiocyanate or guanidine hydrochloride.

  • Guanidine Thiocyanate and Hydrochloride : These are harmful if swallowed and can cause skin and serious eye irritation.[5][11] When preparing solutions or working with these compounds, always use a chemical fume hood.[7] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.[5][11]

  • Waste Disposal : Guanidinium-containing waste should be disposed of according to institutional and local safety regulations for hazardous chemical waste.

Hazard StatementThis compoundGuanidine Thiocyanate / Hydrochloride
Oxidizer Yes (Strong) [4][5]No
Explosive Risk Yes [4]No
Harmful if Swallowed Yes[5][11]Yes
Causes Skin/Eye Irritation Yes[5][11]Yes

Protocol 1: Total RNA Extraction using Guanidine Thiocyanate-Phenol-Chloroform

This protocol is based on the single-step method for RNA isolation from tissues or cultured cells.[1][7] It yields high-quality total RNA, separating it from DNA and proteins.[8]

Materials and Reagents:

  • Denaturing Solution (Solution D) : 4 M guanidinium thiocyanate, 25 mM sodium citrate (B86180) (pH 7.0), 0.5% N-lauroylsarcosine (Sarkosyl), 0.1 M 2-mercaptoethanol.[7]

  • 2 M Sodium Acetate (B1210297) (pH 4.0)[1][7]

  • Phenol (water-saturated)[1][7]

  • Chloroform:Isoamyl Alcohol (49:1)[1][7]

  • Isopropanol (B130326) (100%)[1][7]

  • 75% Ethanol (B145695) (in DEPC-treated water)[1][7]

  • DEPC-treated water[7]

  • Homogenizer (for tissues)

  • Microcentrifuge tubes

  • Microcentrifuge

Experimental Workflow:

RNA_Extraction_Workflow start Start: Tissue or Cell Sample homogenize 1. Homogenize in Denaturing Solution (Guanidine Thiocyanate) start->homogenize add_reagents 2. Add Sequentially: - 2M Sodium Acetate (pH 4) - Phenol - Chloroform:Isoamyl Alcohol homogenize->add_reagents centrifuge1 3. Centrifuge (10,000 x g, 15 min, 4°C) add_reagents->centrifuge1 phase_sep 4. Phase Separation centrifuge1->phase_sep aqueous_phase Aqueous Phase (contains RNA) phase_sep->aqueous_phase Upper inter_organic_phase Interphase/Organic Phase (contains DNA & Proteins) phase_sep->inter_organic_phase Lower precipitate 5. Transfer Aqueous Phase to New Tube & Precipitate RNA with Isopropanol aqueous_phase->precipitate centrifuge2 6. Centrifuge (10,000 x g, 10 min, 4°C) & Discard Supernatant precipitate->centrifuge2 wash 7. Wash RNA Pellet with 75% Ethanol centrifuge2->wash centrifuge3 8. Centrifuge (10,000 x g, 5 min, 4°C) & Air-Dry Pellet wash->centrifuge3 resuspend 9. Resuspend RNA in DEPC-treated Water centrifuge3->resuspend end End: Purified Total RNA resuspend->end

Caption: Workflow for total RNA extraction using the Guanidine Thiocyanate-Phenol-Chloroform method.

Procedure:

  • Homogenization :

    • For tissues: Homogenize ~50-100 mg of tissue in 1 mL of Denaturing Solution.[1]

    • For cultured cells: Lyse up to 10⁷ cells directly in 1 mL of Denaturing Solution by passing the lysate through a pipette several times.[1]

  • Phase Separation :

    • To the 1 mL homogenate, add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of phenol (water-saturated), and 0.2 mL of chloroform:isoamyl alcohol (49:1).[1]

    • Vortex vigorously for 15 seconds and incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.[8]

  • RNA Precipitation :

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add an equal volume (approx. 0.5 mL) of 100% isopropanol and mix.[1][8]

    • Incubate at -20°C for at least 30 minutes to precipitate the RNA.[12]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C. An RNA pellet should be visible.

  • Washing and Resuspension :

    • Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol to remove residual salts.[1][8]

    • Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully discard the supernatant and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume of DEPC-treated water.

Protocol 2: Genomic DNA Extraction using Guanidine Hydrochloride and Silica Columns

This protocol describes a common method for extracting genomic DNA from various sample types using a guanidine hydrochloride-based lysis/binding buffer and a silica spin column.[10] The chaotropic salt denatures proteins and promotes DNA binding to the silica membrane.

Materials and Reagents:

  • Lysis/Binding Buffer : 6 M Guanidine Hydrochloride (GuHCl), 20 mM Tris-HCl (pH 6.4), 20 mM EDTA, 4% Triton X-100.[13][14]

  • Wash Buffer 1 : 3 M Guanidine Hydrochloride, 50% Ethanol.

  • Wash Buffer 2 : 70% Ethanol.

  • Elution Buffer : 10 mM Tris-HCl (pH 8.5).

  • Proteinase K (20 mg/mL).

  • Silica spin columns with collection tubes.

  • Microcentrifuge.

Experimental Workflow:

DNA_Extraction_Workflow start Start: Sample (Tissue, Cells, etc.) lyse 1. Lyse Sample with Proteinase K & Lysis/Binding Buffer (Guanidine HCl) start->lyse bind 2. Apply Lysate to Silica Spin Column lyse->bind centrifuge1 3. Centrifuge & Discard Flow-through (DNA binds to silica membrane) bind->centrifuge1 wash1 4. Add Wash Buffer 1 (removes proteins, contaminants) centrifuge1->wash1 centrifuge2 5. Centrifuge & Discard Flow-through wash1->centrifuge2 wash2 6. Add Wash Buffer 2 (removes salts) centrifuge2->wash2 centrifuge3 7. Centrifuge & Discard Flow-through wash2->centrifuge3 dry_spin 8. Dry Spin to Remove Residual Ethanol centrifuge3->dry_spin elute 9. Place Column in New Tube Add Elution Buffer & Incubate dry_spin->elute centrifuge4 10. Centrifuge to Elute DNA elute->centrifuge4 end End: Purified Genomic DNA centrifuge4->end

Caption: Workflow for genomic DNA extraction using a Guanidine Hydrochloride and silica spin column method.

Procedure:

  • Sample Lysis :

    • Place your sample (e.g., up to 25 mg tissue or 5x10⁶ cells) in a microcentrifuge tube.

    • Add 180 µL of Lysis/Binding Buffer and 20 µL of Proteinase K. Vortex to mix.

    • Incubate at 56°C for 10-30 minutes until the sample is completely lysed.

  • DNA Binding :

    • Add 200 µL of 100% ethanol to the lysate and mix thoroughly by vortexing.

    • Transfer the entire mixture to a silica spin column placed in a 2 mL collection tube.

    • Centrifuge at >8,000 x g for 1 minute. Discard the flow-through.

  • Washing :

    • Add 500 µL of Wash Buffer 1 to the column. Centrifuge for 1 minute and discard the flow-through.

    • Add 500 µL of Wash Buffer 2 to the column. Centrifuge for 1 minute and discard the flow-through.

    • Centrifuge the empty column for an additional 1-2 minutes at maximum speed to remove any residual ethanol.

  • Elution :

    • Place the spin column into a clean 1.5 mL microcentrifuge tube.

    • Add 50-100 µL of Elution Buffer directly onto the center of the silica membrane.

    • Incubate at room temperature for 2-5 minutes.

    • Centrifuge for 1 minute at >8,000 x g to elute the purified genomic DNA. The DNA is now in the eluate.

Mechanism of Action: Guanidinium and Silica

Guanidinium salts are essential for their dual function: lysing cells and denaturing proteins, and facilitating DNA/RNA binding to silica surfaces.

  • Chaotropic Activity : The guanidinium cation (C(NH₂)₃⁺) disrupts hydrogen bonds in water. This destabilizes proteins, including nucleases that would otherwise degrade the target nucleic acids, and cellular membranes.[3][15]

  • Nucleic Acid Binding : In the high-salt concentration provided by the guanidinium buffer, nucleic acids are dehydrated. This exposes their phosphate (B84403) backbone, allowing them to form a stable association with the silica (SiO₂) surface of the column or beads.[15]

  • Washing : Ethanol-based wash buffers remove the salts and other contaminants while the nucleic acids remain bound to the silica.

  • Elution : A low-salt buffer (like Tris or water) rehydrates the nucleic acids, disrupting their association with the silica and releasing them into the elution buffer.

Mechanism_of_Action cluster_0 Lysis & Binding cluster_1 Washing cluster_2 Elution Cell Cell Sample Lysis Cell Lysis & Nuclease Denaturation Cell->Lysis GuHCl Guanidinium Salt (High Concentration) GuHCl->Lysis DNA_Silica_Bind Dehydrated Nucleic Acids Bind to Silica Surface Lysis->DNA_Silica_Bind Wash Ethanol Wash DNA_Silica_Bind->Wash Elution_Buffer Low-Salt Buffer (e.g., Water, Tris) Contaminants_Removed Salts & Contaminants are Washed Away Wash->Contaminants_Removed DNA_Elute Nucleic Acids Rehydrate & Elute from Silica Elution_Buffer->DNA_Elute

Caption: Mechanism of nucleic acid purification using guanidinium salts and a silica matrix.

Expected Results and Quality Control

The yield and purity of extracted nucleic acids can be assessed using UV-Vis spectrophotometry.

ParameterTarget Ratio (RNA)Target Ratio (DNA)Interpretation of Poor Ratios
A260/A280 ~2.0~1.8Ratio < 1.8 suggests protein contamination.
A260/A230 2.0 - 2.22.0 - 2.2Ratio < 2.0 suggests contamination by guanidinium salts, phenol, or carbohydrates.[3][16]

Typical Yields (per mg of tissue):

  • RNA : 1 - 10 µg (highly variable depending on tissue type)

  • DNA : 2 - 20 µg (highly variable depending on tissue type and ploidy)

References

Application Notes and Protocols: Guanidine Nitrate in Solid Propellants and Gas Generators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine (B92328) nitrate (B79036), with the chemical formula [C(NH₂)₃]NO₃, is a high-nitrogen, oxygen-rich energetic material.[1] Its properties, including a high gas output, low flame temperature, and the formation of relatively non-toxic combustion products, make it an attractive component in various energetic formulations.[1][2][3][4] These notes provide a comprehensive overview of its application in solid propellants and gas generators, focusing on quantitative performance data, experimental protocols for formulation and characterization, and critical safety procedures. Guanidine nitrate serves as a high-energy fuel and, in some cases, a monopropellant.[1][3][5][6] It is particularly valued in applications where controlled, rapid gas generation is required, such as in automotive airbag inflators, where it offers a less toxic alternative to previously used sodium azide-based compounds.[1][2][5]

Principle Applications

Gas Generators (Automotive Airbags)

This compound is a key ingredient in modern pyrotechnic gas generators for automotive airbag systems.[1][2][5] Its primary function is to decompose rapidly upon ignition, producing a large volume of nitrogen gas and water vapor to inflate the airbag cushion during a collision.[5] Its advantages over older azide-based generants include lower toxicity of the compound and its combustion products, as well as being less explosive and sensitive to moisture compared to ammonium (B1175870) nitrate.[1][2]

Solid Propellants

In solid propellants, this compound is used as an energetic fuel. Its high nitrogen content contributes to a high gas yield, and its inherent oxygen content reduces the amount of external oxidizer required in a formulation.[7] It has been famously used as a monopropellant in Jetex engines for model airplanes, valued for its stable burn, high specific impulse for its class, and low flame temperature.[1][2][3] It is also incorporated into composite propellants, often in combination with other oxidizers and binders to tailor performance characteristics like burn rate and specific impulse.[8]

Quantitative Performance Data

The performance of this compound (GN) and its formulations is summarized below. Data is compiled from various experimental studies.

PropertyValueFormulation / ConditionSource
Monopropellant Specific Impulse (Isp) 177 s (1.7 kN·s/kg)Pure this compound[1][2][3]
Density 1.44 g/cm³Pure this compound[2]
Melting Point 213 - 215 °CPure this compound[2]
Decomposition Onset Temperature ~270 °CPure this compound
Heat of Reaction 3152.7 J/g62.24% GN / 37.73% Basic Copper Nitrate (BCN)[9]
Activation Energy of Decomposition 199 kJ/mol (Nitrate) 191 kJ/mol (Guanidine)Pure this compound[10]
Burn Rate (r) 1.0 - 1.2 in/s (25.4 - 30.5 mm/s)Target rate for airbag generants at 1000 psi (6.9 MPa)
Burn Rate (r) >1.5 in/s (38.1 mm/s)GN / BCN / Potassium Perchlorate[11]
Pressure Exponent (n) in r = aPⁿ 0.75GN / Ammonium Perchlorate (AP) propellant at 25 °C[12]
Oxygen Balance -26.2%Pure this compound

Experimental Protocols

Protocol for Preparation of GN/BCN Solid Gas Generant Pellets

This protocol describes the formulation of a standard this compound/basic copper nitrate gas generant with a metal oxide burn rate modifier.

1. Materials & Equipment:

  • This compound (GN), fine powder
  • Basic Copper Nitrate (BCN), fine powder
  • Cerium (IV) Oxide (CeO₂), micron-sized powder (burn rate modifier)[13]
  • Acoustic mixer (e.g., Resodyn LabRAM)[13]
  • Hydraulic press with pellet die (e.g., 1/2 inch diameter)
  • Drying oven
  • Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves, dust respirator[14]

2. Procedure:

  • Drying: Dry all powdered components in a drying oven at 60 °C for at least 24 hours to remove residual moisture.
  • Formulation: Prepare a formulation consisting of (by weight): 60% GN, 36% BCN, and 4% CeO₂. All weighing should be done on an analytical balance in a ventilated area.
  • Mixing:
  • Place the weighed powders into the mixing vessel of the acoustic mixer.
  • Mix the components for approximately 2-3 minutes at high intensity (e.g., 70 g acceleration) to ensure a homogenous mixture.[13] Visual inspection should confirm a uniform color.
  • Pressing:
  • Transfer a precise amount of the mixed powder (e.g., 2-3 grams) into the pellet die.
  • Press the powder using the hydraulic press at a specified pressure (e.g., 10,000 psi) for 1-2 minutes to form a dense, cylindrical pellet.
  • Finishing: Carefully eject the pellet from the die. Inspect for cracks or defects. Label and store the pellets in a desiccator until testing.

Protocol for Thermal Decomposition Analysis using DSC/TGA

This protocol outlines the characterization of the thermal stability and decomposition kinetics of a this compound-based formulation.

1. Materials & Equipment:

  • Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.
  • Prepared gas generant pellets or powder.
  • Inert gas supply (Nitrogen or Argon).
  • Aluminum or ceramic sample pans.

2. Procedure:

  • Sample Preparation: Place a small, precisely weighed sample (5-10 mg) of the material into a sample pan.
  • Instrument Setup:
  • Place the sample pan and an empty reference pan into the instrument.
  • Purge the furnace with an inert gas (e.g., N₂ at 50 mL/min) to provide a controlled atmosphere.
  • Thermal Program:
  • Equilibrate the sample at a starting temperature (e.g., 30 °C).
  • Heat the sample at a constant rate (e.g., 10 K/min) to a final temperature well above the decomposition point (e.g., 500 °C).[15][16]
  • Data Analysis:
  • From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss.
  • From the DSC curve, identify endothermic (melting) and exothermic (decomposition) events, and calculate the heat of reaction (ΔH).
  • To determine kinetic parameters like activation energy, repeat the experiment at multiple heating rates (e.g., 5, 10, 15, 20 K/min).[16]

Protocol for Burn Rate Measurement in a Strand Burner

This protocol details the measurement of the linear burning rate of a propellant strand at elevated pressure.

1. Materials & Equipment:

  • Strand burner (high-pressure vessel with viewports).
  • High-speed camera and recording system.
  • Pressurized gas source (e.g., Nitrogen).
  • Ignition system (e.g., Nichrome wire and power supply).
  • Prepared cylindrical propellant pellets.
  • Inhibitor coating (e.g., epoxy or lacquer).

2. Procedure:

  • Sample Preparation:
  • Measure the length of the prepared propellant pellet accurately.
  • Coat the cylindrical side of the pellet with an inhibitor, leaving the two end faces exposed. This ensures one-dimensional (end-burning) propagation.
  • Allow the inhibitor to fully cure.
  • Mounting: Secure the inhibited strand in the sample holder inside the strand burner. Attach the ignition wire to one end of the propellant strand.
  • Testing:
  • Seal the strand burner and pressurize it with nitrogen to the desired test pressure (e.g., 1000 psi / 6.9 MPa).[13]
  • Start the high-speed camera recording.
  • Activate the power supply to heat the nichrome wire and ignite the propellant.
  • Record the entire combustion event until the flame self-extinguishes.
  • Data Analysis:
  • From the video recording, measure the time (Δt) it takes for the flame front to travel the known length (l) of the propellant strand.
  • Calculate the linear burn rate (r) using the formula: r = l / Δt .
  • Repeat the test at various pressures to determine the pressure-dependent burn rate characteristics.[13]

Visualizations

experimental_workflow cluster_prep Formulation & Preparation cluster_char Characterization cluster_data Data Analysis p1 Component Drying (GN, BCN, Additives) p2 Weighing p1->p2 p3 Homogenous Mixing (Acoustic Mixer) p2->p3 p4 Pressing (Hydraulic Press) p3->p4 c1 Thermal Analysis (DSC/TGA) p4->c1 c2 Burn Rate Testing (Strand Burner) p4->c2 c3 Gas Product Analysis (TG-FTIR/MS) p4->c3 d1 Determine Stability & Decomposition Kinetics c1->d1 d2 Calculate Burn Rate & Pressure Exponent c2->d2 d3 Identify Gaseous Products c3->d3 decomposition_pathway reactant This compound [C(NH₂)₃]NO₃ (s) process Thermal Decomposition (Heat / Ignition) reactant->process Δ products Major Gaseous Products: • Water (H₂O) • Nitrogen (N₂) • Carbon (C, solid soot) process->products airbag_logic s1 Collision Event s2 Sensor Signal s1->s2 s3 Igniter Activation s2->s3 s4 GN Propellant Decomposition s3->s4 s5 Rapid Gas Generation (N₂, H₂O) s4->s5 s6 Airbag Inflation s5->s6

References

Application Notes and Protocols for Guanidine-Based Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Guanidine (B92328) Salts in Cell Lysis

Guanidine salts are potent chaotropic agents widely employed in molecular biology for cell lysis and the subsequent extraction of nucleic acids and proteins. By disrupting the hydrogen bond network in aqueous solutions, these salts effectively denature proteins, including potent enzymes like RNases and DNases, and dissociate nucleoprotein complexes. This action ensures the integrity of the target molecules for downstream applications. The two most common guanidine salts used for this purpose are guanidine thiocyanate (B1210189) (GTC) and guanidine hydrochloride (GdnHCl).

Guanidine Thiocyanate (GTC): A particularly strong chaotropic agent, GTC is highly effective at denaturing proteins and inactivating nucleases, making it the reagent of choice for RNA isolation.[1][2]

Guanidine Hydrochloride (GdnHCl): While also a powerful denaturant, GdnHCl is often used in protein purification under denaturing conditions and in some nucleic acid extraction protocols.[3][4][5]

A Note on Guanidine Nitrate (B79036): Despite being a guanidine salt, guanidine nitrate is not commonly used in cell lysis protocols. While it is highly soluble in water, its primary applications are in industries such as agriculture (as a fertilizer) and as a component in explosives.[6][7][8][9] The scientific literature lacks established protocols for its use in cell lysis, likely due to its comparatively weaker chaotropic properties for biological applications and potential interference with downstream enzymatic reactions. Safety considerations regarding its explosive nature may also be a contributing factor.

Data Presentation: Guanidine Salt Concentrations for Effective Cell Lysis

The optimal concentration of guanidine salts in lysis buffers varies depending on the target molecule and the cell or tissue type. The following tables provide a summary of commonly used concentrations.

Table 1: Guanidine Thiocyanate Concentrations for Nucleic Acid Extraction

ApplicationCell/Tissue TypeGuanidine Thiocyanate ConcentrationKey Buffer Components
Total RNA ExtractionCultured Mammalian Cells4 MSodium citrate, Sarkosyl, 2-mercaptoethanol (B42355)
Total RNA ExtractionTissues4 MSodium citrate, Sarkosyl, 2-mercaptoethanol
Viral RNA ExtractionViral Particles4 MTris-HCl, EDTA, Triton X-100

Table 2: Guanidine Hydrochloride Concentrations for Protein and Nucleic Acid Extraction

ApplicationCell/Tissue TypeGuanidine Hydrochloride ConcentrationKey Buffer Components
Total Protein ExtractionCultured Mammalian Cells6 M - 8 MTris-HCl, EDTA
Denaturing Protein PurificationBacterial Cells6 MSodium phosphate, Tris-HCl
Genomic DNA ExtractionVarious> 3 M (as part of a broader protocol)Tris-HCl, EDTA, Detergents

Experimental Protocols

Protocol 1: Total RNA Extraction using Guanidine Thiocyanate

This protocol is adapted from the single-step RNA isolation method and is suitable for cultured cells and tissues.

Materials:

  • Denaturing Solution (4M GTC Lysis Buffer):

    • 4 M Guanidine thiocyanate

    • 25 mM Sodium citrate, pH 7.0

    • 0.5% (w/v) N-lauroylsarcosine (Sarkosyl)

    • 0.1 M 2-mercaptoethanol (add fresh before use)

  • 2 M Sodium acetate, pH 4.0

  • Phenol (water-saturated)

  • Chloroform:isoamyl alcohol (49:1)

  • Isopropanol (B130326)

  • 75% Ethanol (in DEPC-treated water)

  • DEPC-treated water

Procedure:

  • Homogenization:

    • Cultured Cells: Pellet suspension cells or wash adherent cells. Add 1 mL of Denaturing Solution per 1 x 107 cells and pass the lysate through a pipette multiple times to homogenize.

    • Tissues: Add 1 mL of Denaturing Solution per 100 mg of tissue and homogenize using a glass-Teflon homogenizer.

  • Phase Separation:

    • To the homogenate, sequentially add:

      • 0.1 mL of 2 M sodium acetate, pH 4.0

      • 1 mL of phenol

      • 0.2 mL of chloroform:isoamyl alcohol

    • Vortex thoroughly for 10 seconds after each addition.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add an equal volume of isopropanol and mix.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Washing and Resuspension:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in an appropriate volume of DEPC-treated water.

Protocol 2: Total Protein Extraction under Denaturing Conditions using Guanidine Hydrochloride

This protocol is suitable for the extraction of total protein from cultured mammalian cells for downstream applications like mass spectrometry.[10]

Materials:

  • Lysis Buffer (8 M GdnHCl):

    • 8 M Guanidine hydrochloride

    • Adjust pH to 8.5 with NaOH

  • Phosphate-buffered saline (PBS), ice-cold

  • Protease and phosphatase inhibitors

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer with ice-cold PBS.

    • For suspension cells, pellet the cells and wash with ice-cold PBS.

  • Cell Lysis:

    • Add an appropriate volume of Lysis Buffer (e.g., 1 mL for a 10 cm dish) to the cell pellet or plate. Add protease and phosphatase inhibitors to the lysis buffer immediately before use.

    • Use a cell scraper to collect the lysate from the plate.

    • Transfer the lysate to a microcentrifuge tube.

  • Homogenization and Clarification:

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Protein Quantification and Storage:

    • Carefully transfer the supernatant containing the soluble proteins to a new tube.

    • Determine the protein concentration using a compatible assay (e.g., BCA assay after appropriate dilution).

    • Store the lysate at -80°C for long-term use.

Visualizations

Experimental_Workflow_RNA_Extraction start Start: Cultured Cells or Tissue homogenization Homogenization in 4M GTC Lysis Buffer start->homogenization phase_separation Sequential Addition: 1. Sodium Acetate (pH 4.0) 2. Phenol 3. Chloroform:Isoamyl Alcohol homogenization->phase_separation centrifugation1 Centrifugation (10,000 x g, 20 min, 4°C) phase_separation->centrifugation1 aqueous_phase Collect Aqueous Phase (contains RNA) centrifugation1->aqueous_phase precipitation RNA Precipitation with Isopropanol aqueous_phase->precipitation centrifugation2 Centrifugation (12,000 x g, 10 min, 4°C) precipitation->centrifugation2 wash Wash Pellet with 75% Ethanol centrifugation2->wash resuspend Resuspend RNA Pellet in DEPC-treated water wash->resuspend end End: Purified Total RNA resuspend->end

Caption: Workflow for Total RNA Extraction using Guanidine Thiocyanate.

Experimental_Workflow_Protein_Extraction start Start: Cultured Mammalian Cells cell_harvest Cell Harvesting and Washing with ice-cold PBS start->cell_harvest lysis Cell Lysis in 8M GdnHCl Lysis Buffer with Inhibitors cell_harvest->lysis homogenization Homogenization (Sonication on ice) lysis->homogenization clarification Clarification (Centrifugation at 12,000 x g, 15 min, 4°C) homogenization->clarification supernatant Collect Supernatant (contains soluble proteins) clarification->supernatant quantification Protein Quantification (e.g., BCA Assay) supernatant->quantification storage Storage at -80°C quantification->storage end End: Purified Total Protein Lysate storage->end

References

Application Notes and Protocols: Preparation of Guanidine Nitrate Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the preparation of guanidine (B92328) nitrate (B79036) solutions for various laboratory applications, including its use as a chaotropic agent in protein denaturation studies. Guanidine nitrate is a strong oxidizing agent and requires careful handling. Adherence to safety protocols is critical.

Physicochemical and Safety Data

This compound (CH₅N₃·HNO₃) is a salt with a molecular weight of 122.08 g/mol .[1][2] It is a white crystalline solid soluble in water, methanol, and ethanol.[2][3] The following tables summarize key quantitative data and safety information.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaCH₅N₃·HNO₃[1]
Molecular Weight122.08 g/mol [1][2]
Melting Point213 - 217 °C (decomposes)[3][4]
Solubility in Water130 g/L at 20 °C[4]
pH (1% solution)~7[5]
AppearanceWhite crystalline powder or granules[2]

Table 2: Safety and Hazard Information

Hazard ClassificationGHS PictogramsPrecautionary Statements
Oxidizing solids (Category 3)[6], Harmful if swallowed[7], Skin and eye irritant[7]oksidKeep away from heat, sparks, and open flames.[4] Avoid contact with combustible materials.[1][3] Wear protective gloves, clothing, and eye/face protection.[4][6]
In case of fire: Use flooding quantities of water.[3]
In case of spill: Sweep up and place in a suitable container for disposal. Avoid generating dust.[4]
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep container tightly closed.[4]

Applications in the Laboratory

This compound is utilized in various research and industrial applications:

  • Protein Denaturation: Similar to guanidine hydrochloride, this compound acts as a chaotropic agent, disrupting hydrogen bonds and denaturing proteins.[8] This is crucial for protein folding studies and for solubilizing proteins from inclusion bodies.[8][9]

  • Organic Synthesis: It serves as a reagent in various organic reactions.[10]

  • Biochemical Assays: It can be used in certain biochemical studies to understand metabolic pathways and enzyme activities.[10]

Experimental Protocol: Preparation of a 6 M this compound Stock Solution

This protocol details the preparation of a 6 M this compound solution, a concentration commonly used for protein denaturation.

Materials:

  • This compound (reagent grade)

  • Deionized or distilled water

  • Appropriate buffer (e.g., Tris, phosphate (B84403) buffer, if required for the final application)

  • Stir plate and magnetic stir bar

  • Volumetric flask

  • Graduated cylinder

  • Beaker

  • Spatula

  • Weighing paper/boat

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Don Personal Protective Equipment: Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Calculations:

    • The molecular weight of this compound is 122.08 g/mol .

    • To prepare 1 L of a 6 M solution, you will need: 6 moles/L * 122.08 g/mol = 732.48 g of this compound.

    • Adjust the mass based on the final volume required. For example, for 100 mL of a 6 M solution, you would need 73.25 g.

  • Weighing this compound:

    • Place a weighing boat on a calibrated analytical balance and tare it.

    • Carefully weigh the calculated amount of this compound. Avoid creating dust.

  • Dissolving the this compound:

    • Add approximately 70-80% of the final desired volume of deionized water (or buffer) to a beaker equipped with a magnetic stir bar.

    • Place the beaker on a stir plate and begin stirring at a moderate speed.

    • Slowly add the weighed this compound to the vortex of the stirring liquid. The dissolution may be endothermic, causing the solution to cool.

    • Continue stirring until all the this compound has completely dissolved.

  • Adjusting the Volume:

    • Once the this compound is fully dissolved, carefully transfer the solution to a volumetric flask of the appropriate final volume.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the this compound is transferred.

    • Bring the solution to the final volume with deionized water. The bottom of the meniscus should align with the calibration mark on the flask.

  • Mixing and Storage:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clearly labeled storage bottle. The label should include the name of the solution (6 M this compound), the date of preparation, and your initials.

    • Store the solution at room temperature in a tightly sealed container, away from incompatible materials.[4]

Diagrams

Guanidine_Nitrate_Solution_Preparation_Workflow Workflow for Safe Preparation of this compound Solution cluster_prep Preparation cluster_storage Storage & Labeling cluster_safety Safety Considerations start Start ppe Don PPE (Goggles, Gloves, Lab Coat) start->ppe calculate Calculate Required Mass of this compound ppe->calculate weigh Weigh this compound in a Fume Hood calculate->weigh dissolve Dissolve in Solvent (e.g., Water, Buffer) with Stirring weigh->dissolve safety_note Warning: This compound is an Oxidizer. Avoid contact with combustible materials. Handle with care to prevent dust generation. weigh->safety_note adjust_volume Adjust to Final Volume in Volumetric Flask dissolve->adjust_volume mix Mix Thoroughly adjust_volume->mix label_bottle Label Storage Bottle (Name, Concentration, Date) mix->label_bottle store Store in a Cool, Dry, Well-Ventilated Area label_bottle->store end End store->end

Caption: Workflow for the safe preparation of a this compound solution.

Disclaimer: This document is intended for informational purposes for qualified research personnel. Always consult the Safety Data Sheet (SDS) for the specific chemical being used and follow all institutional safety guidelines.

References

Application Notes and Protocols for the Synthesis of Nitroguanidine from Guanidine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of nitroguanidine (B56551) from guanidine (B92328) nitrate (B79036). The information compiled herein is intended to guide researchers in the safe and efficient laboratory-scale production of nitroguanidine, a key intermediate in various industrial and pharmaceutical applications.

Introduction

Nitroguanidine (NQ), an important energetic material and a precursor for pharmaceuticals and other chemicals, is commonly synthesized through the dehydration of guanidine nitrate.[1][2][3] This process is typically achieved by treating this compound with a strong dehydrating agent, most notably concentrated sulfuric acid.[1][2][4][5] The reaction proceeds by the removal of a water molecule from this compound, leading to the formation of nitroguanidine. While alternative methods exist, the sulfuric acid route remains a widely studied and implemented procedure due to its efficiency and relatively high yields.[4][6][7]

Reaction Mechanism

The synthesis of nitroguanidine from this compound in the presence of concentrated sulfuric acid is fundamentally a dehydration reaction. The sulfuric acid acts as both a catalyst and a solvent.[1][2] The generally accepted mechanism involves the protonation of the this compound followed by the elimination of water to form the nitrimine functional group.

ReactionMechanism cluster_reactants Reactants cluster_products Products This compound This compound Nitroguanidine Nitroguanidine This compound->Nitroguanidine Dehydration Sulfuric Acid (conc.) Sulfuric Acid (conc.) Sulfuric Acid (conc.)->Nitroguanidine Catalyst Water Water

Caption: Reaction scheme for the dehydration of this compound.

Experimental Protocols

Two primary protocols for the synthesis of nitroguanidine from this compound are detailed below: a batch process and a continuous process.

Protocol 1: Batch Synthesis of Nitroguanidine

This protocol is adapted from established laboratory procedures and is suitable for small-scale synthesis.[4]

Materials:

  • This compound

  • Concentrated sulfuric acid (94-98%)[6][7]

  • Cracked ice and water

  • Standard laboratory glassware (beaker, flask, stirring rod, funnel)

  • Cooling bath (ice-salt mixture)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Heating mantle or water bath for recrystallization

Procedure:

  • Preparation: In a fume hood, cool the required volume of concentrated sulfuric acid in a beaker using a freezing mixture.

  • Addition of this compound: Slowly add this compound in small portions to the cooled, stirring sulfuric acid.[4] Maintain the reaction temperature below 20°C during the addition.[4]

  • Reaction: Once all the this compound is added, allow the mixture to stand at room temperature with occasional stirring until it becomes a homogeneous solution.[4] This may take several hours.[4]

  • Precipitation: Pour the reaction mixture with stirring into a larger beaker containing a mixture of cracked ice and water.[4] This will cause the nitroguanidine to precipitate out of the solution.

  • Filtration and Washing: Filter the precipitated nitroguanidine using a Büchner funnel. Wash the collected solid with cold water until the washings are free of acid.[4]

  • Recrystallization: Purify the crude nitroguanidine by recrystallization from boiling water.[4][5] Dissolve the solid in the minimum amount of boiling water, then allow the solution to cool slowly to form needle-like crystals.[4]

  • Drying: Filter the recrystallized nitroguanidine and dry it in a desiccator or a low-temperature oven.

Protocol 2: Continuous Synthesis of Nitroguanidine

This method is based on industrial processes and is suitable for larger-scale production.[7][8]

Equipment:

  • Jacketed reactor with stirring mechanism and temperature control

  • Metering pumps for continuous feeding of reactants

  • Precipitation vessel

  • Continuous filtration system (e.g., rotating filter)

  • Drying system

Procedure:

  • Reaction Setup: Establish a circulating system of a sulfuric acid solution of this compound within a temperature-controlled reactor, maintained at approximately 35°F.[7][8]

  • Continuous Feeding: Continuously feed this compound and concentrated sulfuric acid (93.2-98%) into the reactor at a controlled ratio (e.g., 2.35:1 by weight of sulfuric acid to this compound).[7][8]

  • Reaction and Withdrawal: Continuously withdraw a portion of the reaction mixture from the reactor.[7][8]

  • Precipitation: The withdrawn mixture is continuously diluted with water in a precipitation apparatus to precipitate the nitroguanidine.[1][2]

  • Separation and Neutralization: The resulting slurry is fed to a rotating filter to separate the nitroguanidine crystals, which are then neutralized.[1][2]

  • Dewatering and Grinding: The crystals are dewatered using a centrifuge and a dryer, followed by grinding to the desired particle size.[1][2]

Quantitative Data

The yield and purity of nitroguanidine are highly dependent on the reaction conditions.

ParameterBatch ProcessContinuous ProcessReference(s)
Yield 73-92%95-98%[4][6][7]
Sulfuric Acid Conc. 96-98% (optimal)93.2-98%[6][7]
Temperature < 20°C (addition), Room Temp (reaction)~1.7°C (35°F)[4][7]
Reaction Time 15-20 hours30-60 minutes[4][7]
Purity High after recrystallizationConsistently high[4][6]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactant Preparation Reactant Preparation Reaction Reaction Reactant Preparation->Reaction Precipitation Precipitation Reaction->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Drying Drying Recrystallization->Drying Analysis (e.g., MP, Spectroscopy) Analysis (e.g., MP, Spectroscopy) Drying->Analysis (e.g., MP, Spectroscopy)

Caption: General experimental workflow for nitroguanidine synthesis.

Safety Precautions

Nitroguanidine and the reagents used in its synthesis are hazardous. Strict safety protocols must be followed.

  • Handling Reagents: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[9] Work in a well-ventilated fume hood.

  • Exothermic Reaction: The addition of this compound to sulfuric acid is exothermic. Cool the acid and add the this compound slowly to control the temperature and prevent runaway reactions.

  • Product Hazard: Nitroguanidine is an explosive and flammable solid.[9][10] Avoid grinding, shock, and friction.[10] Keep away from heat, sparks, and open flames.[9][10]

  • Spill Management: In case of a spill, evacuate the area and shut off all ignition sources.[9] Use non-sparking tools for cleanup.[9]

  • Waste Disposal: The acidic filtrate should be neutralized before disposal according to institutional guidelines. In industrial settings, the spent acid is often reconcentrated and recycled.[1][2][6]

Disclaimer: This document is intended for informational purposes only and does not constitute a license to operate. All experiments should be conducted by trained professionals in a suitably equipped laboratory, adhering to all applicable safety regulations and institutional guidelines.

References

Application Notes and Protocols: Guanidine Nitrate in Airbag Gas Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of guanidine (B92328) nitrate (B79036) as a key component in modern airbag gas generant compositions. Detailed protocols for the preparation and analysis of these compositions are included to facilitate research and development in this field.

Introduction

Guanidine nitrate (GN) is a high-nitrogen compound widely used as a primary fuel in airbag gas generants. It offers significant safety and performance advantages over previously used materials like sodium azide, being less toxic and producing a cleaner, lower-temperature gas upon combustion.[1][2][3] Gas generant compositions based on this compound are formulated to produce a rapid and controlled release of non-toxic gases, primarily nitrogen (N₂), water vapor (H₂O), and carbon dioxide (CO₂), to inflate the airbag within milliseconds of a collision.[1][4]

The performance of a this compound-based gas generant is highly dependent on its composition, including the choice of oxidizers, secondary fuels, and various additives that control the burn rate, combustion temperature, and slag formation.

I. Gas Generant Compositions

This compound-based gas generant formulations are carefully engineered mixtures of several components, each with a specific function.

Table 1: Typical Components and their Functions in this compound-Based Gas Generants

Component CategoryExample CompoundsTypical Weight %Primary Function(s)
Primary Fuel This compound (CH₅N₃·HNO₃)40 - 70%Provides the main source of gas generation; characterized by high nitrogen content and low combustion temperature.[5][6][7]
Oxidizers Strontium Nitrate (Sr(NO₃)₂)30 - 70%Supplies oxygen for the combustion of the fuel components.[5][6][8]
Basic Copper Nitrate (Cu₂(OH)₃NO₃)Also acts as a coolant and catalyst.[7]
Potassium Nitrate (KNO₃)
Potassium Perchlorate (KClO₄)Can enhance the burn rate.[5][9]
Secondary Fuel 5-Aminotetrazole (CH₃N₅)1 - 10%Modifies the burn rate and gas composition; can improve ignition characteristics.[5][6]
Nitroguanidine (CH₄N₄O₂)
Slag Formers/Coolants Mica1 - 5%Helps to agglomerate solid combustion byproducts (slag) for easier filtration and cools the generated gas.[5]
Boron Nitride (BN)0 - 5%[5]
Silicon Dioxide (SiO₂)[9]
Processing Aids Graphite, Molybdenum Disulfide< 1%Lubricants to aid in the pressing of gas generant pellets.

II. Performance Characteristics

The effectiveness of a gas generant is determined by several key performance metrics, which are evaluated through rigorous testing.

Table 2: Performance Data for Selected this compound Gas Generant Formulations

Formulation (by weight %)Burn Rate (in/s @ 1000 psi)Combustion Temperature (°K)Gas Yield (moles/100g)Reference
45-55% GN, 30-35% Sr(NO₃)₂, 2-10% CuO, 2-10% KNO₃, 2-10% 5-AT, 0-5% BN, 1-5% Mica~1.02~2100> 2.85[6]
57% GN, 26% BCN, 14% KClO₄, 3% SiO₂Not specifiedNot specifiedNot specified[9]
GN/BCN with 4% micro-ceria additiveEnhanced relative to baselineNot specifiedNot specified[1]
52% AN, 44% Nitroguanidine, 3% AN, 1% BN, 0.025% SiO₂0.2 - 0.6Not specified~96% gas conversion[10]

Note: GN = this compound, Sr(NO₃)₂ = Strontium Nitrate, CuO = Copper Oxide, KNO₃ = Potassium Nitrate, 5-AT = 5-Aminotetrazole, BN = Boron Nitride, BCN = Basic Copper Nitrate, KClO₄ = Potassium Perchlorate, SiO₂ = Silicon Dioxide, AN = Ammonium Nitrate.

III. Experimental Protocols

A. Preparation of Gas Generant Pellets

This protocol describes a general method for the preparation of cylindrical gas generant pellets for testing.

Materials and Equipment:

  • This compound (GN)

  • Selected oxidizers (e.g., Basic Copper Nitrate - BCN)

  • Additives (as required)

  • Resodyn LabRAM Resonant Acoustic Mixer (or equivalent)

  • Drying oven

  • Hydraulic press with a pellet die (e.g., 0.5-inch diameter)

  • Balance (± 0.001 g)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Drying: Dry all powdered components in an oven at a temperature appropriate for the specific materials (e.g., 70°C) to remove any residual moisture.

  • Weighing: Accurately weigh the desired mass of each component according to the target formulation.

  • Mixing:

    • Place the weighed powders into a mixing vessel.

    • For a Resodyn mixer, typical parameters are a mixing time of 2 minutes at an acceleration of 70 g. Ensure the fill level is appropriate (e.g., 75-85%).[11]

    • Alternatively, a wet mixing process can be used by creating a slurry with a solvent (e.g., water), followed by drying. A spray drying technique can also be employed to produce a homogenous powder.[5][9]

  • Pressing:

    • Place a precise amount of the mixed powder into the pellet die.

    • Apply pressure using the hydraulic press to form a cylindrical pellet of the desired density. The required pressure will vary depending on the composition and desired pellet characteristics.

  • Inhibiting (for burn rate testing): If the pellet is to be used for linear burn rate testing, the cylindrical surface is often coated with an inhibitor (e.g., a suitable resin) to ensure combustion only occurs on the end faces.

B. Thermal Analysis: Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

This protocol outlines the thermal analysis of gas generant compositions to determine their decomposition behavior.

Equipment:

  • Simultaneous TGA/DSC instrument

  • Gas supply (e.g., Nitrogen, Argon)

  • Sample pans (e.g., aluminum, ceramic)

  • Microbalance

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) of the gas generant powder or a piece of a pellet into the sample pan.

  • Instrument Setup:

    • Place the sample pan in the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled linear heating rate (e.g., 10°C/min).

  • Data Analysis:

    • The TGA curve will show mass loss as a function of temperature, indicating decomposition stages.

    • The DSC curve will show heat flow, indicating endothermic (melting, dissociation) and exothermic (decomposition) events. For a typical GN/BCN mixture, an endothermic decomposition may be observed around 170°C, followed by an exothermic decomposition at approximately 208°C.[4][12]

C. Performance Testing: Closed-Vessel Combustion

This protocol describes the standard method for evaluating the combustion performance of a gas generant.

Equipment:

  • Closed-vessel (bomb) of a known volume (e.g., 100 cm³)

  • Pressure transducer

  • Ignition system (e.g., electric match, laser)

  • Data acquisition system

Procedure:

  • Sample Loading: Place a known mass of the gas generant pellets into the closed vessel.

  • Sealing: Securely seal the vessel.

  • Ignition: Initiate the combustion of the gas generant using the ignition system.

  • Data Acquisition: Record the pressure inside the vessel as a function of time using the pressure transducer and data acquisition system.

  • Data Analysis: The resulting pressure-time curve provides critical information about the gas generant's performance, including:

    • Maximum Pressure (P_max): The peak pressure reached during combustion.

    • Time to Maximum Pressure: The time taken to reach P_max, indicating the overall burn time.

    • Rate of Pressure Rise (dP/dt): Indicates the vivacity or speed of the combustion reaction.

IV. Diagrams

Chemical Decomposition Pathway

The thermal decomposition of this compound is a complex process involving multiple reaction pathways. The following diagram illustrates a simplified representation of key decomposition steps.

G GN This compound (CH₅N₃·HNO₃) Guanidine Guanidine (CH₅N₃) GN->Guanidine Dissociation HNO3 Nitric Acid (HNO₃) GN->HNO3 HNCNH Cyanamide (HNCNH) Guanidine->HNCNH NH3 Ammonia (NH₃) Guanidine->NH3 N2 Nitrogen (N₂) Guanidine->N2 H2O Water (H₂O) Guanidine->H2O CO2 Carbon Dioxide (CO₂) Guanidine->CO2 OH Hydroxyl Radical (·OH) HNO3->OH NO2 Nitrogen Dioxide (NO₂) HNO3->NO2 HNCNH->N2 HNCNH->CO2 NH3->N2 NH3->H2O NO2->N2 N2O Nitrous Oxide (N₂O) NO2->N2O

Caption: Simplified decomposition pathway of this compound.

Experimental Workflow

The following diagram outlines the typical workflow for the development and characterization of a novel gas generant formulation.

G Formulation Formulation Design (Component Selection & Ratios) Preparation Sample Preparation (Drying, Mixing, Pressing) Formulation->Preparation Thermal Thermal Analysis (TGA/DSC) Preparation->Thermal Combustion Closed-Vessel Combustion Test Preparation->Combustion Analysis Data Analysis (Burn Rate, Gas Yield, P-t curve) Thermal->Analysis Combustion->Analysis Optimization Formulation Optimization Analysis->Optimization Optimization->Formulation Iterate

Caption: Experimental workflow for gas generant characterization.

Logical Relationships of Components

This diagram illustrates the functional relationships between the different components of a typical gas generant mixture.

G cluster_fuels Fuels cluster_oxidizers Oxidizers cluster_additives Additives center_node Gas Generant Performance GN This compound (Primary) GN->center_node Gas Yield SF Secondary Fuel (e.g., 5-AT) SF->center_node Modifies Burn Rate Ox1 Primary Oxidizer (e.g., Sr(NO₃)₂) Ox1->center_node Enables Combustion Ox2 Co-oxidizer (e.g., BCN) Ox2->center_node Catalyzes/Cools Slag Slag Former/Coolant (e.g., Mica) Slag->center_node Filters/Cools Gas PA Processing Aid PA->center_node Improves Pellet Quality

Caption: Functional relationships of gas generant components.

References

Application Notes and Protocols for the Analytical Determination of Guanidine Salts in Complex Acidic Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine (B92328) and its salts are crucial compounds in various pharmaceutical and biotechnological applications. They are commonly used as protein denaturants in drug formulation and purification, as active pharmaceutical ingredients (APIs), and in peptide synthesis.[1][2] The analysis of guanidine salts in complex acidic matrices, such as those encountered during drug development and manufacturing, presents unique challenges due to the high polarity and basicity of the guanidinium (B1211019) cation.[1][3] This document provides detailed application notes and experimental protocols for several analytical methods suitable for the quantification of guanidine salts in these challenging sample types.

Analytical Methods Overview

A variety of analytical techniques can be employed for the determination of guanidine salts. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary methods discussed in this document include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Spectrophotometry, and Titrimetry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of guanidine salts. Several HPLC modes can be utilized, each with its own advantages.

  • Ion-Exchange Chromatography (IEC): This is a robust method that separates analytes based on their charge. Cation-exchange chromatography is particularly well-suited for the positively charged guanidinium ion.[4][5] This technique often provides good resolution and is compatible with simple aqueous mobile phases.[5]

  • Ion-Pair Chromatography (IPC): IPC is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase to enhance the retention of ionic analytes on a non-polar stationary phase.[6][7] This allows for the use of standard C18 columns, which are common in many laboratories.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective technique for retaining and separating highly polar compounds like guanidine.[3][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Gas Chromatography (GC)

GC analysis of guanidine requires a derivatization step to convert the non-volatile salt into a volatile derivative suitable for gas-phase separation.[9][10] This method can offer high sensitivity and resolution.[9]

Spectrophotometry

Spectrophotometric methods are often simple and rapid. They typically involve the formation of a colored complex between guanidine and a specific reagent, which can then be quantified by measuring its absorbance at a particular wavelength.[11]

Titrimetry

Titration is a classical analytical method that can be used for the assay of guanidine salts, particularly at higher concentrations.[12][13][14] It is a cost-effective and straightforward technique.[15]

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical techniques used for guanidine salt analysis. This allows for a direct comparison of the methods based on key analytical parameters.

Analytical TechniqueMethod DetailsLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeReference
Ion Chromatography Cation-exchange column with suppressed conductivity detection0.0045 mg/L0.0125 mg/L0.1 to 10 mg/L[4]
Cation-Exchange HPLC Dionex CS 14 column with UV detection at 195 nm-0.25 mg/L0.25 to 10 mg/L[5]
GC-FID Pre-column derivatization with glyoxal (B1671930) and ethyl chloroformate0.014 - 0.024 µmol/L-0.1 - 20.0 µmol/L[9]
GC-FID Derivatization with hexafluoroacetylacetone (B74370) and ethyl chloroformate0.014–0.19 µg/mL-1–10 µg/mL[16]
Spectrophotometry Ion-pair formation with bromocresol purple, extraction, and measurement at ~415 nm--Beer's law obeyed[11]
LC-MS/MS Benzoin (B196080) derivatization-50 nM50 nM to 10 µM[17]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key analytical methods described above.

Protocol 1: Guanidine Analysis by Ion-Exchange Chromatography (IEC) with Suppressed Conductivity Detection

This protocol is based on the method described by Patil and Rohrer for the assay of guanidine in pharmaceutical formulations.[4]

1. Principle: Guanidine, as a cation, is separated on a cation-exchange column and detected by suppressed conductivity. This method avoids the need for pre-analysis derivatization.[4]

2. Instrumentation and Materials:

  • Ion Chromatography (IC) system with a suppressed conductivity detector

  • Dionex IonPac CS20 cation-exchange column (2 x 250 mm)[4]

  • Eluent: 50 mM Methanesulfonic acid (MSA)[4]

  • Deionized (DI) water

  • Guanidine hydrochloride standard

  • Sample filters (0.45 µm)

3. Standard Preparation:

  • Prepare a primary stock solution of 1000 mg/L guanidine hydrochloride in DI water.[4]

  • Prepare a secondary stock solution of 100 mg/L by a 10-fold dilution of the primary stock.[4]

  • Prepare calibration standards by diluting the secondary stock solution to concentrations ranging from 0.2 to 15 mg/L.[4]

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing guanidine salt in a known volume of DI water.

  • If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.[4]

  • For samples with high protein concentrations, protein removal may be necessary via ultrafiltration.[5]

5. Chromatographic Conditions:

  • Column: Dionex IonPac CS20 (2 x 250 mm)[4]

  • Eluent: 50 mM MSA[4]

  • Flow Rate: Isocratic

  • Injection Volume: 10 µL

  • Detection: Suppressed conductivity[4]

  • Run Time: Approximately 8 minutes[4]

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the guanidine standards against their concentration.

  • Determine the concentration of guanidine in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram:

IEC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis IC Analysis cluster_data Data Processing Standard Prepare Guanidine Standards Inject Inject into IC System Standard->Inject Sample Prepare Sample Solution Filter Filter Sample (if needed) Sample->Filter Filter->Inject Separate Separation on IonPac CS20 Column Inject->Separate Detect Suppressed Conductivity Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Guanidine in Sample Detect->Quantify

Caption: Workflow for Guanidine Analysis by IEC.

Protocol 2: Guanidine Analysis by HPLC with Pre-Column Derivatization and UV Detection

This protocol is based on a straightforward HPLC-UV method for guanidine.[3]

1. Principle: Guanidine is a highly basic and polar compound.[3] This method utilizes a Cogent Diamond Hydride™ column for separation without the need for pre-column derivatization, with detection at a low UV wavelength.[3]

2. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Cogent Diamond Hydride™ column (4.6 x 100 mm, 4 µm)[3]

  • Mobile Phase: 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid[3]

  • Guanidine standard

  • Sample filters (0.45 µm)

3. Standard Preparation:

  • Prepare a stock solution of guanidine at a concentration of 1.7 mg/mL in the mobile phase.[3]

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

4. Sample Preparation:

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm filter prior to injection.

5. Chromatographic Conditions:

  • Column: Cogent Diamond Hydride™, 4µm, 100Å (4.6 x 100mm)[3]

  • Mobile Phase: 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid[3]

  • Flow Rate: 1.0 mL/minute[3]

  • Injection Volume: 1 µL[3]

  • Detection: UV at 195 nm[3]

6. Data Analysis:

  • Construct a calibration curve from the peak areas of the guanidine standards.

  • Calculate the concentration of guanidine in the unknown samples based on the calibration curve.

Workflow Diagram:

HPLC_UV_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Standards Prepare Guanidine Calibration Standards Injection Inject Sample Standards->Injection Samples Prepare and Filter Sample Solutions Samples->Injection Separation Separation on Cogent Diamond Hydride Column Injection->Separation Detection UV Detection at 195 nm Separation->Detection Calibration Create Calibration Curve Detection->Calibration Calculation Calculate Guanidine Concentration Detection->Calculation

Caption: Workflow for Guanidine Analysis by HPLC-UV.

Protocol 3: Guanidine Analysis by Gas Chromatography (GC) with Flame Ionization Detection (FID)

This protocol involves pre-column derivatization, which is essential for making guanidine volatile for GC analysis.[9]

1. Principle: Guanidine is derivatized with reagents like glyoxal and ethyl chloroformate to form a volatile compound that can be separated by GC and detected by FID.[9]

2. Instrumentation and Materials:

  • Gas chromatograph with an FID detector

  • HP-5 column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent[9]

  • Derivatizing reagents: glyoxal, ethyl chloroformate[9]

  • Guanidine standard

  • Solvents: Methanol, Chloroform

  • Buffer solutions

3. Standard and Sample Derivatization:

  • Prepare stock solutions of guanidine in water.

  • To an aliquot of the standard or sample solution, add the derivatizing reagents (e.g., glyoxal) and buffer to the optimal pH.

  • The reaction mixture is then further treated with a second derivatizing agent like ethyl chloroformate.[9]

  • Extract the derivatized guanidine into an organic solvent like chloroform.[10]

4. GC Conditions:

  • Column: HP-5 (30 m x 0.32 mm i.d.)[9]

  • Carrier Gas: Nitrogen at a flow rate of 2 mL/min[9]

  • Oven Temperature Program: Start at 90°C for 3 minutes, then ramp at 25°C/min to 260°C.[9]

  • Injector and Detector Temperature: Optimized for the specific instrument and derivative.

  • Detection: Flame Ionization Detector (FID)[9]

5. Data Analysis:

  • Generate a calibration curve using the derivatized guanidine standards.

  • Quantify the amount of guanidine in the samples by comparing their peak areas to the calibration curve.

Logical Relationship Diagram:

GC_Derivatization_Logic cluster_derivatization Derivatization Steps cluster_gc_analysis GC-FID Analysis Sample_Standard Aqueous Guanidine Sample/Standard Add_Reagent1 Add Glyoxal & Buffer Sample_Standard->Add_Reagent1 Add_Reagent2 Add Ethyl Chloroformate Add_Reagent1->Add_Reagent2 Extract Extract with Chloroform Add_Reagent2->Extract Derivative Volatile Guanidine Derivative Extract->Derivative Inject_GC Inject into GC Derivative->Inject_GC Separation_GC Separation on HP-5 Column Inject_GC->Separation_GC Detection_FID FID Detection Separation_GC->Detection_FID Quantification Quantification Detection_FID->Quantification

Caption: Logical Steps in GC Analysis of Guanidine.

Protocol 4: Titrimetric Assay of Guanidine Hydrochloride

This is a classic and straightforward method for determining the purity of a guanidine salt raw material.[12]

1. Principle: The chloride content of guanidine hydrochloride is titrated with a standardized solution of silver nitrate (B79036). The endpoint can be determined potentiometrically or with an indicator.[12]

2. Reagents and Equipment:

  • 0.1 N Silver Nitrate (AgNO₃) solution, standardized

  • Glacial acetic acid

  • Methanol

  • Eosin Y indicator solution[12]

  • Burette, beaker, and magnetic stirrer

  • Potentiometer with a silver electrode (for potentiometric titration)

3. Procedure (Manual Titration):

  • Accurately weigh about 0.35 g of the dried guanidine hydrochloride sample.[12]

  • Dissolve the sample in 10 mL of purified water in a 250-mL beaker.[12]

  • Add 10 mL of glacial acetic acid, 100 mL of methanol, and 0.5 mL of Eosin Y indicator.[12]

  • Titrate with standardized 0.1 N silver nitrate to a pink endpoint.[12]

4. Calculation:

  • Calculate the percentage of guanidine hydrochloride in the sample based on the volume of silver nitrate consumed, its normality, and the weight of the sample taken.

Experimental Workflow Diagram:

Titration_Workflow Start Weigh Guanidine HCl Sample Dissolve Dissolve in Water, Acetic Acid, and Methanol Start->Dissolve Add_Indicator Add Eosin Y Indicator Dissolve->Add_Indicator Titrate Titrate with 0.1 N AgNO3 Add_Indicator->Titrate Endpoint Observe Pink Endpoint Titrate->Endpoint Calculate Calculate % Guanidine HCl Endpoint->Calculate

Caption: Workflow for Titrimetric Assay of Guanidine HCl.

Conclusion

The analytical methods presented provide a range of options for the determination of guanidine salts in complex acidic matrices. The choice of the most suitable method will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and available instrumentation. The detailed protocols and comparative data in this document are intended to assist researchers, scientists, and drug development professionals in selecting and implementing the appropriate analytical strategy for their needs.

References

Application Notes and Protocols: Guanidine Nitrate in Pyrotechnic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of guanidine (B92328) nitrate (B79036) in various pyrotechnic formulations. Guanidine nitrate is a high-nitrogen compound that serves as an energetic and cool-burning fuel, making it a versatile component in gas-generating compositions, smoke formulations, and strobe effects.[1][2][3] Its decomposition produces a large volume of gas with a low flame temperature, which is advantageous for specific pyrotechnic applications.[3]

Physicochemical Properties of this compound

This compound, with the chemical formula CH₆N₄O₃, is a white crystalline solid soluble in water.[4] Key properties are summarized in the table below.

PropertyValue
Molecular Weight122.08 g/mol [4]
AppearanceWhite crystalline solid[4]
Melting Point214-216 °C[3]
DecompositionDecomposes exothermically at elevated temperatures[3]
Key FeatureHigh nitrogen content, acts as a cool-burning fuel and gas generant[1][3]

Applications in Pyrotechnic Formulations

This compound finds application in three primary areas of pyrotechnics: gas-generating compositions, smoke formulations, and strobe light effects.

Gas-Generating Compositions

This compound is a key component in gas-generating formulations, notably in automotive airbag inflators and solid rocket propellants.[5] Its high gas output and relatively low combustion temperature make it a safer alternative to other gas generants like sodium azide. A common and well-studied system is the combination of this compound (GN) as the fuel and basic copper nitrate (BCN) as the oxidizer.[6]

Table 1: Example Gas-Generating Formulations and Performance Data

Formulation Components (% by weight)Performance Characteristics
Baseline: this compound / Basic Copper Nitrate (ratio varies)Stoichiometric ratio of 62.24/37.76 (GN/BCN) results in the largest heat of reaction (3152.7 J/g).
This compound (58.5%), Ammonium (B1175870) Perchlorate (23.5%), Sodium Nitrate (17.8%), Silicon Dioxide (0.2%)Pressure exponent of 0.75 at 25°C.[7]
This compound, Basic Copper Nitrate, with 4% micro-ceria additiveEnhanced burning rate relative to the baseline GN/BCN mixture.[6]
This compound, Basic Copper Nitrate, with 1-30% Potassium Perchlorate (spray-dried)Average linear burn rate of ≥ 1.5 inches per second.[5]
Smoke Formulations

This compound is utilized in pyrotechnic smoke compositions to produce non-toxic screening smokes.[1] It acts as a high-energy fuel and its decomposition products can neutralize acidic byproducts from other components, such as hydrochloric acid from chlorinated hydrocarbons.[1]

Table 2: Example Smoke Formulations

Formulation Components (% by weight)Application Notes
Hexachloroethane (34%), Zinc Powder (22%), Zinc Oxide (8%), This compound (36%) Produces a dense, non-toxic smoke screen. The this compound neutralizes the HCl formed from the hexachloroethane.[1]
Red Phosphorus (60%), This compound (40%) An alternative to chlorohydrocarbon-based smoke compositions.[1]
Red Phosphorus (66%), This compound (40%) , Hexachloroethane (4%)A hybrid formulation utilizing both red phosphorus and a chlorohydrocarbon.[1]
Strobe Light Compositions

In strobe light formulations, this compound contributes to the oscillatory combustion that produces the characteristic flashing effect.[2][8] It is often used in conjunction with a metal fuel like magnalium and an oxidizer.

Table 3: Example Strobe Light Formulations

Formulation Components (% by weight)Performance Characteristics
Ammonium Perchlorate (25%), This compound (55%) , Copper (atomized, -100 mesh) (7.5%), Copper Oxide (black) (5%), PVC (suspension grade) (7.5%)Produces blue strobe flashes.[2]
Barium Nitrate (50%), Magnalium (20%), This compound (30%) A classic white strobe formulation.
Ammonium Perchlorate (40%), This compound (25%) , Magnalium (100-200 mesh) (15%), Copper (atomized, -100 mesh) (10%), Ammonium Sulfate (10%)Another blue strobe formulation.[2]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized in the laboratory by the reaction of dicyandiamide (B1669379) with ammonium nitrate.[4]

Materials:

  • Dicyandiamide

  • Ammonium Nitrate

  • Heating mantle or oil bath

  • Round-bottom flask

  • Beakers

  • Filter paper and funnel

  • Distilled water

Procedure:

  • Prepare an intimate mixture of dicyandiamide and ammonium nitrate.

  • Place the mixture in a round-bottom flask and heat using an oil bath to approximately 160°C for several hours.

  • After cooling, the solidified mass is extracted with hot water.

  • The hot solution is filtered to remove any insoluble byproducts.

  • The filtrate is then cooled to allow the this compound to crystallize.

  • The crystals are collected by filtration and can be recrystallized from water for higher purity.

G1 cluster_synthesis This compound Synthesis DCD Dicyandiamide Mix Mixing DCD->Mix AN Ammonium Nitrate AN->Mix Heat Heating (~160°C) Mix->Heat Extract Water Extraction Heat->Extract Filter Filtration Extract->Filter Crystallize Crystallization Filter->Crystallize GN This compound Crystals Crystallize->GN G2 cluster_workflow Pyrotechnic Formulation and Testing Workflow start Component Preparation drying Drying of Components start->drying sieving Sieving drying->sieving weighing Weighing sieving->weighing mixing Mixing (Non-sparking tools) weighing->mixing consolidation Consolidation (Pressing) mixing->consolidation characterization Performance Characterization consolidation->characterization burn_rate Burn Rate Analysis characterization->burn_rate smoke_test Smoke/Effect Analysis characterization->smoke_test thermal_analysis Thermal Analysis (TGA/DSC) characterization->thermal_analysis G3 cluster_decomposition Thermal Decomposition of this compound GN This compound [C(NH2)3]NO3 Heat Heat GN->Heat Products Decomposition Products Heat->Products N2 Nitrogen (g) Products->N2 H2O Water (g) Products->H2O C Carbon (s) Products->C

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Guanidine Nitrate for Protein Unfolding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing guanidine (B92328) nitrate (B79036) for protein unfolding experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which guanidine nitrate denatures proteins?

This compound, a strong chaotropic agent, disrupts the three-dimensional structure of proteins primarily by interfering with the non-covalent interactions that stabilize their native conformation. The guanidinium (B1211019) cation plays a key role in breaking down the highly structured nature of water, which in turn weakens the hydrophobic effect—a major driving force in protein folding. This allows the hydrophobic core of the protein to become more soluble in the aqueous environment, leading to unfolding. Additionally, this compound can disrupt hydrogen bonds within the protein structure.

Q2: What is a typical starting concentration for this compound in protein unfolding experiments?

While specific literature on this compound for protein unfolding is less common than for guanidine hydrochloride, a typical starting point for chaotropic agents is in the molar range. For guanidine hydrochloride, concentrations of 6 M are standard for solubilizing most protein inclusion bodies, with a working range of 4-8 M often cited.[1][2] Given the high solubility of this compound in water, a similar starting concentration of 4-6 M can be used for initial trials.[3] Optimization will be required for each specific protein.

Q3: How does this compound compare to guanidine hydrochloride for protein denaturation?

Guanidine hydrochloride is the more extensively documented and commonly used denaturant in protein folding studies.[4] The primary difference lies in the counter-ion: chloride versus nitrate. While the guanidinium ion is the primary denaturing agent, the anion can also have effects. The ionic nature of guanidine hydrochloride can mask electrostatic interactions within a protein.[5][6] The nitrate ion, being a strong oxidizing agent, carries a risk of modifying certain amino acid residues, particularly tyrosine, through nitration, which could be a significant drawback depending on the downstream application.[7][8]

Q4: What are the signs of protein aggregation during unfolding with this compound?

Protein aggregation during unfolding is a common issue and can be observed as:

  • Visible precipitation: The solution may become cloudy or form visible particles.

  • Increased light scattering: This can be measured spectrophotometrically.

  • Inconsistent spectroscopic readings: Fluctuations in fluorescence or circular dichroism signals can indicate the presence of aggregates.

Low concentrations of guanidine salts have been reported to sometimes cause protein aggregation in partially folded states.[9]

Q5: How can I monitor the unfolding of my protein in the presence of this compound?

Several spectroscopic techniques can be employed to monitor protein unfolding:

  • Intrinsic Tryptophan Fluorescence: As the protein unfolds, the environment around tryptophan residues changes, leading to a shift in the fluorescence emission maximum.[10]

  • Circular Dichroism (CD) Spectroscopy: Far-UV CD (200-250 nm) monitors changes in secondary structure (alpha-helices, beta-sheets), while near-UV CD (250-300 nm) is sensitive to changes in the tertiary structure.[10]

  • Raman Spectroscopy: This technique can provide detailed information about conformational changes in the protein backbone and side chains.[11][12]

  • Fluorescence Correlation Spectroscopy (FCS): FCS can be used to measure changes in the diffusion time of the protein as it unfolds, which corresponds to an increase in its hydrodynamic radius.[13]

Troubleshooting Guides

Issue 1: Incomplete Protein Unfolding
Possible Cause Suggested Solution
Insufficient this compound Concentration Gradually increase the concentration of this compound in your unfolding buffer. Titrate from a starting concentration (e.g., 4 M) upwards, monitoring the unfolding process using a suitable spectroscopic method.
Protein is Highly Stable Increase the incubation time with this compound to allow the unfolding reaction to reach equilibrium. Gentle agitation can also be beneficial. For particularly stable proteins, a stronger chaotrope like guanidine thiocyanate (B1210189) might be considered, as both the cation and anion are chaotropic.[14]
Incorrect Buffer pH Ensure the pH of your buffer is not at the isoelectric point (pI) of your protein, as this can lead to precipitation and hinder unfolding. The pH of the this compound solution itself should be checked and adjusted if necessary, as high concentrations can alter the final pH of the sample.[15]
Issue 2: Protein Aggregation During Unfolding
Possible Cause Suggested Solution
High Protein Concentration Reduce the protein concentration. Aggregation is often a concentration-dependent process.
Suboptimal Buffer Conditions Optimize the buffer composition. Vary the pH and ionic strength. Sometimes, the addition of stabilizing agents like arginine or glycerol (B35011) can help suppress aggregation.
Formation of Intermolecular Disulfide Bonds If your protein contains cysteine residues, add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the unfolding buffer to prevent the formation of non-native disulfide bonds.[16]
Partially Folded Intermediates Low to intermediate concentrations of guanidine salts can sometimes promote the formation of aggregation-prone "molten globule" states.[4][9] It may be necessary to rapidly move to a higher denaturant concentration to fully unfold the protein.
Issue 3: Protein Modification
Possible Cause Suggested Solution
Nitration of Tyrosine Residues The nitrate ion is a known nitrating agent, especially under certain conditions (e.g., acidic pH).[7][8] If downstream applications are sensitive to protein modification, consider using guanidine hydrochloride instead. To check for nitration, you can use mass spectrometry to look for an increase in mass corresponding to the addition of a nitro group.
Oxidation of Cysteine or Methionine Although less common than with stronger oxidizing agents, the potential for oxidation exists. Including a reducing agent in your buffer can help mitigate this.

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation
  • Weighing: Weigh out the required amount of solid this compound for your desired stock solution concentration (e.g., 8 M). Note: this compound is hygroscopic, so handle it in a low-humidity environment if possible.[3]

  • Dissolving: In a suitable container, add the this compound to a volume of high-purity water or buffer that is less than the final desired volume. Dissolution is an endothermic process, so the solution will become cold. Gentle heating and stirring can aid dissolution.

  • pH Adjustment: Once the this compound is fully dissolved, adjust the pH of the solution to the desired value for your experiment.

  • Final Volume: Bring the solution to the final desired volume with high-purity water or buffer.

  • Filtration: Filter the stock solution through a 0.22 µm filter to remove any particulates.

  • Concentration Verification: The exact concentration of guanidine solutions should be determined by measuring the refractive index.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g / 100 g water)
2012.5
5041
8079

Data from Beilite Chemical Co., Ltd.[17]

Protocol 2: Monitoring Protein Unfolding by Intrinsic Tryptophan Fluorescence
  • Sample Preparation: Prepare a series of samples with a constant protein concentration and varying concentrations of this compound (e.g., 0 M to 8 M in 0.2 M increments).

  • Incubation: Allow the samples to incubate at a constant temperature for a sufficient time to reach equilibrium (this can range from minutes to hours and should be determined empirically).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.

    • Record the emission spectra from 310 nm to 400 nm.

    • Record the emission maximum wavelength for each sample.

  • Data Analysis: Plot the emission maximum wavelength as a function of the this compound concentration. A sigmoidal curve is typically observed, representing the transition from the folded to the unfolded state. The midpoint of this transition (Cm) is the concentration of denaturant at which 50% of the protein is unfolded.

Visualizations

ProteinDenaturationMechanism cluster_water NativeProtein Native Protein (Folded State) UnfoldedProtein Unfolded Protein (Denatured State) NativeProtein->UnfoldedProtein Unfolding GuanidiniumIon Guanidinium Ion WaterStructure Structured Water (Hydrophobic Effect) GuanidiniumIon->WaterStructure Disrupts DisruptedWater Disrupted Water WaterStructure->DisruptedWater Weakens Hydrophobic Effect

Caption: Mechanism of protein denaturation by guanidinium ions.

UnfoldingWorkflow Start Start: Native Protein in Buffer PrepareSamples Prepare Samples: Constant Protein, Varying [this compound] Start->PrepareSamples Incubate Incubate to Equilibrium (Constant Temperature) PrepareSamples->Incubate Measure Spectroscopic Measurement (Fluorescence, CD, etc.) Incubate->Measure Analyze Data Analysis: Plot Signal vs. [this compound] Measure->Analyze Result Determine Unfolding Curve and Cm Analyze->Result

Caption: Experimental workflow for monitoring protein unfolding.

References

Technical Support Center: Troubleshooting RNA Degradation in Guanidine-Based Lysis Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with RNA degradation during extraction using guanidine-based lysis buffers.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of guanidine-based lysis buffers in RNA extraction?

Guanidine-based lysis buffers, such as those containing guanidinium (B1211019) thiocyanate (B1210189) (GITC) or guanidine (B92328) hydrochloride, are highly effective at lysing cells and tissues while simultaneously inactivating nucleases (RNases and DNases) that would otherwise degrade the RNA.[1][2][3] Guanidinium salts are chaotropic agents that disrupt cellular structures and denature proteins, including the very stable RNase enzymes, by interfering with hydrogen bond networks.[2] This rapid inactivation of RNases is crucial for preserving the integrity of the RNA during the extraction process.[4][5]

Q2: What are the most common causes of RNA degradation during extraction with guanidine-based buffers?

The most common causes of RNA degradation, even when using potent lysis buffers, include:

  • Endogenous RNases: These enzymes are released upon cell lysis and can rapidly degrade RNA if not immediately inactivated.[4][6]

  • Improper Sample Handling and Storage: Delays in processing, slow freezing, or multiple freeze-thaw cycles can lead to RNA degradation before the sample is introduced to the lysis buffer.[4][6][7]

  • RNase Contamination: Introduction of RNases from external sources such as non-certified plasticware, contaminated reagents, or the researcher's skin can compromise RNA integrity.[4][8]

  • Incomplete Homogenization: Failure to completely disrupt the tissue or cells in the lysis buffer can leave some cells intact, allowing endogenous RNases to remain active.[7][9]

  • Suboptimal Lysis Buffer Composition: An incorrect concentration of guanidinium salts or the absence of a reducing agent like β-mercaptoethanol can lead to incomplete RNase inactivation.[7]

Q3: How can I prevent RNA degradation before and during the lysis step?

To minimize RNA degradation, it is critical to take the following preventative measures:

  • Immediate Processing or Stabilization: Process fresh samples immediately after collection. If immediate processing is not possible, flash-freeze the sample in liquid nitrogen and store it at -80°C, or use an RNA stabilization reagent.[4][6][7][9]

  • Efficient Homogenization: Homogenize the sample directly and thoroughly in the guanidine-based lysis buffer to ensure rapid inactivation of RNases.[4][5] For tough tissues, mechanical disruption methods like bead beating or rotor-stator homogenizers are recommended.[7]

  • Maintain an RNase-Free Environment: Use certified RNase-free tubes, tips, and reagents.[4] Regularly decontaminate work surfaces, pipettes, and equipment with RNase decontamination solutions.[4][8] Always wear gloves and change them frequently.[4][8]

  • Use of Reducing Agents: Add β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) to the lysis buffer just before use. These agents help to denature RNases by reducing their disulfide bonds.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your RNA extraction experiments.

Problem 1: Low RNA Yield

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Lysis and Homogenization Ensure the sample is completely homogenized in the lysis buffer. For tissues, consider using a bead beater or rotor-stator homogenizer.[7] Increase the volume of lysis buffer if the sample amount is large.[9]
Incorrect Starting Material Amount Use the recommended amount of starting material for your chosen protocol. Too much material can overload the system and lead to inefficient lysis and purification.[9]
Poor RNA Precipitation If using an alcohol precipitation method, ensure the correct volume of isopropanol (B130326) or ethanol (B145695) is used. Chilling the sample after adding isopropanol can improve the recovery of low-concentration RNA.[10]
RNA Loss During Washing Steps Be careful not to discard the RNA pellet during wash steps. Ensure the ethanol concentration in the wash buffer is correct to prevent the pellet from dissolving.[10]
Incomplete Elution If using a spin column, ensure the elution buffer is applied directly to the center of the membrane. Incubating the column with the elution buffer for a few minutes at room temperature before centrifugation can improve yield.[7][8]
Problem 2: Degraded RNA (Smeared Bands on a Gel)

Possible Causes & Solutions

CauseRecommended Solution
Delayed Sample Processing or Improper Storage Process samples immediately after harvesting or stabilize them using a commercial reagent or by flash-freezing in liquid nitrogen and storing at -80°C.[6][7][9] Avoid repeated freeze-thaw cycles.[4][6]
RNase Contamination Maintain a strict RNase-free work environment. Use certified RNase-free consumables and decontaminate all surfaces and equipment.[4][8]
Incomplete RNase Inactivation Ensure the lysis buffer contains a sufficient concentration of guanidinium salts. Add a reducing agent like β-mercaptoethanol to the lysis buffer immediately before use to further denature RNases.[7]
Over-homogenization Leading to Heating Homogenize in short bursts on ice to prevent the sample from heating up, which can promote RNA degradation.[7][8]
Problem 3: Low RNA Purity (Poor A260/280 or A260/230 Ratios)

Interpreting Spectrophotometric Ratios

RatioIdeal ValueLow Value IndicatesHigh Value Indicates
A260/A280 ~2.0Protein contamination-
A260/230 >1.8Guanidine salt or phenol (B47542) carryover-

Possible Causes & Solutions

CauseRecommended Solution
Guanidine Salt Carryover (Low A260/230) Ensure that the spin column is not contaminated with the flow-through after the wash steps. Perform an additional wash step or an extra spin to completely remove the wash buffer.[9][11] Re-precipitating the RNA with ethanol can also help remove salt contamination.[11]
Phenol Carryover (Low A260/230) During phase separation in a phenol-chloroform extraction, carefully avoid transferring any of the interphase or organic phase along with the aqueous phase.[7]
Protein Contamination (Low A260/280) Ensure complete denaturation and removal of proteins during the lysis and separation steps. If using a phenol-chloroform method, a clean separation of the aqueous phase is crucial.[12]
Problem 4: Genomic DNA Contamination

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Removal of DNA Most RNA extraction methods will co-purify some amount of genomic DNA.[7]
Insufficient Homogenization Inadequate shearing of genomic DNA during homogenization can lead to its carryover.[7]
Solution Perform an on-column DNase digestion during the RNA purification process or treat the purified RNA with DNase I post-extraction.[7] Ensure the pH of the phenol in TRIzol-like reagents is acidic to retain DNA in the organic phase.[7][13]

Experimental Protocols

Standard RNA Extraction Protocol using Guanidinium Thiocyanate-Phenol-Chloroform
  • Homogenization: Homogenize the tissue or cell sample in a guanidinium thiocyanate-based lysis buffer (e.g., TRIzol) at a ratio of 1 ml of buffer per 50-100 mg of tissue or 5-10 x 10^6 cells.[3]

  • Phase Separation: Add 0.2 ml of chloroform (B151607) per 1 ml of lysis buffer, vortex thoroughly, and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[3]

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube without disturbing the interphase. Add 0.5 ml of isopropanol per 1 ml of lysis buffer used initially, mix, and incubate at -20°C for at least 1 hour to precipitate the RNA.[13]

  • RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • Washing: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol (prepared with RNase-free water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to resuspend.[12] Resuspend the RNA in an appropriate volume of RNase-free water.

Visualizations

RNA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction RNA Extraction cluster_qc Quality Control Sample Tissue/Cell Sample Lysis Homogenize in Guanidine Lysis Buffer Sample->Lysis Immediate Processing PhaseSep Phase Separation (Chloroform) Lysis->PhaseSep Precipitation RNA Precipitation (Isopropanol) PhaseSep->Precipitation Wash Wash Pellet (75% Ethanol) Precipitation->Wash Elution Resuspend in RNase-free Water Wash->Elution Spectro Spectrophotometry (A260/280, A260/230) Elution->Spectro Gel Gel Electrophoresis (Integrity) Elution->Gel PureRNA Pure RNA Spectro->PureRNA Gel->PureRNA

Caption: Workflow of RNA extraction using a guanidine-based lysis buffer.

RNase_Inactivation RNase Active RNase (Stable Protein) DenaturedRNase Inactive (Denatured) RNase RNase->DenaturedRNase Unfolds Protein RNA Intact RNA RNase->RNA Degrades GITC Guanidinium Thiocyanate (Chaotropic Agent) GITC->RNase Disrupts Hydrogen Bonds DenaturedRNase->RNA Protects DegradedRNA Degraded RNA

Caption: Mechanism of RNase inactivation by guanidinium thiocyanate.

Troubleshooting_Tree Start RNA Degradation Issue CheckStorage Sample Storage & Handling Proper? Start->CheckStorage CheckHomogenization Homogenization Complete? CheckStorage->CheckHomogenization Yes Solution1 Improve Sample Storage/Handling CheckStorage->Solution1 No CheckRNaseFree RNase-Free Technique Used? CheckHomogenization->CheckRNaseFree Yes Solution2 Optimize Homogenization CheckHomogenization->Solution2 No CheckLysisBuffer Lysis Buffer Optimal? CheckRNaseFree->CheckLysisBuffer Yes Solution3 Reinforce RNase-Free Practices CheckRNaseFree->Solution3 No Solution4 Add BME/DTT to Lysis Buffer CheckLysisBuffer->Solution4 No Success High-Quality RNA CheckLysisBuffer->Success Yes Solution1->CheckHomogenization Solution2->CheckRNaseFree Solution3->CheckLysisBuffer Solution4->Success

Caption: A decision tree for troubleshooting RNA degradation.

References

Technical Support Center: Managing Explosive Hazards of Guanidine Nitrate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and management of guanidine (B92328) nitrate (B79036) in a laboratory setting. Guanidine nitrate is an oxidizing solid with explosive properties, requiring strict adherence to safety protocols to mitigate risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary explosive hazards of this compound?

A1: this compound is a high-energy material classified as a strong oxidizer (Hazardous Material Class 5.1).[1] Its primary hazards are:

  • Explosion upon initiation: It can explode when subjected to heat, shock, friction, or concussion.[2][3] Confinement increases the risk of a violent reaction.[4]

  • Thermal decomposition: It can decompose explosively when heated.[1][2][3] Decomposition can begin at temperatures as low as 150°C, with more rapid decomposition at higher temperatures.[1]

  • Reaction with other materials: Mixtures with combustible materials, reducing agents, organic materials, metal powders, nitro-compounds, chlorates, or strong acids can be explosive and sensitive to shock or friction.[2][4][5]

Q2: What are the initial signs of this compound decomposition?

A2: Thermal decomposition of this compound releases toxic and corrosive fumes, including nitric acid and nitrogen oxides (NOx).[1][2][3] The initial signs of decomposition may include the release of these gases, which can have an irritating odor. If heating is involved, the decomposition can be rapid and lead to an explosion without significant warning.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive PPE ensemble is mandatory when working with this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][6]

  • Hand Protection: Chemical-resistant gloves (inspect before use).[2][6][7]

  • Body Protection: A lab coat or a chemical-resistant apron. For larger quantities or tasks with a higher risk of splashing, a full chemical suit may be necessary.[1][7]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is required.[1][7] In case of a fire or large spill, a self-contained breathing apparatus (SCBA) is essential.[1]

Q4: What are the proper storage conditions for this compound in the lab?

A4: this compound must be stored in a cool, dry, and well-ventilated area.[1][6] Key storage requirements include:

  • Store in a fireproof safety cabinet.[2][3]

  • Keep containers tightly closed and dry.[1]

  • Isolate from incompatible materials such as combustible substances, reducing agents, organic materials, strong acids, and metal powders.[2][3][4][5]

  • Store away from heat, sparks, and open flames.[1][2]

  • Ensure the storage area has no drain or sewer access.[2][3]

Q5: How should I dispose of small quantities of this compound waste?

A5: All this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[5] For small quantities:

  • Do not mix with other waste.

  • Collect in a designated, labeled hazardous waste container.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

  • One suggested method for treating small quantities of oxidizing agents involves cautiously acidifying a 3% solution to pH 2 with sulfuric acid, followed by the gradual addition of a 50% excess of sodium bisulfite solution with stirring.[5] However, this should only be performed by trained personnel with EHS approval.

Troubleshooting Guides

Scenario 1: Accidental Spill of this compound

Problem: You have spilled solid this compound on the lab bench.

Solution:

  • Immediate Action: Alert personnel in the immediate area and restrict access.[5]

  • Assess the Spill: Determine the size of the spill. For a large spill, evacuate the area and contact your institution's emergency responders.[1]

  • Eliminate Ignition Sources: Turn off all nearby ignition sources (e.g., hot plates, open flames).[1][8]

  • Put on Appropriate PPE: At a minimum, this includes safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Clean-up Procedure (Small Spill):

    • Gently sweep the spilled solid into a designated waste container using non-sparking tools.[1] Avoid creating dust. If appropriate, moisten the material first to prevent it from becoming airborne.[2][3]

    • Do NOT use combustible materials like paper towels to absorb the spill.[8]

    • Wipe the area with a damp cloth.

  • Clean-up Procedure (Large Spill):

    • Evacuate the area and contact emergency personnel.[1]

    • If trained to do so, you may dike the spill to prevent it from spreading.[1]

    • Keep the spilled material damp with a water spray to reduce dust.[1]

    • Do not attempt to clean up a large spill without the supervision of a specialist.[9]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: Seal the waste container, label it as hazardous, and arrange for disposal through your EHS department.

Scenario 2: Unexpected Temperature Increase in a Reaction Mixture Containing this compound

Problem: The temperature of a reaction involving this compound is rising uncontrollably.

Solution:

  • Safety First: Alert everyone in the lab and be prepared to evacuate.

  • Remove Heat Source: Immediately remove any external heating.

  • Cooling: If it is safe to do so, use an ice bath to cool the reaction vessel.

  • Do Not Seal the System: An uncontrolled decomposition can produce a large volume of gas, leading to a dangerous pressure buildup in a sealed system.

  • Evacuate: If the temperature continues to rise or there are any signs of gas evolution (fuming), evacuate the laboratory immediately and activate the fire alarm.

  • Inform Emergency Responders: When emergency responders arrive, inform them that the reaction involves this compound and that there is a risk of explosion.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula CH₆N₄O₃
Molecular Weight 122.08 g/mol
Appearance White crystalline solid
Melting Point 214-216 °C (decomposes)[1]
Solubility in Water 12.5 g/100 g at 20°C; 99 g/100 g at 80°C[1]
Solubility in Methanol 5.5 g/100 g at 20°C; 15.6 g/100 g at 60°C[1]
pH (1% solution) ~7 (Neutral)[1]

Table 2: Explosive Hazard Data for this compound

ParameterValue/Observation
Decomposition Onset Temperature Can be as low as 150°C[1]
Explosion Triggers Heat, shock, friction, concussion, contact with incompatible materials[2][3]
Impact Sensitivity Low; 50 N·m with no reaction
Friction Sensitivity Low; 353 N with no reaction
Combustion Products Toxic oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), nitric acid[1][2][5]

Experimental Protocols

Protocol 1: Small-Scale Thermal Stability Screening (Differential Scanning Calorimetry - DSC)

Objective: To determine the onset temperature of thermal decomposition for a small sample of this compound or a mixture containing it.

Methodology:

  • Sample Preparation: In a designated area for handling energetic materials, accurately weigh 1-2 mg of the this compound sample into a DSC pan.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

  • Experimental Conditions:

    • Heat the sample from ambient temperature to 350°C.

    • Use a heating rate of 10°C/min.

    • Maintain an inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which indicates the beginning of decomposition. A sharp, large exotherm is indicative of a rapid, potentially explosive decomposition.

  • Safety Precautions:

    • Always wear appropriate PPE.

    • Use the smallest sample size necessary to obtain a clear signal.

    • Ensure the DSC instrument is located in a well-ventilated area, preferably within a fume hood.

    • Be aware of the potential for the sample to breach the DSC pan at high temperatures.

Mandatory Visualization

Guanidine_Nitrate_Spill_Response cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill This compound Spill Occurs alert Alert Personnel & Restrict Area spill->alert assess Assess Spill Size alert->assess ppe_small Don Appropriate PPE assess->ppe_small Small & Manageable evacuate Evacuate Area assess->evacuate Large or Unmanageable ignition_off Eliminate Ignition Sources ppe_small->ignition_off cleanup Gently sweep with non-sparking tools (Moisten to prevent dust) ignition_off->cleanup decontaminate_small Decontaminate Area cleanup->decontaminate_small dispose_small Dispose as Hazardous Waste decontaminate_small->dispose_small emergency Contact Emergency Responders evacuate->emergency

Caption: Decision workflow for responding to a this compound spill.

Guanidine_Nitrate_Incompatibility This compound Chemical Incompatibility cluster_incompatible Incompatible Materials (Increased Explosion Risk) GN This compound (Strong Oxidizer) reducing_agents Reducing Agents GN->reducing_agents combustibles Combustible Materials (wood, paper, oil) GN->combustibles organics Organic Materials GN->organics acids Strong Acids GN->acids metals Metal Powders GN->metals chlorates Chlorates GN->chlorates

Caption: Chemical incompatibility diagram for this compound.

References

guanidine nitrate safety precautions and MSDS guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with guanidine (B92328) nitrate (B79036).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with guanidine nitrate?

This compound is classified as a strong oxidizing agent and can intensify fires.[1][2] It is harmful if swallowed and causes serious eye and skin irritation.[1][2] It may also cause respiratory irritation.[1][2] Upon combustion, it can produce toxic and corrosive fumes, including nitric acid and nitrogen oxides.[3] There is a risk of explosion if it is exposed to shock, friction, or concussion, or if it is heated.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

To ensure safety, a complete protective suit, safety glasses, a dust respirator, and chemical-resistant gloves are recommended.[1][4] Always inspect gloves before use and use proper glove removal techniques to avoid skin contact.[1] In case of a large spill, splash goggles, a full suit, a dust respirator, boots, and gloves are necessary.[4] A self-contained breathing apparatus should be used to prevent inhalation of the product.[4]

Q3: How should I properly store this compound in the laboratory?

Store this compound in a cool, dry, and well-ventilated area away from incompatible substances.[5] Keep the container tightly closed.[5] It is crucial to store it separately from combustible materials, reducing agents, and organic materials.[3][4] Oxidizing materials like this compound should be kept in a separate safety storage cabinet or room.[4] Ensure the storage area is fireproof and does not have drain or sewer access.[3] Do not stack containers on wooden floors or pallets.[6]

Q4: What should I do in case of a this compound spill?

For a small spill, use appropriate tools to put the spilled solid into a suitable waste disposal container.[4] For a large spill, evacuate the area and stop the leak if it can be done without risk.[4] Avoid contact with combustible materials and prevent the substance from entering sewers or confined areas.[4] Keep the spilled material damp with a water spray to prevent dusting.[4] Eliminate all ignition sources.[4] Do not use organic absorbents like sawdust.[6]

Q5: What is the correct first aid procedure for this compound exposure?

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, keeping the eyelids open.[4] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of water and non-abrasive soap.[4] If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air and allow them to rest in a well-ventilated area.[4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, give one or two glasses of water to drink and seek medical attention.[3]

Hazard Summary

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Oxidizing SolidH272: May intensify fire; oxidizer[1][2]P220: Keep/Store away from clothing/ combustible materials[1]
Acute Toxicity (Oral)H302: Harmful if swallowed[1][2]P264: Wash hands thoroughly after handling[6]
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]P280: Wear protective gloves[3]
Eye Damage/IrritationH319: Causes serious eye irritation[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]
Respiratory IrritationH335: May cause respiratory irritation[1][2]P261: Avoid breathing dust[1]

Experimental Workflow: this compound Spill Response

GuanidineNitrateSpillResponse cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size (Small vs. Large) Spill->Assess SmallSpill Use appropriate tools to collect spilled solid Assess->SmallSpill Small Evacuate Evacuate Area Assess->Evacuate Large DisposeSmall Place in a convenient waste disposal container SmallSpill->DisposeSmall StopLeak Stop leak if without risk Evacuate->StopLeak PreventSpread Prevent entry into drains/ sewers StopLeak->PreventSpread Dampen Keep substance damp using water spray PreventSpread->Dampen Ignition Eliminate all ignition sources Dampen->Ignition Disposal Call for assistance on disposal Ignition->Disposal

Caption: Workflow for handling a this compound spill.

References

Guanidine Nitrate Waste: Technical Support & Disposal Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for guanidine (B92328) nitrate (B79036) waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with guanidine nitrate waste?

A1: this compound is classified as a strong oxidizer (UN Hazard Class 5.1).[1][2] The primary hazards include:

  • Fire and Explosion Risk: It can intensify fires and may explode if heated, subjected to shock, or friction.[2][3][4] It can form explosive mixtures with combustible materials, reducing agents, and strong acids.[5]

  • Health Hazards: It is harmful if swallowed and causes serious eye irritation.[5][6][7] It may also cause skin and respiratory irritation.[5][8]

Q2: What materials are incompatible with this compound?

A2: this compound is extremely reactive or incompatible with a range of substances, including:

  • Reducing agents[5][8]

  • Combustible materials (e.g., wood, paper, oil)[1][8]

  • Organic materials[8]

  • Strong acids[5][6]

  • Bases[5]

  • Metal powders[5]

  • Chlorates[5]

Q3: Can I dispose of small amounts of this compound waste down the drain?

A3: No, you should not dispose of this compound waste down the drain without proper treatment.[3] It is harmful to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[5][6] Additionally, it is crucial to prevent it from entering sewers.[2][3][8]

Q4: How should I store this compound waste before disposal?

A4: Store this compound waste in a designated, clearly labeled, and tightly closed container.[6] The storage area should be cool, dry, and well-ventilated.[6][8] It is critical to store it away from incompatible materials, heat, sparks, and open flames.[6][8] Oxidizing materials should be kept in a separate safety storage cabinet or room.[8]

Q5: What personal protective equipment (PPE) should I wear when handling this compound waste?

A5: When handling this compound waste, you should wear appropriate personal protective equipment, including:

  • Safety glasses or chemical goggles[8]

  • A lab coat[8]

  • Chemical-resistant gloves (e.g., PVC)[5]

  • A dust respirator if there is a risk of generating dust[8]

Troubleshooting Guide

Issue: I have spilled a small amount of solid this compound.

Solution:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.[3] Eliminate all sources of ignition.[8]

  • Assess the Spill: For small spills, you may proceed with cleanup if you are trained and it is safe to do so. For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[3]

  • Cleanup:

    • Do NOT use combustible materials like paper towels to clean up the spill.[3]

    • Do NOT absorb in sawdust or other combustible absorbents.[2][3]

    • Carefully sweep the spilled solid into a suitable, labeled waste disposal container.[2][3][8] If appropriate, moisten the material first to prevent dusting.[2][3]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

Issue: The neutralization reaction is generating a lot of heat.

Solution:

The neutralization of strong oxidizers can be exothermic.

  • Slow Down: Immediately slow down the rate of addition of the neutralizing agent.

  • Cooling: If necessary, place the reaction vessel in an ice bath to help control the temperature.

  • Stirring: Ensure continuous and efficient stirring to dissipate heat throughout the solution.

Issue: I'm not sure if my this compound waste is contaminated with other chemicals.

Solution:

If you are unsure about the composition of your waste stream, do not attempt to neutralize it.

  • Label as Unknown: Label the waste container clearly as "Hazardous Waste - Unknown Composition."

  • Consult EHS: Contact your institution's EHS office for guidance. They will have procedures for identifying and disposing of unknown chemical waste. Mixing incompatible chemicals during a neutralization attempt can be extremely dangerous.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula CH₅N₃·HNO₃
Molecular Weight 122.08 g/mol
Appearance White crystalline solid
Melting Point 213.00 - 215.00 °C
Solubility in Water 130 g/L at 20°C
pH (1% solution) ~7 (Neutral)
UN Number 1467
Hazard Class 5.1 (Oxidizer)
Oral LD50 (Rat) 730 mg/kg
Oral LD50 (Mouse) 1028 mg/kg

Experimental Protocols

Protocol 1: Neutralization of Aqueous this compound Waste (for small quantities)

This protocol is adapted from a general procedure for the disposal of small quantities of oxidizing agents.[5] Always perform this procedure in a certified chemical fume hood while wearing appropriate PPE.

Materials:

  • Aqueous this compound waste (prepare a ~3% solution if starting with solid)

  • Sulfuric acid (dilute)

  • Sodium bisulfite (50% excess)

  • Large glass beaker

  • Stir plate and stir bar

  • pH meter or pH paper

Procedure:

  • Dilution: Place the aqueous this compound waste in a large glass beaker on a stir plate. If the solution is concentrated, dilute it with water to approximately a 3% concentration.

  • Acidification: While stirring, cautiously and slowly add dilute sulfuric acid to the solution until the pH reaches 2.[5] Monitor the pH continuously.

  • Neutralization: Gradually add a 50% excess of sodium bisulfite solution to the acidified waste with constant, vigorous stirring.[5] The bisulfite will reduce the nitrate. Be aware that this reaction may be exothermic.

  • pH Adjustment: After the addition of sodium bisulfite is complete, check the pH of the solution. If necessary, adjust the pH to a neutral range (6-8) using a suitable base (e.g., sodium hydroxide (B78521) or sodium bicarbonate).

  • Disposal: Once the solution is neutralized and the pH is stable in the neutral range, it can be disposed of in accordance with local and institutional regulations. This may include disposal down the drain with copious amounts of water, but always confirm with your EHS office first.

Diagrams

GuanidineNitrateWasteDisposal start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Protocol is_solid->solid_waste Solid liquid_waste Aqueous Waste Protocol is_solid->liquid_waste Liquid collect_solid Collect in a labeled hazardous waste container solid_waste->collect_solid is_small_quantity Is it a small quantity? liquid_waste->is_small_quantity store_solid Store in a designated satellite accumulation area collect_solid->store_solid ehs_pickup_solid Arrange for EHS pickup store_solid->ehs_pickup_solid neutralize Neutralization Protocol is_small_quantity->neutralize Yes collect_liquid Collect in a labeled hazardous waste container is_small_quantity->collect_liquid No verify_neutralization Verify pH is neutral (6-8) neutralize->verify_neutralization ehs_pickup_liquid Arrange for EHS pickup collect_liquid->ehs_pickup_liquid drain_disposal Dispose down the drain with copious water (pending EHS approval) verify_neutralization->drain_disposal Yes re_neutralize Re-adjust pH verify_neutralization->re_neutralize No re_neutralize->neutralize

Caption: Decision workflow for this compound waste disposal.

References

preventing guanidine nitrate interference in downstream applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address and prevent guanidine (B92328) nitrate (B79036) interference in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is guanidine nitrate and why is it problematic in downstream applications? this compound is a salt that acts as a chaotropic agent, meaning it disrupts the structure of macromolecules like proteins and nucleic acids.[1] It is commonly used in lysis buffers for nucleic acid extraction because it effectively denatures proteins, including potent enzymes like RNases that would otherwise degrade RNA.[2] However, if not completely removed during the purification process, residual guanidine salts can severely inhibit downstream enzymatic reactions such as PCR, reverse transcription, and ligation.[3]

Q2: How does this compound interfere with common molecular biology workflows? this compound is a strong protein denaturant.[1][2] Its presence, even in small amounts, can inhibit or inactivate the enzymes that are critical for downstream applications. This includes DNA and RNA polymerases, reverse transcriptases, and ligases. The chaotropic nature of guanidine salts disrupts the intricate three-dimensional structure of these enzymes, leading to a loss of their catalytic function.[1][4]

Q3: Which downstream applications are most sensitive to this compound contamination? Several common laboratory procedures are highly susceptible to interference from this compound:

  • Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR): Taq polymerase and other DNA polymerases are inhibited by guanidine salts, leading to reduced or no amplification.[3][5][6]

  • Reverse Transcription (RT): Reverse transcriptases are sensitive to guanidine, which can result in failed cDNA synthesis.[7]

  • Sequencing (Sanger and NGS): The enzymes used in sequencing reactions can be inhibited, leading to poor read quality or complete failure. The presence of guanidinium (B1211019) isothiocyanate can be tolerated up to 50 mM and guanidinium chloride up to 100 mM in some sequencing kits before performance is significantly affected.[8]

  • Mass Spectrometry: Guanidine hydrochloride can interfere with mass spectrometry analysis by causing signal suppression and increasing background noise.[9]

Q4: How can I detect this compound contamination in my samples? A common indicator of guanidine salt contamination is a low A260/A230 ratio in spectrophotometric analysis of your nucleic acid sample.[3] Pure DNA and RNA should have an A260/A230 ratio of approximately 2.0 and 2.2, respectively.[10] A ratio below 1.8 often suggests the presence of contaminants that absorb light at 230 nm, with guanidine being a primary culprit.[3][10]

Troubleshooting Guides

Issue: No or Low Yield in PCR/qPCR

If you are experiencing poor or no amplification in your PCR or qPCR experiments, this compound contamination in your template DNA/RNA is a likely cause.

dot

PCR_Troubleshooting cluster_symptom Symptom cluster_cause Potential Cause cluster_solutions Solutions No_Amplification No or Low Amplification Guanidine_Contamination This compound Contamination No_Amplification->Guanidine_Contamination indicates Purify Re-purify Sample Guanidine_Contamination->Purify primary fix Dilute Dilute Template Guanidine_Contamination->Dilute alternative Enzyme Use Inhibitor-Resistant Polymerase Guanidine_Contamination->Enzyme alternative

Caption: Troubleshooting workflow for PCR/qPCR inhibition.

Recommended Solutions:

  • Re-purify the Nucleic Acid Sample: The most effective way to remove this compound is to clean up your sample. You can do this by:

    • Ethanol (B145695) Precipitation: This is a classic and effective method for removing salts. See Protocol 1 below for a detailed procedure.[11]

    • Column-Based Cleanup: Use a commercial DNA/RNA cleanup kit. For column-based kits, adding one or two extra wash steps can help remove residual guanidine.[11] You can also re-apply your sample to a new column after mixing it with an equal volume of 70% ethanol.[3]

  • Dilute the Template: If re-purification is not an option, you can try diluting your template. This will lower the concentration of both your nucleic acid and the inhibitor. A 1:10 or 1:100 dilution may be sufficient to reduce the this compound to a non-inhibitory level.[12]

  • Use an Inhibitor-Resistant Polymerase: Some commercially available DNA polymerases are specifically engineered to be more tolerant of PCR inhibitors found in samples from various sources like soil, blood, or plant tissues.[13]

Issue: Failed Sequencing Reactions or Poor-Quality Data

This compound can inhibit the enzymes used in both library preparation for Next-Generation Sequencing (NGS) and in Sanger sequencing, leading to failed runs or low-quality data.

dot

Sequencing_Troubleshooting Start Low-Quality Sequencing Data or Failed Run Check_QC Review A260/A230 Ratio Start->Check_QC Low_Ratio Ratio < 1.8? Check_QC->Low_Ratio Cleanup Perform Sample Cleanup (e.g., Ethanol Precipitation) Low_Ratio->Cleanup Yes Other_Issues Investigate Other Potential Causes (e.g., instrument issues, library prep errors) Low_Ratio->Other_Issues No Requantify Re-quantify and Proceed with Sequencing Cleanup->Requantify

Caption: Logical workflow for troubleshooting sequencing issues.

Recommended Solutions:

  • Stringent Sample Cleanup: For sequencing applications, it is critical that the input DNA or RNA is of the highest purity. Perform an ethanol precipitation (Protocol 1) or use a reputable column-based cleanup kit.

  • Accurate Quantification Post-Cleanup: After cleaning your sample, re-quantify it. Fluorometric methods (e.g., Qubit) are often more reliable than spectrophotometry (e.g., NanoDrop) in the presence of residual contaminants.

Experimental Protocols

Protocol 1: Ethanol Precipitation for this compound Removal

This protocol is highly effective for removing salts, including this compound, from your nucleic acid samples.

Materials:

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

  • Microcentrifuge

Procedure:

  • Add 1/10th volume of 3 M sodium acetate (pH 5.2) to your sample.

  • Add 2.5 volumes of ice-cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 30 minutes.

  • Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acid.

  • Carefully aspirate and discard the supernatant.

  • Gently add 500 µL of ice-cold 70% ethanol to wash the pellet. This step helps to remove residual salts.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make it difficult to resuspend.

  • Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.

dot

Ethanol_Precipitation Sample Start: Nucleic Acid Sample (in Guanidine solution) Add_NaOAc_EtOH 1. Add Sodium Acetate and 100% Ethanol Sample->Add_NaOAc_EtOH Precipitate 2. Incubate at -20°C Add_NaOAc_EtOH->Precipitate Spin1 3. Centrifuge to Pellet Nucleic Acid Precipitate->Spin1 Wash 4. Wash Pellet with 70% Ethanol Spin1->Wash Spin2 5. Centrifuge to Re-pellet Wash->Spin2 Dry 6. Air-dry Pellet Spin2->Dry Resuspend 7. Resuspend in Nuclease-Free Water Dry->Resuspend Final_Product End: Purified Nucleic Acid Resuspend->Final_Product

Caption: Experimental workflow for ethanol precipitation.

Quantitative Data Summary

The inhibitory effect of guanidine salts is concentration-dependent. Below is a table summarizing the approximate inhibitory concentrations for several common enzymes. Note that these values can be influenced by buffer composition and specific reaction conditions.

EnzymeApplicationApproximate Inhibitory Concentration of Guanidine Salts
Taq DNA PolymerasePCR / qPCR>10 mM
Reverse TranscriptasecDNA Synthesis>5 mM
T4 DNA LigaseCloning>1 mM

Impact on Signaling Pathway Analysis

dot

Pathway_Analysis_Logic Start Cell Lysis with Guanidine Buffer RNA_Isolation RNA Isolation Start->RNA_Isolation Contamination Guanidine Contamination RNA_Isolation->Contamination Cleanup Proper Sample Cleanup RNA_Isolation->Cleanup requires RT_qPCR RT-qPCR Contamination->RT_qPCR leads to Inhibition Enzyme Inhibition RT_qPCR->Inhibition Data Underestimation of Gene Expression Inhibition->Data Conclusion Incorrect Conclusion about Signaling Pathway Activity Data->Conclusion Accurate_Data Accurate Gene Expression Data Cleanup->Accurate_Data ensures Accurate_Data->RT_qPCR

Caption: Logical relationship of contamination to data interpretation.

References

issues with guanidine nitrate hygroscopicity and storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Guanidine (B92328) Nitrate (B79036)

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanidine nitrate, focusing on issues related to its hygroscopicity and proper storage.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic, and why is this a problem?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air. For this compound, this is a significant issue because the absorption of water can lead to physical changes, such as clumping, and chemical degradation.[1][2] This degradation can affect the compound's stability, reactivity, and ultimately compromise the reliability and reproducibility of experimental results.[1]

Q2: My this compound powder has formed clumps or a solid mass. What happened?

A2: The formation of clumps or a solid mass, known as caking or agglomeration, is a clear indication that the this compound has absorbed atmospheric moisture.[1] While this may not always affect the product's fundamental quality for some applications, it signifies improper storage and the presence of water, which can interfere with sensitive experiments.[1]

Q3: How can moisture in my this compound affect my experimental results?

A3: Absorbed moisture can have several negative impacts on experiments. Water can act as an unwanted reactant, lead to hydrolysis of the guanidine salt, or alter a catalytic cycle, resulting in inconsistent yields and the formation of unexpected byproducts.[1] Even trace amounts of water are sufficient to change reaction pathways by protonating or deprotonating reactants or intermediates.[1] Furthermore, the presence of water will alter the mass percentages of elements, leading to inaccurate results in elemental analysis.[1]

Q4: What are the official recommendations for storing this compound?

A4: To prevent moisture absorption and ensure stability, this compound should be stored in a tightly closed, airtight container in a cool, dry, and well-ventilated area.[3][4][5] It is critical to keep it away from combustible materials, reducing agents, heat, sparks, and open flames.[3][6][7] Storing the material in a desiccator is an excellent preventative measure to minimize exposure to humidity.[1]

Q5: I suspect my this compound has absorbed moisture. Can I still use it?

A5: If the compound has only slightly clumped, you may be able to gently break it up with a clean, dry spatula for non-quantitative work.[1] However, this does not remove the absorbed water.[1] For quantitative experiments or sensitive reactions where stoichiometry is critical, using this compound that has been exposed to moisture is not recommended without first drying it properly.[1]

Q6: Is it possible to dry this compound that has become hydrated?

A6: Yes, it is possible to dry this compound that has absorbed moisture. The recommended method is to dry the compound in a vacuum oven until a constant weight is achieved. This process removes the water without decomposing the material. A detailed protocol is provided in the "Experimental Protocols" section below.[1]

Troubleshooting Guide

This guide helps to diagnose and resolve common issues related to this compound's hygroscopicity.

Observed Issue Potential Cause Recommended Action Prevention
Inconsistent reaction yields or unexpected byproducts Moisture contamination altering reaction pathways.[1]1. Verify the purity of all reagents, including solvents. 2. Dry the this compound sample before use (see protocol below). 3. For highly sensitive reactions, employ inert atmosphere techniques (e.g., glove box).[1]Store this compound in a desiccator over a suitable drying agent.[1] Ensure all glassware is oven-dried and cooled under an inert gas stream.[1]
Reagent appears caked, clumped, or as a solid mass Absorption of atmospheric moisture due to improper storage or handling.[1]1. Gently break up clumps with a dry spatula for immediate, non-critical use. 2. For quantitative applications, dry the material thoroughly in a vacuum oven.[1]Always store in a tightly sealed container in a dry environment.[3][4] Minimize the time the container is open to the atmosphere during weighing.[1]
Elemental analysis results are inaccurate Presence of absorbed water altering the mass percentages of C, H, and N.[1]Dry the sample completely using the provided vacuum oven protocol before submitting it for analysis.[1]Prepare samples for analysis in an area with low humidity, if possible, or in a glove box.[1]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Appearance White crystalline powder or granules[6][8][9]
Melting Point 214 - 217 °C (decomposes)[8][10]
Solubility in Water 16 g / 100 mL (at 20 °C)[8]
Hygroscopicity Exhibits deliquescence and significant moisture absorption at 95% Relative Humidity (RH).[2]

Experimental Protocols

Protocol: Drying Hydrated this compound

This protocol describes the procedure for removing absorbed atmospheric moisture from this compound using a vacuum oven.

Objective: To obtain anhydrous this compound suitable for quantitative and moisture-sensitive applications.

Materials:

  • Hydrated or clumped this compound

  • Clean, dry, vacuum-rated glass container (e.g., crystallization dish or watch glass)

  • Vacuum oven with a temperature controller and connection to a vacuum pump

  • Desiccator

Procedure:

  • Sample Preparation: Spread the clumped this compound in a thin, even layer in the clean, dry glass container. This maximizes the surface area exposed to the vacuum and heat.[1]

  • Drying: Place the container with the sample into the vacuum oven.

  • Set Conditions: Heat the oven to a moderate temperature (e.g., 60-80 °C) to avoid thermal decomposition.

  • Apply Vacuum: Gradually apply vacuum to the oven.

  • Drying Duration: Dry the sample for several hours or overnight. The goal is to dry the material until it reaches a constant weight. To verify this, cool the sample to room temperature in a desiccator, weigh it, then return it to the vacuum oven for another 1-2 hours and re-weigh. Repeat until the weight is stable.[1]

  • Storage: Once drying is complete, release the vacuum with an inert gas (e.g., nitrogen or argon) if available. Immediately transfer the dried this compound to a tightly sealed container and store it in a desiccator to prevent re-absorption of moisture.[1]

Visualizations

Troubleshooting Workflow for Hygroscopicity Issues

A Problem Observed (e.g., Clumped Reagent, Inconsistent Results) B Is the reagent visibly clumped or caked? A->B C YES: Moisture absorption is confirmed. B->C Yes D NO: Moisture may still be present at a lower level. B->D No E Is the experiment quantitative or moisture-sensitive? C->E D->E F YES: Drying is required. E->F Yes G NO: May proceed with caution after breaking up clumps. E->G No H Execute Drying Protocol (Vacuum Oven) F->H J Proceed with Experiment G->J I Verify Anhydrous State (e.g., Constant Weight) H->I I->J K Review Storage & Handling Procedures J->K

Caption: Troubleshooting workflow for moisture-related issues.

Best Practices for this compound Storage and Handling

cluster_storage Storage Protocol cluster_handling Handling Protocol A Receive this compound B Store in Original, Tightly Sealed Container A->B C Place in a Cool, Dry, Well-Ventilated Area B->C D Use a Desiccator for Optimal Protection C->D E Keep Away From Heat & Incompatible Materials (e.g., Combustibles) C->E F Equilibrate Container to Room Temperature D->F Prepares for Handling G Weigh Quickly in a Low-Humidity Environment F->G H Immediately and Tightly Reseal Container G->H I Return to Proper Storage Conditions H->I

Caption: Logical flow for proper storage and handling.

References

guanidine nitrate incompatibility with combustible materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information for researchers, scientists, and drug development professionals working with guanidine (B92328) nitrate (B79036). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to its incompatibility with combustible materials.

Troubleshooting Guide: Accidental Contamination or Spills

Q1: I accidentally spilled a small amount of guanidine nitrate powder onto a wooden workbench. What should I do?

A1: Immediate action is required to prevent a potential fire hazard. This compound is a strong oxidizer and can ignite combustible materials like wood.

Experimental Protocol: Spill Decontamination on a Combustible Surface

  • Evacuate and Ventilate: Cordon off the affected area to prevent unauthorized access. Ensure the laboratory is well-ventilated to avoid the accumulation of any potential decomposition gases.

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Gentle Removal of Bulk Material: Carefully sweep the spilled this compound into a designated, non-combustible container for hazardous waste.[1][2] Avoid creating dust. If necessary, moisten the spill slightly with water to prevent it from becoming airborne.[1][2]

  • Wet Decontamination: Dampen a non-combustible cloth (e.g., synthetic, not paper or cotton) with a large amount of water. Gently wipe the contaminated wooden surface to dissolve and remove any remaining this compound residue.

  • Rinsing: Use fresh, water-dampened non-combustible cloths to rinse the area thoroughly.

  • Drying: Allow the workbench to air dry completely.

  • Waste Disposal: Dispose of the collected this compound and all cleaning materials as hazardous waste according to your institution's safety protocols.

  • Post-Decontamination Inspection: Once dry, visually inspect the area to ensure all this compound has been removed.

Q2: A solution of this compound splashed onto my cotton lab coat. Is this dangerous?

A2: Yes, this is a dangerous situation. This compound can impregnate combustible materials like cotton, and upon drying, it can significantly increase the risk of ignition and rapid burning.[3][4][5]

Experimental Protocol: Handling Contaminated Clothing

  • Immediate Removal: Remove the contaminated lab coat immediately and carefully, avoiding contact with your skin.

  • Drench with Water: Thoroughly drench the contaminated area of the lab coat with large amounts of water to dissolve and wash away the this compound.

  • Full Immersion: If possible, fully immerse the lab coat in a container of water until it can be properly laundered or disposed of.

  • Laundering: Wash the contaminated clothing separately and thoroughly with water.

  • Disposal: If the contamination is extensive or if the material cannot be thoroughly decontaminated, it should be disposed of as hazardous waste.

  • Skin Contact: If the this compound solution came into contact with your skin, immediately flush the affected area with plenty of water for at least 15 minutes.[4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered incompatible with combustible materials?

A1: this compound is a strong oxidizing agent (Hazardous Material Class 5.1).[6] This means it can readily donate oxygen to other substances. When it comes into contact with combustible materials (which act as fuels), it can cause them to ignite and burn more intensely, even without an external ignition source.[4][7] This reaction can be initiated by heat, friction, or shock.[2][6]

Q2: What are some common combustible materials I should keep separate from this compound in the lab?

A2: A wide range of common laboratory materials are combustible and must be kept separate from this compound. These include:

  • Wood (benchtops, storage cabinets)[5]

  • Paper products (filter paper, paper towels, notebooks)[3][4][5]

  • Oils and greases

  • Organic solvents

  • Cotton and other natural fiber clothing[3][4][5]

  • Sawdust and other organic absorbents[1][2][8]

Q3: Can I store this compound in a cardboard box or a wooden cabinet?

A3: No. Storing this compound in containers or cabinets made of combustible materials like cardboard or wood is extremely dangerous.[8] In case of a spill or decomposition, the packaging or storage material itself could act as fuel, leading to a fire or explosion. This compound should be stored in a cool, dry, well-ventilated area, in a tightly closed, non-combustible container, and separated from all combustible and reducing materials.[4][7]

Q4: What happens if this compound is heated in the presence of combustible materials?

A4: Heating this compound, especially in the presence of combustible materials, can lead to a violent reaction. This compound can decompose explosively upon heating.[2][6][7] The presence of a combustible material provides fuel, which will intensify the fire and increase the likelihood of an explosion.[3][4][5] The decomposition of this compound produces toxic and corrosive fumes, including nitric acid and nitrogen oxides.[6]

Q5: Are there any specific experimental conditions that increase the risk of a reaction between this compound and combustible materials?

A5: Yes, several conditions can increase the risk:

  • Heat: Elevated temperatures can initiate or accelerate the decomposition of this compound and its reaction with combustibles.[6][7]

  • Friction and Shock: Grinding, impact, or other forms of mechanical shock can provide the energy needed to trigger a reaction, especially in mixtures.[2][6]

  • Confinement: If a mixture of this compound and a combustible material is confined, the rapid release of gases during a reaction can lead to a significant pressure buildup and a more powerful explosion.

  • Contamination: The presence of impurities or other reactive substances can sensitize this compound, making it more prone to decomposition and reaction.

Quantitative Data Summary

PropertyValue
Chemical Formula CH₆N₄O₃
Hazard Classification Oxidizing Solid, Category 3[9]
Melting Point 213-216 °C[6][7]
Decomposition Onset Can begin around 150-170 °C, with exothermic decomposition around 208 °C.[6][10] It can explode when heated.[3][6][7]
Autoignition Temperature > 360 °C
Incompatible Materials Combustible materials (wood, paper, oil), reducing agents, organic materials, sulfur, phosphorus, strong acids, chlorates, and nitro compounds.[3][7][11]
Hazardous Decomposition Products Toxic and corrosive fumes including nitric acid and nitrogen oxides.[6] Upon combustion, carbon oxides (CO, CO₂) are also produced.[3]

Incompatibility Hazard Workflow

Incompatibility_Hazard GuanidineNitrate This compound (Strong Oxidizer) Reaction Vigorous Exothermic Reaction (Rapid Oxidation) GuanidineNitrate->Reaction Contact with CombustibleMaterial Combustible Material (e.g., Wood, Paper, Organics) CombustibleMaterial->Reaction Initiator Initiator (Heat, Shock, Friction) Initiator->Reaction Triggers Fire Fire Reaction->Fire Explosion Explosion (if confined or rapid) Reaction->Explosion ToxicGases Toxic Gases (NOx, Nitric Acid) Reaction->ToxicGases

Caption: Logical workflow of this compound's incompatibility hazard.

References

handling and personal protective equipment for guanidine nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and emergency protocols for the use of guanidine (B92328) nitrate (B79036) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with guanidine nitrate?

A1: this compound is a strong oxidizer and can intensify fires.[1][2][3][4][5] It is harmful if swallowed or inhaled and causes serious eye irritation and skin irritation.[1][2][3] It may also cause respiratory irritation.[1][2] Under conditions of heat, friction, or confinement, it can decompose and lead to potentially violent reactions.[5]

Q2: What are the initial first aid measures in case of exposure?

A2:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove any contact lenses if it is easy to do so and continue rinsing.[2][6] Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing and shoes immediately.[7] Flush the skin with plenty of water for at least 15 minutes.[8] If irritation persists, seek medical attention.[6]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[2] If the person is not breathing, provide artificial respiration.[3] Seek immediate medical attention.[6]

  • Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[8] If the person is conscious and alert, have them drink 2-4 cupfuls of milk or water.[8] Call a poison center or doctor for treatment advice.[2]

Q3: How should I properly store this compound in the laboratory?

A3: Store in a cool, dry, and well-ventilated area away from incompatible substances.[8] The container should be kept tightly closed.[2] It is crucial to store this compound away from heat, sparks, open flames, and other ignition sources.[8] It should be stored separately from combustible materials, reducing agents, strong acids, and bases.[3] Oxidizing materials should be kept in a separate safety storage cabinet or room.[6]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, combustible materials, strong acids, reducing agents, and bases.[3] It is extremely reactive or incompatible with reducing agents, combustible materials, and organic materials.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Caking or clumping of this compound solid Absorption of moistureStore in a tightly sealed container in a dry environment. If clumping occurs, gently break up the material in a controlled setting, avoiding friction and shock.
Discoloration of the material Contamination or exposure to lightDo not use the material if its integrity is questionable. Dispose of it according to hazardous waste regulations. Ensure storage containers are opaque or stored in a dark place.[3]
Unexpected heat generation when mixing with other reagents Incompatible chemical reactionImmediately stop the process. If safe to do so, isolate the container and monitor for any signs of further reaction from a safe distance. Review the experimental protocol for any potential incompatibilities.
Dust generation during handling Improper handling techniquesHandle this compound in a well-ventilated area, preferably within a fume hood, to minimize dust generation and accumulation.[8] Use appropriate tools for transfer and avoid creating dust clouds.[7]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment when handling this compound is provided below.

Body PartStandard HandlingLarge Spill
Eyes/Face Safety glasses with side-shields or chemical safety goggles.[1][8]Splash goggles or a full-face shield.[6][7]
Skin Chemical-resistant gloves (e.g., PVC) and a lab coat.[6][7]Full suit, boots, and chemical-resistant gloves.[6]
Respiratory Use in a well-ventilated area. If dust is generated, a dust respirator is necessary.[6]A self-contained breathing apparatus (SCBA) should be used.[6]

Experimental Protocols Cited

While specific experimental protocols are proprietary to individual research projects, the handling and safety procedures outlined in this guide are based on standardized safety data sheets. Always consult the specific Safety Data Sheet (SDS) for this compound before use.[1][2][3][4][6][8]

Visualizing Emergency Procedures

The following workflow diagrams illustrate the recommended steps for handling a this compound spill and responding to a fire emergency.

Spill_Response_Workflow cluster_spill This compound Spill Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Wear Appropriate PPE small_spill->ppe evacuate Evacuate Area Alert Emergency Services large_spill->evacuate evacuate->ppe contain Contain Spill (Dike if needed) ppe->contain cleanup_small Sweep up with non-combustible tools Place in waste container contain->cleanup_small Small Spill cleanup_large Keep damp with water spray Do not touch spilled material contain->cleanup_large Large Spill decontaminate Decontaminate Area cleanup_small->decontaminate cleanup_large->decontaminate disposal Dispose of as Hazardous Waste decontaminate->disposal

Caption: Workflow for this compound Spill Response.

Fire_Response_Workflow cluster_fire This compound Fire Response fire Fire Involving This compound assess_fire Assess Fire Size fire->assess_fire small_fire Small Fire assess_fire->small_fire Minor large_fire Large Fire assess_fire->large_fire Major extinguish_small Use Flooding Quantities of Water DO NOT use dry chemical, CO2, or foam small_fire->extinguish_small evacuate_fire Evacuate Area Alert Fire Department large_fire->evacuate_fire extinguish_large Flood fire area with water from a distance Cool containers evacuate_fire->extinguish_large post_fire Dike runoff for later disposal extinguish_small->post_fire no_entry Do Not Enter Fire Area Without Proper Protective Equipment (SCBA) extinguish_large->no_entry no_entry->post_fire

Caption: Workflow for Responding to a Fire Involving this compound.

References

Technical Support Center: Mitigating Guanidine Nitrate Toxicity in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely handling guanidine (B92328) nitrate (B79036) and mitigating its toxic effects in laboratory experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the use of guanidine nitrate in the laboratory.

1. Unexpected Cell Death or Poor Cell Viability in Culture

  • Question: My cell cultures are showing high levels of toxicity after treatment with this compound, even at low concentrations. What could be the cause?

  • Answer:

    • Concentration Range: You may be using a concentration of this compound that is too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your cells.

    • Cellular Stress: this compound can induce cellular stress, including oxidative stress due to the nitrate moiety.[1][2] This can lead to apoptosis or necrosis.[3]

    • Protein Denaturation: Guanidine salts are known protein denaturants.[4][5][6] At certain concentrations, this compound can disrupt protein structure and function, leading to cell death.

    • pH of Solution: Ensure that the pH of your this compound solution is neutral (around 7.0) before adding it to your cell culture medium, as significant pH shifts can be toxic to cells.[7]

2. Inconsistent or Unreliable Experimental Results

  • Question: I am observing high variability in my experimental results when using this compound. What are the possible reasons?

  • Answer:

    • Hygroscopic Nature: this compound is hygroscopic and can absorb moisture from the air.[4] This can alter its effective concentration. Always store it in a cool, dry, well-ventilated place in a tightly closed container.[8][9]

    • Purity of Reagent: Ensure you are using a high-purity grade of this compound suitable for your application. Impurities could contribute to variability.

    • Incomplete Solubilization: Make sure the this compound is completely dissolved in your solvent before use.

3. Skin or Eye Irritation After Handling

  • Question: I experienced skin irritation after handling this compound, even though I was wearing gloves. Why did this happen and what should I do?

  • Answer:

    • Irritant Nature: this compound is a known irritant to the skin, eyes, and respiratory system.[4][10] Prolonged or repeated exposure can cause redness, swelling, and even ulceration.[10]

    • Glove Permeation: Not all glove types offer the same level of protection. Ensure you are using appropriate chemical-resistant gloves. Nitrile gloves are a reasonable choice for corrosives.[11] Always inspect gloves for any tears or punctures before use.

    • First Aid: If skin contact occurs, immediately remove contaminated clothing and flush the affected area with running water for at least 15 minutes.[8] Seek medical attention if irritation persists. For eye contact, immediately flush with running water for at least 15 minutes, keeping eyelids open, and seek immediate medical attention.[8][9]

4. Small Spills in the Laboratory

  • Question: I've had a small spill of solid this compound on the lab bench. What is the correct procedure for cleanup?

  • Answer:

    • Immediate Action: Evacuate unnecessary personnel from the area.[9] Eliminate all ignition sources as this compound is an oxidizer and can intensify fire.[8][12]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, a lab coat, and a dust respirator.[7]

    • Containment and Cleanup: For small spills, you can use inert absorbent materials like sand or vermiculite (B1170534) to cover the spill.[] DO NOT use combustible materials like paper towels or sawdust.[] Sweep up the mixture into a designated, labeled hazardous waste container.

    • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

5. Disposal of this compound Waste

  • Question: How should I dispose of unused this compound and contaminated materials?

  • Answer:

    • Hazardous Waste: this compound and materials contaminated with it must be disposed of as hazardous waste.[10]

    • Institutional Guidelines: Follow your institution's and local regulations for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for specific procedures.

    • Neutralization for Aqueous Waste: For aqueous waste containing this compound, a neutralization procedure can be followed before disposal, subject to institutional approval. A general procedure involves dilution followed by the addition of a reducing agent like sodium thiosulfate (B1220275) to neutralize the oxidizing nitrate.

Quantitative Data Summary

The following tables summarize key quantitative toxicity data for this compound.

Table 1: Acute Oral Toxicity of this compound

SpeciesSexLD50 (mg/kg)Toxicity Category
RatMale989.6 ± 68.7Slightly Toxic
RatFemale729.8 ± 34.3Slightly Toxic
MouseMale1105Slightly Toxic
MouseFemale1028Slightly Toxic

Source:[14][15]

Table 2: In Vitro Cytotoxicity of this compound on A549 Human Lung Epithelial Cells

AssayEndpointResult
WST Cell Viability AssayCell ViabilityDose-dependent decrease in cell viability[16]

Note: Specific IC50 values for this compound from this study were not provided in the available search results. A dose-response experiment is necessary to determine the precise IC50 for a given cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing and mitigating this compound toxicity.

1. Protocol for Assessing this compound Cytotoxicity using MTT Assay

This protocol is adapted from standard MTT assay procedures.[17][18][19]

  • Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.

  • Materials:

    • Target cell line (e.g., A549, HeLa)

    • Complete cell culture medium

    • This compound (high purity)

    • Sterile phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Preparation: Prepare a stock solution of this compound in sterile PBS or culture medium. Perform serial dilutions to create a range of concentrations to test (e.g., 0.1, 1, 10, 100, 1000 µg/mL).

    • Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

    • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value.

2. Protocol for Neutralizing a this compound Spill

This protocol is a general guideline for neutralizing an oxidizing agent spill and should be performed with caution and in accordance with your institution's safety procedures.

  • Objective: To safely neutralize a small spill of this compound.

  • Materials:

    • Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat, dust respirator)

    • Inert absorbent material (e.g., sand, vermiculite)

    • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 5% w/v)

    • Plastic dustpan and scoop

    • Labeled hazardous waste container

  • Procedure:

    • Safety First: Ensure the spill area is well-ventilated and there are no ignition sources nearby.

    • Containment: Cover the spill with an inert absorbent material to prevent it from spreading.[]

    • Neutralization: Slowly and carefully add the 5% sodium thiosulfate solution to the contained spill. The thiosulfate will act as a reducing agent to neutralize the oxidizing nitrate. Be aware that the reaction may generate some heat.

    • Collection: Once the reaction has subsided, use a plastic dustpan and scoop to collect the neutralized mixture.

    • Disposal: Place the collected material into a clearly labeled hazardous waste container.

    • Decontamination: Clean the spill area thoroughly with soap and water.

    • Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound toxicity and its mitigation.

Guanidine_Nitrate_Spill_Response_Workflow start This compound Spill Occurs assess Assess Spill Size and Risk start->assess evacuate Evacuate Non-essential Personnel assess->evacuate ppe Don Appropriate PPE (Goggles, Gloves, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent (Sand) ppe->contain neutralize Neutralize with Sodium Thiosulfate Solution contain->neutralize collect Collect Neutralized Waste neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident dispose->report end Spill Response Complete report->end

This compound Spill Response Workflow

Guanidine_Nitrate_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GN This compound Guanidine Guanidine Moiety GN->Guanidine Nitrate Nitrate Moiety GN->Nitrate NOS Nitric Oxide Synthase (NOS) Guanidine->NOS Substrate Nitrite Nitrite Nitrate->Nitrite Reduced to NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates CellularEffects Vasodilation, Neurotransmission PKG->CellularEffects MetHb Methemoglobin (Fe3+) Nitrite->MetHb Oxidizes Hb Hemoglobin (Fe2+) Hb->MetHb Hypoxia Tissue Hypoxia MetHb->Hypoxia

Cellular Toxicity Pathways of this compound

Cytotoxicity_Assay_Workflow start Start: Prepare Cells seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat Cells with This compound incubate1->treat prepare_gn Prepare this compound Serial Dilutions prepare_gn->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) incubate2->add_reagent incubate3 Incubate for Reaction add_reagent->incubate3 measure Measure Signal (e.g., Absorbance) incubate3->measure analyze Analyze Data & Determine IC50 measure->analyze end End: Cytotoxicity Assessed analyze->end

General Workflow for In Vitro Cytotoxicity Assay

References

Validation & Comparative

Guanidine Thiocyanate vs. Guanidine Nitrate: A Comparative Guide for RNA Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents for RNA isolation is critical to the success of downstream applications. The integrity and purity of the isolated RNA directly impact the reliability of experimental results. Guanidine-based compounds are central to many RNA extraction protocols due to their potent chaotropic properties, which are essential for cell lysis and the inactivation of RNases. This guide provides a detailed comparison of two such compounds: guanidine (B92328) thiocyanate (B1210189) and guanidine nitrate (B79036).

Mechanism of Action in RNA Isolation

Both guanidine thiocyanate and guanidine nitrate are salts containing the guanidinium (B1211019) cation. This cation is a strong chaotropic agent, meaning it disrupts the structure of water, weakens hydrophobic interactions, and denatures proteins by interfering with hydrogen bonds.[1] This denaturation is crucial for:

  • Cell Lysis: By disrupting the lipid bilayer of cell membranes and the structural integrity of cellular compartments, guanidinium ions facilitate the release of cellular contents, including RNA.

  • RNase Inactivation: RNases are robust enzymes that can rapidly degrade RNA. The potent denaturing effect of the guanidinium cation unfolds these enzymes, rendering them inactive and thereby protecting the integrity of the RNA.[2]

The primary difference between these two compounds lies in their anionic counterparts: the thiocyanate (SCN⁻) and nitrate (NO₃⁻) ions. The thiocyanate ion is itself a strong chaotropic agent, contributing to the overall potent denaturing capability of guanidine thiocyanate.[3] The nitrate ion is generally considered to be a weaker chaotropic agent compared to thiocyanate.

Performance Comparison

The following table summarizes the expected performance of guanidine thiocyanate and this compound in RNA isolation. The data for guanidine thiocyanate is based on extensive use in the scientific community, while the data for this compound is extrapolated based on chemical principles.

FeatureGuanidine ThiocyanateThis compound
Chaotropic Strength Very Strong[4][5]Moderate to Strong
RNase Inactivation Highly Effective[2]Expected to be Effective
Protein Denaturation Excellent[6]Good
RNA Yield HighExpected to be Good
RNA Purity (A260/A280) Typically 1.8 - 2.1Expected to be 1.8 - 2.1
RNA Purity (A260/A230) > 1.8 (can be lower due to reagent carryover)[7]Expected to be > 1.8
RNA Integrity (RIN) High (typically > 8)Expected to be High
Primary Application Gold standard for RNA isolation[4][8]Not commonly used for RNA isolation

Experimental Protocols

A widely used method for RNA isolation utilizing guanidine thiocyanate is the single-step acid guanidinium thiocyanate-phenol-chloroform extraction.[4][8]

Protocol: Single-Step RNA Isolation Using Acid Guanidinium Thiocyanate-Phenol-Chloroform

Materials:

  • Denaturing Solution (Solution D):

    • 4 M Guanidinium thiocyanate

    • 25 mM Sodium citrate, pH 7.0

    • 0.5% (w/v) N-lauroylsarcosine (Sarkosyl)

    • 0.1 M 2-mercaptoethanol (B42355) (add immediately before use)

  • 2 M Sodium acetate, pH 4.0

  • Water-saturated phenol

  • Chloroform:isoamyl alcohol (49:1)

  • Isopropanol (B130326)

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

Procedure:

  • Homogenization:

    • For tissue: Homogenize 50-100 mg of tissue in 1 mL of Solution D.

    • For cultured cells: Lyse up to 10⁷ cells in 1 mL of Solution D by repetitive pipetting.

  • Phase Separation:

    • To the homogenate, sequentially add:

      • 0.1 mL of 2 M sodium acetate, pH 4.0

      • 1 mL of water-saturated phenol

      • 0.2 mL of chloroform:isoamyl alcohol (49:1)

    • Vortex vigorously for 10-15 seconds after each addition.

    • Incubate the mixture on ice for 15 minutes.

  • Centrifugation:

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add an equal volume of isopropanol and mix.

    • Incubate at -20°C for at least 1 hour to precipitate the RNA.

  • RNA Pellet Collection:

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Discard the supernatant.

  • Washing:

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspension:

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

RNA_Isolation_Workflow cluster_lysis Cell Lysis cluster_separation Phase Separation cluster_purification RNA Purification Sample Biological Sample (Tissue/Cells) Lysis_Buffer Guanidine-based Lysis Buffer Lysate Homogenate Lysis_Buffer->Lysate Homogenization Phenol_Chloroform Phenol:Chloroform Addition Lysate->Phenol_Chloroform Centrifugation Centrifugation Phenol_Chloroform->Centrifugation Aqueous_Phase Aqueous Phase (RNA) Centrifugation->Aqueous_Phase Interphase_Organic Interphase & Organic Phase (DNA & Proteins) Centrifugation->Interphase_Organic Precipitation Isopropanol Precipitation Aqueous_Phase->Precipitation Wash Ethanol Wash Precipitation->Wash Pure_RNA Pure RNA Wash->Pure_RNA

Caption: Workflow of RNA isolation using a guanidine-based lysis buffer.

Chaotropic_Mechanism cluster_guanidinium Guanidinium Cation cluster_effects Chaotropic Effects cluster_outcomes Outcomes in RNA Isolation Guanidinium Guanidinium (C(NH2)3+) Disrupt_H2O Disrupts Water Structure Guanidinium->Disrupt_H2O Weaken_Hydrophobic Weakens Hydrophobic Interactions Guanidinium->Weaken_Hydrophobic Denature_Protein Denatures Proteins (RNases) Guanidinium->Denature_Protein Cell_Lysis Cell Lysis Disrupt_H2O->Cell_Lysis Weaken_Hydrophobic->Cell_Lysis RNase_Inactivation RNase Inactivation Denature_Protein->RNase_Inactivation RNA_Protection RNA Protection RNase_Inactivation->RNA_Protection

Caption: Mechanism of action of guanidinium as a chaotropic agent.

Conclusion

For researchers requiring a reliable and highly effective method for RNA isolation, guanidine thiocyanate remains the industry standard. Its powerful chaotropic nature, enhanced by the thiocyanate anion, ensures efficient cell lysis and robust inactivation of RNases, leading to high yields of pure, intact RNA.

While this compound also possesses a potent chaotropic cation, its overall efficacy in RNA isolation is likely to be less than that of guanidine thiocyanate due to the weaker chaotropic nature of the nitrate anion. In the absence of direct comparative studies, guanidine thiocyanate is the recommended reagent for applications sensitive to RNA quality and integrity. Future studies directly comparing these two reagents would be beneficial to fully characterize the potential of this compound in RNA isolation protocols.

References

A Comparative Analysis of the Chaotropic Strength of Guanidine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in protein chemistry, nucleic acid isolation, and drug development, the choice of a chaotropic agent is a critical experimental parameter. Guanidine (B92328) salts, particularly guanidinium (B1211019) chloride (GdmCl) and guanidinium thiocyanate (B1210189) (GdmSCN), are among the most potent and widely used denaturants. This guide provides an objective comparison of their chaotropic strength, supported by experimental data, to aid in the selection of the appropriate salt for specific research applications.

Mechanism of Action: A Direct Interaction Model

The denaturing ability of guanidine salts stems from their capacity to disrupt the forces that stabilize the native conformation of macromolecules. The guanidinium cation (Gdm⁺) is a powerful chaotrope that is weakly hydrated.[1] This property facilitates its direct interaction with the protein surface, disrupting the intricate network of hydrogen bonds and weakening the hydrophobic effect that drives protein folding.[2][3]

A widely supported mechanism suggests that denaturation is not merely an indirect effect of altering bulk water structure but a process of direct binding. For guanidinium chloride, a two-stage mechanism has been proposed:

  • Surface Binding: GdmCl initially interacts with the protein's surface.[4] This leads to the formation of a "dry molten globule," an intermediate state where the protein has expanded but its hydrophobic core remains largely unexposed to the solvent.[4]

  • Core Solvation: In the second stage, the denaturant and water molecules penetrate the hydrophobic core, leading to the complete disruption of the tertiary and secondary structures and resulting in global unfolding.[4]

The thiocyanate anion (SCN⁻) is itself a potent chaotrope, in contrast to the chloride anion (Cl⁻).[5] Consequently, in guanidinium thiocyanate, both the cation and the anion contribute to the chaotropic effect, making it a significantly stronger denaturant than guanidinium chloride.[6][7]

cluster_mechanism Mechanism of Protein Denaturation by Guanidinium Salts NativeProtein Native Protein (Folded State) Intermediate Dry Molten Globule (Intermediate State) NativeProtein->Intermediate Step 1 UnfoldedProtein Unfolded Protein (Denatured State) Intermediate->UnfoldedProtein Step 2: Core Solvation GdmSalt Guanidinium Salt (Gdm⁺, Anion⁻) GdmSalt->NativeProtein Direct Interaction (Surface Binding)

Caption: Mechanism of protein denaturation by guanidinium salts.

Quantitative Comparison of Denaturing Potency

The strength of a chemical denaturant is often quantified by its C_m value, which is the molar concentration required to achieve the midpoint of the unfolding transition. A lower C_m value indicates a more potent denaturant. Another related metric is the m-value, which describes the dependence of the free energy of unfolding on the denaturant concentration. A larger m-value signifies a stronger denaturant.

While direct side-by-side C_m values for GdmCl and GdmSCN across a wide range of proteins are not readily compiled in the literature, a consistent hierarchy of potency is well-established. Guanidinium thiocyanate is a more powerful denaturant than guanidinium chloride, which in turn is significantly stronger than urea (B33335).[8][9][10] For a given protein, the m-value for GdmCl is typically about twice that for urea.[11][12] As a practical rule, a 4M solution of GdmSCN is considered to have a denaturing strength comparable to a 6M solution of GdmCl.[6]

The table below summarizes the midpoint of denaturation (C_m) for several proteins using GdmCl and urea, illustrating the greater potency of the guanidinium salt.

ProteinGuanidinium Chloride (C_m)Urea (C_m)Reference
Human Placental Cystatin1.5 - 2.0 M3.0 M[9][13]
Ficin2.32 M4.7 M[5]
Spectrin (Erythroid & Non-Erythroid)1.9 M4.0 M[14]

Experimental Protocol: Determining Chaotropic Strength via Spectroscopic Analysis

A standard method for quantifying and comparing the chaotropic strength of denaturants involves monitoring the unfolding of a model protein as a function of denaturant concentration. This is typically achieved using spectroscopic techniques such as circular dichroism (CD) or intrinsic tryptophan fluorescence.

Objective:

To determine the C_m value for a protein in the presence of different guanidine salts.

Materials:
  • Model protein (e.g., Lysozyme, RNase A) of known concentration.

  • High-purity guanidinium chloride and guanidinium thiocyanate.

  • Buffer solution appropriate for the protein's stability (e.g., 50 mM Tris, 50 mM KCl, pH 8.0).[4]

  • Spectrofluorometer or Circular Dichroism (CD) Spectrometer.

  • Quartz cuvettes.

Methodology:
  • Stock Solution Preparation:

    • Prepare concentrated stock solutions of GdmCl (e.g., 8 M) and GdmSCN (e.g., 6 M) in the chosen buffer. Ensure the pH is adjusted after the salt has dissolved.

    • Prepare a concentrated stock solution of the protein in the same buffer.

  • Sample Preparation:

    • Create a series of samples with a fixed protein concentration and varying concentrations of the denaturant. This is done by mixing appropriate volumes of the protein stock, denaturant stock, and buffer.

    • Prepare a "native" control sample with no denaturant and a "fully denatured" control at the highest denaturant concentration.

  • Equilibration:

    • Incubate all samples for a sufficient period at a constant temperature (e.g., 25°C) to allow the unfolding reaction to reach equilibrium. This time can range from minutes to several hours depending on the protein.

  • Spectroscopic Measurement:

    • Fluorescence Spectroscopy: If the protein contains tryptophan residues, excite the samples at 295 nm and record the emission spectrum (e.g., from 310 to 400 nm).[4] The unfolding process typically results in a red-shift of the emission maximum and a change in fluorescence intensity.

    • Circular Dichroism (CD) Spectroscopy: To monitor changes in secondary structure, record the far-UV CD spectrum (e.g., from 200 to 250 nm). To monitor tertiary structure changes, use near-UV CD (250-320 nm). Unfolding leads to a loss of the characteristic CD signal.

  • Data Analysis:

    • Plot the spectroscopic signal (e.g., wavelength of maximum fluorescence emission, or ellipticity at a specific wavelength like 222 nm) against the denaturant concentration.

    • The resulting data should form a sigmoidal transition curve. Fit this curve to a two-state unfolding model to calculate the C_m value, which is the concentration at the inflection point of the curve.

cluster_workflow Experimental Workflow for Comparing Chaotropic Strength A Prepare Protein and Guanidine Salt Stocks B Create Sample Series (Varying Denaturant Conc.) A->B C Incubate Samples (Reach Equilibrium) B->C D Measure Spectroscopic Signal (CD or Fluorescence) C->D E Plot Signal vs. [Denaturant] D->E F Fit Sigmoidal Curve & Determine Cm Value E->F

References

The Quest for Purer Yields: A Guide to Guanidine Nitrate Alternatives in Nucleic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For decades, guanidine-based salts, particularly guanidine (B92328) nitrate (B79036) and guanidine thiocyanate, have been the lynchpin of nucleic acid extraction protocols. Their powerful chaotropic properties efficiently lyse cells and denature proteins, paving the way for the isolation of high-quality DNA and RNA. However, the corrosive and toxic nature of guanidine salts, coupled with their potential for inhibition in downstream applications, has spurred the development of a diverse array of alternative methods. This guide provides a comprehensive comparison of these alternatives, offering researchers and drug development professionals the data and protocols needed to select the optimal method for their specific needs.

The Contenders: A Spectrum of Extraction Chemistries

The alternatives to guanidine nitrate can be broadly categorized based on their core chemical principles. These range from other chaotropic agents to entirely different modes of action, such as non-chaotropic precipitation and liquid-liquid phase separation.

Key Alternatives to Guanidine-Based Extraction:

  • Non-Chaotropic Salting-Out: This method utilizes high concentrations of non-chaotropic salts, such as ammonium (B1175870) or potassium acetate, to precipitate proteins, leaving the nucleic acids in solution. It is a gentler method that can yield high molecular weight DNA.

  • Ionic Liquids (ILs): A newer class of solvents, ionic liquids are salts that are liquid at room temperature. They offer a high degree of tunability, allowing for the design of ILs that can selectively dissolve and then release nucleic acids. Magnetic ionic liquids (MILs) further simplify the process by enabling magnetic separation of the nucleic acid-IL complex.[1][2][3][4]

  • Formamide-Based Extraction: This method employs formamide (B127407), often in combination with EDTA and heat, to lyse cells and denature proteins. It is particularly effective for RNA extraction from challenging samples like yeast and avoids the use of hazardous phenols.[5][6][7]

  • Phenol-Chloroform Extraction: The classic method, phenol-chloroform extraction, relies on the differential partitioning of nucleic acids, proteins, and lipids between aqueous and organic phases. While effective, it involves the use of toxic and corrosive reagents.[8][9][10]

  • Silica-Based Methods (without Guanidine): While many commercial kits using silica (B1680970) columns or magnetic beads employ guanidine salts in their binding buffers, some formulations are moving towards guanidine-free buffers. These often utilize alternative salts and optimized pH conditions to facilitate nucleic acid binding to the silica matrix.[8][11]

  • Chelex® Resin Extraction: This method uses a chelating resin to bind polyvalent metal ions that are cofactors for DNases, thereby protecting the DNA from degradation. It is a rapid method often used for forensic and population genetics studies.

Performance Metrics: A Head-to-Head Comparison

The efficacy of a nucleic acid extraction method is judged by several key performance indicators: yield, purity, and integrity. The following table summarizes available data comparing various alternatives to the standard guanidine-based methods.

Extraction MethodSample TypeYield (ng/µL)Purity (A260/A280)Purity (A260/A230)Integrity (RIN/DIN)Reference
Guanidine Thiocyanate Maize100 - 2001.93 - 2.27Not ReportedNot Reported[12]
CTAB MaizeNot Reported1.6 - 2.0Not ReportedNot Reported[12]
Qiagen Kit (Modified Mericon) MaizeHigher than CTAB/Qiagen~1.8Not ReportedNot Reported[12]
Phenol/Chloroform Loa loa microfilariaeLower than Salting-out & QiagenGoodGoodNot Reported[13]
Qiagen Kit Loa loa microfilariaeHigher than Phenol/ChloroformGoodGoodNot Reported[13]
Salting Out Loa loa microfilariaeHighestGood~2.04 (indicates some RNA)Not Reported[13]
Formamide-EDTA Saccharomyces cerevisiaeHigher than conventionalNot ReportedNot ReportedHigh[5][7]
Ionic Liquid-based Bacteria~28 µg from 10⁸ cellsComparable to commercial kitsNot ReportedNot Reported[6]

Visualizing the Workflow: From Lysis to Elution

The general workflow for most nucleic acid extraction methods, regardless of the specific chemistry, follows a similar logical progression. The following diagram illustrates these core steps.

Nucleic_Acid_Extraction_Workflow Start Sample Collection Lysis Cell Lysis (Disruption of cell membranes) Start->Lysis Chaotropic agents, detergents, enzymes, or physical disruption Binding Nucleic Acid Binding (to solid phase or phase separation) Lysis->Binding High salt concentration, alcohol, or phase change Washing Washing (Removal of contaminants) Binding->Washing Wash buffers Elution Elution (Release of pure nucleic acids) Washing->Elution Low salt buffer or nuclease-free water End Pure Nucleic Acids Elution->End

A generalized workflow for nucleic acid extraction.

Delving Deeper: Experimental Protocols

For researchers looking to implement these alternative methods, detailed protocols are essential. Below are representative methodologies for key guanidine-free extraction techniques.

Non-Chaotropic Salting-Out Protocol for DNA Extraction

This protocol is adapted from a standard salting-out procedure for mammalian cells.

  • Cell Lysis: Resuspend cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, 400 mM NaCl, 2 mM EDTA, pH 8.2) containing SDS (0.5%) and Proteinase K (0.2 mg/mL). Incubate at 55°C for 2 hours to overnight.

  • Protein Precipitation: Add a saturated solution of NaCl (approximately 6M) to the lysate and vortex vigorously for 15 seconds.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) for 20 minutes to pellet the precipitated proteins.

  • DNA Precipitation: Carefully transfer the supernatant containing the DNA to a fresh tube. Add two volumes of room temperature 100% ethanol (B145695) and gently invert the tube until the DNA precipitates.

  • Washing: Pellet the DNA by centrifugation. Wash the DNA pellet twice with 70% ethanol.

  • Elution: Air dry the DNA pellet and resuspend in a suitable buffer (e.g., TE buffer).

Formamide-EDTA Protocol for RNA Extraction from Yeast

This protocol is based on a method for rapid RNA extraction from Saccharomyces cerevisiae.[5][7]

  • Cell Harvesting: Harvest yeast cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a formamide-EDTA solution (e.g., 98% formamide, 10 mM EDTA).

  • Heating: Incubate the cell suspension at 65°C for 10 minutes.

  • Separation: Centrifuge at high speed to pellet cell debris.

  • RNA Collection: The supernatant contains the total RNA. This can be used directly in some downstream applications or further purified by precipitation.

  • Precipitation (Optional): Add ethanol and a salt (e.g., sodium acetate) to the supernatant to precipitate the RNA. Pellet the RNA by centrifugation, wash with 70% ethanol, and resuspend in an appropriate buffer.

Ionic Liquid-Based DNA Extraction Protocol

This is a generalized protocol based on the use of magnetic ionic liquids (MILs).[1]

  • Cell Lysis: Lyse cells in a suitable buffer.

  • Extraction: Add the magnetic ionic liquid to the cell lysate and mix to allow for the partitioning of DNA into the MIL phase.

  • Magnetic Separation: Apply a magnetic field to separate the DNA-containing MIL from the aqueous phase.

  • Washing: Wash the MIL phase with a suitable buffer to remove impurities.

  • Back-Extraction: Elute the DNA from the MIL into a fresh aqueous buffer, often by altering the salt concentration or pH.

Logical Relationships in Method Selection

Choosing the right nucleic acid extraction method depends on a variety of factors. The following diagram illustrates the decision-making process.

Method_Selection Start Start: Define Needs SampleType Sample Type (e.g., blood, tissue, plant, bacteria) Start->SampleType TargetMolecule Target Nucleic Acid (DNA or RNA) Start->TargetMolecule DownstreamApp Downstream Application (e.g., PCR, NGS, cloning) Start->DownstreamApp Throughput Required Throughput (Low, Medium, High) Start->Throughput Resources Available Resources (Time, cost, equipment, safety) Start->Resources MethodChoice Select Optimal Method SampleType->MethodChoice TargetMolecule->MethodChoice DownstreamApp->MethodChoice Throughput->MethodChoice Resources->MethodChoice

References

A Researcher's Guide to Validating Protein Stability: A Comparative Analysis of Guanidine-Induced Denaturation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of a protein is a critical factor for its efficacy and shelf-life. This guide provides a comprehensive comparison of the widely used guanidine (B92328) nitrate-induced denaturation method with other prevalent techniques for assessing protein stability. We present supporting experimental data, detailed protocols, and a clear visual workflow to aid in the selection of the most appropriate method for your research needs.

The conformational stability of a protein, its ability to maintain its native three-dimensional structure, is paramount to its biological function. A loss of this structure, or denaturation, can lead to aggregation and a loss of activity, posing significant challenges in biopharmaceutical development and basic research. Various in vitro methods are employed to probe protein stability, each with its own set of advantages and limitations. This guide focuses on chemical denaturation using guanidine nitrate (B79036) (often used interchangeably with guanidine hydrochloride in literature) and provides a comparative overview of alternative methodologies.

Chemical Denaturation: Guanidine vs. Urea (B33335)

Chemical denaturation is a classical and widely accepted method for determining the thermodynamic stability of a protein. By incrementally increasing the concentration of a denaturant, such as guanidine hydrochloride or urea, the protein unfolds. This unfolding process can be monitored using various spectroscopic techniques, most commonly circular dichroism (CD) or intrinsic tryptophan fluorescence. The resulting denaturation curve allows for the calculation of the Gibbs free energy of unfolding (ΔG°), a key measure of protein stability.

Guanidine hydrochloride is a potent denaturant, generally more effective on a molar basis than urea.[1][2] However, the choice between these two denaturants is not always straightforward. Guanidine hydrochloride is an ionic compound, which can mask electrostatic interactions within the protein, potentially leading to different stability estimates compared to the non-ionic urea.[3][4] This is particularly relevant for proteins where electrostatic interactions play a significant role in their stability.[4][5]

Quantitative Comparison of Denaturant Potency

The concentration of the denaturant at the midpoint of the unfolding transition (C1/2) is a common metric for comparing the potency of different denaturants and the relative stability of proteins. A lower C1/2 value indicates a less stable protein or a more potent denaturant.

ProteinDenaturantC1/2 (M)TechniqueReference
Coiled-Coil AnalogsGuanidine Hydrochloride~3.5Circular Dichroism[4][5]
Coiled-Coil 20AUrea7.4Circular Dichroism[4][5]
Coiled-Coil 15A5RUrea5.4Circular Dichroism[4][5]
Coiled-Coil 10A10RUrea3.2Circular Dichroism[4][5]
Coiled-Coil 20RUrea1.4Circular Dichroism[4][5]
Protein G B1 DomainGuanidine Hydrochloride2.17 ± 0.16Single-Molecule FRET[6]
Protein G B1 DomainUrea6.2 ± 0.05Single-Molecule FRET[6]

Alternative Methods for Assessing Protein Stability

Beyond chemical denaturation, several other techniques are routinely used to evaluate protein stability. These methods often offer advantages in terms of throughput, sample consumption, and the specific type of information they provide.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method that measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[7][8] The assay utilizes a fluorescent dye that preferentially binds to the hydrophobic regions of a protein that become exposed as it unfolds upon heating.[9][10] This binding event results in an increase in fluorescence, which is monitored using a real-time PCR instrument.[7] The Tm is the temperature at which 50% of the protein is unfolded. TSA is particularly useful for screening large libraries of compounds or different buffer conditions to identify those that enhance protein stability.[7][8]

Differential Scanning Calorimetry (DSC)

DSC is considered the "gold standard" for measuring the thermal stability of proteins.[11] It directly measures the heat absorbed by a protein solution as the temperature is increased.[12] The resulting thermogram provides the Tm and the enthalpy of unfolding (ΔH), offering a comprehensive thermodynamic characterization of protein stability.[11] DSC is a label-free technique that requires no extrinsic probes, providing highly accurate and reproducible data.[11]

Comparison of Protein Stability Assessment Methods
FeatureGuanidine Denaturation (CD/Fluorescence)Thermal Shift Assay (TSA/DSF)Differential Scanning Calorimetry (DSC)
Principle Chemical-induced unfoldingTemperature-induced unfolding and dye bindingDirect measurement of heat capacity change
Primary Output ΔG°, C1/2Melting Temperature (Tm)Tm, ΔH
Throughput Low to MediumHighLow
Sample Consumption ModerateLowHigh
Labeling Required NoYes (Fluorescent Dye)No
Advantages Provides thermodynamic stability (ΔG°)High-throughput, low sample consumption"Gold standard", provides full thermodynamic profile
Disadvantages Lower throughput, denaturant may interact with proteinIndirect measurement, dye may affect stabilityLow throughput, requires specialized equipment

Experimental Protocols

Guanidine Hydrochloride-Induced Denaturation Monitored by Circular Dichroism

This protocol outlines the steps for determining protein stability by monitoring changes in the far-UV CD signal as a function of guanidine hydrochloride concentration.

  • Protein Preparation:

    • Prepare a stock solution of the purified protein in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

    • Determine the protein concentration accurately using a reliable method (e.g., UV absorbance at 280 nm).

  • Denaturant Stock Solution:

    • Prepare a high-concentration stock solution of guanidine hydrochloride (e.g., 8 M) in the same buffer as the protein.

    • Accurately determine the concentration of the guanidine hydrochloride stock solution by refractive index measurements.

  • Sample Preparation for Denaturation Curve:

    • Prepare a series of samples with a constant protein concentration and varying concentrations of guanidine hydrochloride (e.g., 0 to 7 M in 0.2 M increments).

    • Ensure thorough mixing and allow the samples to equilibrate for a sufficient time (e.g., 2-4 hours or overnight at a constant temperature) to reach equilibrium.

  • Circular Dichroism Measurements:

    • Set up the CD spectropolarimeter to measure in the far-UV region (e.g., 222 nm, which is characteristic of α-helical secondary structure).

    • Blank the instrument with the corresponding buffer containing the same concentration of guanidine hydrochloride as the sample.

    • Measure the CD signal for each sample.

  • Data Analysis:

    • Plot the CD signal (e.g., mean residue ellipticity) as a function of the guanidine hydrochloride concentration.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the C1/2 and the Gibbs free energy of unfolding in the absence of denaturant (ΔG°H2O).

Thermal Shift Assay (TSA)

This protocol describes a typical TSA experiment using a real-time PCR instrument.

  • Reagent Preparation:

    • Prepare a stock solution of the protein of interest at a suitable concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) as recommended by the manufacturer.

    • Prepare the various buffer conditions or ligand solutions to be tested.

  • Assay Setup (96-well plate):

    • In each well of a 96-well PCR plate, add the protein, the fluorescent dye, and the specific buffer or ligand solution.

    • Include appropriate controls, such as protein in its standard buffer without any additives and buffer-only controls.

    • Seal the plate securely with an optical seal.

  • Instrument Setup and Data Collection:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a slow ramp rate (e.g., 1 °C/minute).

    • Monitor the fluorescence of the dye during the temperature ramp.

  • Data Analysis:

    • The instrument software will generate melt curves (fluorescence vs. temperature).

    • The melting temperature (Tm) is typically determined from the peak of the first derivative of the melt curve.

    • Compare the Tm values across the different conditions to identify stabilizing or destabilizing effects.

Differential Scanning Calorimetry (DSC)

This protocol provides a general outline for a DSC experiment to determine protein thermal stability.

  • Sample Preparation:

    • Prepare a solution of the purified protein at a known concentration (typically 0.5-2 mg/mL).

    • Prepare a matching buffer solution for the reference cell. It is crucial that the reference buffer is identical to the protein's buffer to ensure accurate measurements.

    • Degas both the protein sample and the reference buffer to prevent bubble formation during the scan.

  • Instrument Setup:

    • Load the protein sample into the sample cell and the matching buffer into the reference cell of the DSC instrument.

    • Equilibrate the system at the starting temperature (e.g., 20 °C).

  • Data Collection:

    • Initiate a temperature scan at a constant rate (e.g., 1-2 °C/minute) up to a final temperature that ensures complete protein unfolding (e.g., 100 °C).

    • The instrument will record the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • The resulting thermogram (heat capacity vs. temperature) will show a peak corresponding to the protein unfolding transition.

    • The temperature at the apex of the peak is the melting temperature (Tm).

    • The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).

    • Fit the data to a suitable model to obtain further thermodynamic parameters.

Experimental Workflow for Protein Stability Analysis

The following diagram illustrates a generalized workflow for assessing protein stability using the methods described in this guide.

G cluster_prep 1. Sample Preparation cluster_methods 2. Stability Assay cluster_data 3. Data Acquisition cluster_analysis 4. Data Analysis cluster_output 5. Results Protein Purified Protein GdnHCl Guanidine Denaturation (CD/Fluorescence) Protein->GdnHCl TSA Thermal Shift Assay (TSA/DSF) Protein->TSA DSC Differential Scanning Calorimetry (DSC) Protein->DSC Buffer Buffer/Ligand Solutions Buffer->GdnHCl Buffer->TSA Buffer->DSC CD_Data Denaturation Curve GdnHCl->CD_Data Melt_Curve Melt Curve TSA->Melt_Curve Thermogram Thermogram DSC->Thermogram Analysis_CD Calculate ΔG°, C_half CD_Data->Analysis_CD Analysis_TSA Determine T_m Melt_Curve->Analysis_TSA Analysis_DSC Determine T_m, ΔH Thermogram->Analysis_DSC Stability_Profile Protein Stability Profile Analysis_CD->Stability_Profile Analysis_TSA->Stability_Profile Analysis_DSC->Stability_Profile

Caption: General workflow for protein stability assessment.

Conclusion

The validation of protein stability is a cornerstone of successful protein research and biopharmaceutical development. While guanidine-induced denaturation remains a powerful technique for obtaining fundamental thermodynamic data, alternative methods such as Thermal Shift Assay and Differential Scanning Calorimetry offer distinct advantages in terms of throughput and the nature of the information provided. The choice of method should be guided by the specific research question, available resources, and the desired level of detail in the stability assessment. By understanding the principles, protocols, and comparative performance of these techniques, researchers can make informed decisions to effectively characterize and optimize the stability of their proteins of interest.

References

A Comparative Analysis of Guanidine Nitrate and Ammonium Nitrate in Propellant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and characteristics of guanidine (B92328) nitrate (B79036) (GN) and ammonium (B1175870) nitrate (AN) as oxidizers in propellant applications. The information presented is collated from experimental data to assist researchers in the selection and development of energetic materials.

Executive Summary

Guanidine nitrate and ammonium nitrate are both nitrogen-rich compounds utilized in propellants, primarily for gas generation and as oxidizers in solid rocket motors. While ammonium nitrate is widely used due to its low cost and availability, this compound presents distinct advantages, including a higher gas yield and lower flame temperature, making it a subject of increasing interest. This guide delves into a comparative analysis of their key performance metrics, thermal stability, and decomposition mechanisms, supported by experimental data.

Performance Characteristics

The performance of a propellant is dictated by several key parameters, including specific impulse (Isp), burn rate, and the products of combustion. The following tables summarize the comparative performance data for this compound and ammonium nitrate.

ParameterThis compound (GN)Ammonium Nitrate (AN)Key Differences & Considerations
Specific Impulse (Isp) Monopropellant Isp: ~177 s[1]AN-based composite propellants: ~210 s (with fuel)[2]GN can function as a monopropellant. AN requires a fuel and typically exhibits a higher Isp in composite formulations. The addition of energetic binders and metal fuels significantly impacts the final Isp of AN propellants.
Burn Rate Generally higher than AN, can be modified with additives.Inherently low burn rate, often requiring catalysts (e.g., metal oxides) for enhancement.[2][3]The lower burn rate of AN can be advantageous for applications requiring sustained thrust. GN's higher intrinsic burn rate is suitable for rapid gas generation.
Flame Temperature Low flame temperature.[1]Relatively low flame temperature compared to other oxidizers like ammonium perchlorate.[4]The lower flame temperature of GN reduces gun barrel erosion and the infrared signature of the propellant exhaust.
Gas Output High gas output.[1]Good gas generator.Both are effective gas generators, a key attribute for applications like airbags and fire suppression systems.
Products of Combustion Primarily H₂O, N₂, and C. Considered to produce "cleaner" combustion products.[1]N₂, H₂O, and oxygen compounds. Generally produces non-toxic and non-corrosive exhaust.[4]Both are considered to have more environmentally benign combustion products compared to chlorine-containing oxidizers.
Sensitivity Less explosive and sensitive to moisture compared to ammonium nitrate.Can be sensitive to shock and friction, and its performance is affected by moisture due to its hygroscopic nature.GN offers potential safety advantages in handling and storage.

Thermal Analysis and Stability

The thermal behavior of an energetic material is critical for its safety, storage, and performance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques to evaluate these properties.

ParameterThis compound (GN)Ammonium Nitrate (AN)
Decomposition Onset (DSC) Higher onset temperature, indicating greater thermal stability.Lower onset temperature.
Heat of Decomposition Higher heat of decomposition.Lower heat of decomposition.
Activation Energy (Ea) 191 - 199 kJ/mol[5][6]Varies significantly with formulation, but generally lower than GN. For AN in a double base propellant, the addition of AN was found to decrease the activation energy of the nitrate esters from 134.5 kJ/mol to 118.84 kJ/mol.[7]
Decomposition Mechanism Complex, multi-step decomposition involving the formation of nitroguanidine (B56551) and cyanamide (B42294) intermediates.[6][8]Primarily dissociates into ammonia (B1221849) and nitric acid, followed by a series of redox reactions.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of standard protocols for key analytical techniques used in the characterization of propellants.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperature, and mass loss characteristics of the propellant samples.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of the propellant is placed in an aluminum or ceramic crucible.[7][9]

  • The crucible is placed in the DSC/TGA instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 500 °C) under a controlled atmosphere (typically an inert gas like nitrogen).[7][9]

  • The DSC measures the heat flow to or from the sample relative to a reference, identifying endothermic and exothermic events such as melting and decomposition.

  • The TGA continuously measures the mass of the sample as a function of temperature, indicating mass loss due to decomposition and volatilization.

  • Data analysis involves determining the onset temperature of decomposition, peak exothermic temperatures, and the percentage of mass loss at different stages.

Strand Burner Test

Objective: To measure the linear burning rate of a propellant strand at various pressures.

Methodology:

  • A cylindrical strand of the propellant with known dimensions is prepared.[10][11] The lateral surfaces are often coated with an inhibitor to ensure uniform, end-to-end burning.[1][11]

  • Fuse wires or thermocouples are inserted at precise, known distances along the strand.[1][10]

  • The strand is mounted vertically in a high-pressure vessel known as a strand burner.[10]

  • The vessel is pressurized with an inert gas, typically nitrogen, to the desired test pressure.[11]

  • The top end of the propellant strand is ignited using a hot wire or another ignition source.[10]

  • As the propellant burns, the fuse wires are sequentially broken, or the thermocouples detect the flame front. An electronic timer records the time interval between the signals from consecutive wires/thermocouples.[10]

  • The burning rate (r) is calculated by dividing the known distance between the sensors by the measured time interval.

  • The experiment is repeated at various pressures to establish the burn rate law of the propellant, often expressed by Vieille's law: r = aPⁿ, where 'a' is a constant and 'n' is the pressure exponent.

Visualizations

Manufacturing Workflow: this compound from Ammonium Nitrate

The industrial production of this compound often utilizes ammonium nitrate and urea (B33335) or dicyandiamide (B1669379) as starting materials. The following diagram illustrates a typical manufacturing process.

GuanidineNitrate_Production cluster_raw_materials Raw Materials cluster_process Manufacturing Process cluster_product Final Product AmmoniumNitrate Ammonium Nitrate Mixing Mixing of Raw Materials AmmoniumNitrate->Mixing Urea Urea / Dicyandiamide Urea->Mixing Heating Heating to Molten State (130-160 °C) Mixing->Heating Batch Feeding Reaction Reaction & Ammonia Release Heating->Reaction Cooling Cooling & Crystallization Reaction->Cooling GuanidineNitrate This compound Cooling->GuanidineNitrate

Caption: Production workflow for this compound.

Thermal Decomposition Pathways

The thermal decomposition of this compound and ammonium nitrate proceeds through different chemical pathways, influencing their combustion behavior and final products.

Decomposition_Pathways cluster_GN This compound Decomposition cluster_AN Ammonium Nitrate Decomposition GN This compound GN_Isomerization Isomerization & Proton Transfer GN->GN_Isomerization Guanidine_NitricAcid Guanidine + Nitric Acid GN_Isomerization->Guanidine_NitricAcid Nitroguanidine Nitroguanidine + H₂O Guanidine_NitricAcid->Nitroguanidine GN_Products Final Products (NH₃, N₂O, H₂O, CO₂) Nitroguanidine->GN_Products AN Ammonium Nitrate AN_Dissociation Dissociation AN->AN_Dissociation Ammonia_NitricAcid Ammonia + Nitric Acid AN_Dissociation->Ammonia_NitricAcid AN_Redox Redox Reactions Ammonia_NitricAcid->AN_Redox AN_Products Final Products (N₂O, H₂O) AN_Redox->AN_Products

Caption: Thermal decomposition pathways of GN and AN.

Conclusion

Both this compound and ammonium nitrate hold significant places in propellant technology. Ammonium nitrate remains a cost-effective and widely used oxidizer, particularly in applications where its low burn rate is acceptable or can be tailored with additives. This compound, on the other hand, offers compelling advantages in terms of higher gas output, lower flame temperature, and potentially enhanced safety characteristics. The choice between these two materials will ultimately depend on the specific performance requirements, cost constraints, and safety considerations of the intended application. Further research into composite propellants utilizing this compound, potentially in combination with other energetic materials, could unlock new performance capabilities.

References

A Researcher's Guide to Assessing the Purity of Synthesized Guanidine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and materials science, ensuring the purity of synthesized compounds is a critical step in research and manufacturing. This guide provides a comprehensive comparison of analytical methods for assessing the purity of guanidine (B92328) nitrate (B79036), a versatile compound used in applications ranging from energetic materials to pharmaceutical synthesis. We will explore common impurities, compare the performance of various analytical techniques, and provide detailed experimental protocols. We will also discuss the purity assessment of a key alternative, guanidine hydrochloride.

Understanding Potential Impurities in Synthesized Guanidine Nitrate

The purity of this compound is largely influenced by its synthetic route. The most common industrial methods involve the reaction of dicyandiamide (B1669379) or calcium cyanamide (B42294) with ammonium (B1175870) nitrate[1]. Impurities can arise from unreacted starting materials, by-products of the reaction, and subsequent decomposition.

Common Impurities Include:

  • Ammonium Nitrate: An excess of this starting material is often used to ensure the complete reaction of dicyandiamide and can remain in the final product[1].

  • Water-Insoluble Compounds: Primarily ammeline (B29363) and ammelide, which are by-products of the synthesis[1].

  • Dicyandiamide: Unreacted starting material.

  • Biguanide Nitrate: An intermediate in the synthesis from dicyandiamide[1].

  • Free Nitric Acid: Can be present from certain synthesis routes.

  • Water Content: this compound is hygroscopic and can absorb moisture from the atmosphere.

Comparative Analysis of Purity Assessment Methods

A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the required accuracy, precision, available equipment, and the nature of the expected impurities.

Table 1: Comparison of Analytical Methods for this compound Purity Assessment
MethodPrincipleTypical Purity RangeAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation of components based on their affinity for a stationary phase, followed by UV or other detection.>98%[2]High specificity, can quantify multiple components simultaneously, high sensitivity (LOQ as low as 0.25 mg/L for guanidine)[3].Higher equipment cost, requires method development and validation.
High-Performance Thin-Layer Chromatography (HPTLC) Planar chromatographic technique for separation and quantification by densitometry.Assay of bulk drugHigh sample throughput, low solvent consumption, rapid analysis[4].Lower resolution compared to HPLC, potential for tailing of spots[4].
Titration (Acid-Base & Redox) Chemical reaction with a standardized solution to determine the concentration of an analyte.>98.5-99.2%[5]Low cost, simple instrumentation, high precision when optimized.Lower specificity, susceptible to interference from other acidic/basic or redox-active impurities.
Gravimetric Analysis (with Picric Acid) Precipitation of guanidine as an insoluble salt (guanidine picrate), followed by filtration, drying, and weighing.>99%[6]High accuracy and precision when performed carefully, considered a classical reference method.Time-consuming, susceptible to errors from incomplete precipitation or co-precipitation of impurities[7].
Karl Fischer Titration Titrimetric method specifically for the determination of water content.N/A (measures water content)High accuracy and precision for water determination[8].Only measures water content, not other impurities.

In-Depth Look at Guanidine Hydrochloride as an Alternative

In the pharmaceutical industry, guanidine hydrochloride is a widely used alternative to this compound, particularly as a protein denaturant in drug formulation and purification processes. Its purity is equally critical to ensure the quality and safety of pharmaceutical products.

Table 2: Purity Assessment Methods for Guanidine Hydrochloride
MethodAnalyte/ImpurityTypical Purity SpecificationKey Performance Characteristics
Titration (Argentometric) Assay of Guanidine Hydrochloride>99.5%[9]A common method involving titration with silver nitrate to determine the chloride content[10].
HPLC Assay and Related Substances>99.5%[9]Can separate and quantify guanidine and related impurities. LOQ for guanidine can be as low as 0.25 mg/L[3].
UV-Vis Spectrophotometry AbsorbanceConforms to standardA simple method to check for the presence of UV-absorbing impurities.
Karl Fischer Titration Water ContentTypically <0.5%Standard method for determining water content.
Residue on Ignition Inorganic ImpuritiesTypically <0.1%Measures the amount of residual inorganic material after combustion.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Assay

This protocol outlines a general method for the determination of this compound purity. Method validation and optimization are crucial for specific applications.

Workflow for HPLC Analysis of this compound

prep_mobile_phase Prepare Mobile Phase (e.g., 50% Acetonitrile (B52724) in water with 0.1% Formic Acid) equilibration Equilibrate HPLC System (Column: Cogent Diamond Hydride™, UV @ 195 nm) prep_mobile_phase->equilibration prep_standard Prepare this compound Standard Solutions (e.g., in mobile phase) injection_sequence Injection Sequence (Blank, Standards, Sample) prep_standard->injection_sequence prep_sample Prepare Sample Solution (Accurately weigh and dissolve in mobile phase) prep_sample->injection_sequence equilibration->injection_sequence data_acquisition Data Acquisition (Chromatogram) injection_sequence->data_acquisition analysis Data Analysis (Peak integration, Calibration curve, Purity calculation) data_acquisition->analysis

Caption: Workflow for HPLC Purity Assessment of this compound.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of 50% deionized water and 50% acetonitrile with 0.1% formic acid. Degas the mobile phase before use[11].

  • Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a known concentration[11].

  • Chromatographic Conditions:

    • Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mm or equivalent[11].

    • Flow Rate: 1.0 mL/min[11].

    • Injection Volume: 1 µL[11].

    • Detection: UV at 195 nm[11].

    • Column Temperature: Ambient.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the blank (mobile phase), followed by the standard solutions and the sample solution.

    • Record the chromatograms and integrate the peak areas.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.

Titrimetric Determination of Triaminothis compound Purity (Redox Titration)

This method is for a related compound, triaminothis compound, and involves a redox titration. It can be adapted for other guanidinium (B1211019) salts with appropriate validation.

Workflow for Redox Titration of Triaminothis compound

sample_prep Prepare Sample Solution (Accurately weigh and dissolve in water) decomposition Decomposition (Add excess KBrO3 and H2SO4) sample_prep->decomposition reaction Reaction with Iodide (Add excess KI in the dark) decomposition->reaction titration Titration (Titrate liberated Iodine with standard Na2S2O3 solution) reaction->titration calculation Purity Calculation titration->calculation blank Blank Titration (Repeat without sample) blank->calculation

Caption: Redox Titration Workflow for Triaminothis compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 2.0 g of the triaminothis compound sample, dissolve it in deionized water, and dilute to a known volume (e.g., 250 mL) in a volumetric flask[2].

  • Decomposition:

    • Pipette a known volume (e.g., 5.00 mL) of the sample solution into a conical flask.

    • Add a precise excess of a standard potassium bromate (B103136) (KBrO₃) solution (e.g., 35.00 mL of 0.01667 mol/L)[2].

    • Carefully add sulfuric acid to control the acidity (e.g., to a final H⁺ concentration of 3.2 mol/L)[2].

    • Seal the flask and allow the reaction to proceed for about 10 minutes with stirring. In this step, triaminothis compound is oxidized to N₂ and CO₂.

  • Reaction with Iodide:

    • Add an excess of potassium iodide (KI) (e.g., 3 g) to the flask[2].

    • Seal the flask and allow it to react in the dark for about 5 minutes. The excess potassium bromate and other oxidizing species will react with iodide to liberate iodine.

  • Titration:

    • Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 mol/L)[1].

    • When the solution turns pale yellow, add a starch indicator, and continue the titration until the blue color disappears.

  • Blank Determination: Perform a blank titration using the same procedure but without the sample.

  • Calculation: Calculate the purity of the triaminothis compound based on the difference in the volume of sodium thiosulfate solution consumed by the blank and the sample. The relative standard deviation of this method is reported to be less than 0.5%[1].

Gravimetric Determination of this compound via Picrate (B76445) Salt Formation

This classical method relies on the formation of the sparingly soluble guanidine picrate.

Workflow for Gravimetric Analysis of this compound

sample_prep Prepare Sample Solution (Accurately weigh and dissolve in water) precipitation Precipitation (Add picric acid solution and adjust pH with ammonia) sample_prep->precipitation digestion Digestion/Cooling (Allow precipitate to form and mature) precipitation->digestion filtration Filtration (Filter through a tared crucible) digestion->filtration washing Washing (Wash precipitate with cold water) filtration->washing drying Drying (Dry to a constant weight) washing->drying weighing Weighing and Calculation (Determine weight of precipitate and calculate purity) drying->weighing

Caption: Gravimetric Analysis Workflow for this compound.

Methodology:

  • Sample Preparation: Accurately weigh about 2.0 g of the this compound sample and dissolve it in deionized water in a volumetric flask (e.g., 250 mL)[7].

  • Precipitation:

    • Take a known volume of the sample solution (e.g., 25 mL).

    • Add a precipitating agent, typically a solution of picric acid[7].

    • Adjust the pH of the solution with ammonia (B1221849) to facilitate the precipitation of guanidine picrate[7].

  • Digestion: Allow the precipitate to stand, often with cooling, to ensure complete precipitation and to allow the crystals to grow, which facilitates filtration.

  • Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.

  • Washing: Wash the precipitate with small portions of cold deionized water to remove any soluble impurities.

  • Drying: Dry the crucible with the precipitate in an oven at a suitable temperature (e.g., 105 °C) until a constant weight is achieved.

  • Calculation: From the weight of the guanidine picrate obtained, calculate the percentage purity of the this compound in the original sample using the appropriate gravimetric factor.

Conclusion

The assessment of this compound purity is essential for its reliable use in various scientific and industrial applications. This guide has provided a comparative overview of several key analytical techniques, including HPLC, HPTLC, titration, and gravimetric analysis. While HPLC offers high specificity and the ability to analyze multiple components, traditional methods like titration and gravimetric analysis can provide accurate and precise results with lower instrumentation costs. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurities, desired level of accuracy, and available resources. For pharmaceutical applications where guanidine hydrochloride is a common alternative, similar principles of purity assessment apply, with a strong emphasis on controlling related substances and other potential impurities. By following the detailed protocols and considering the comparative data presented, researchers can confidently select and implement the most appropriate method for their needs.

References

Navigating the Matrix: A Comparative Guide to Guanidine Nitrate Cross-Reactivity in Chemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the presence of guanidine (B92328) nitrate (B79036) in a sample can be a double-edged sword. While essential in many protocols for its role as a protein denaturant and solubilizing agent, its cross-reactivity in common chemical assays can lead to inaccurate quantification and misinterpreted results. This guide provides an objective comparison of guanidine nitrate's interference in key assays, offers alternative strategies, and presents detailed experimental protocols to mitigate its effects.

The guanidinium (B1211019) cation, the active component in guanidine salts like this compound and guanidine hydrochloride (GuHCl), is a powerful chaotropic agent. It disrupts the hydrogen bond network in water, which in turn destabilizes the tertiary structure of proteins, leading to their denaturation. This property is invaluable for solubilizing proteins from inclusion bodies or for use in protein refolding studies. However, the very mechanism that makes it useful also causes significant interference in assays that depend on native protein conformation or specific molecular interactions.

Impact on Protein Quantification Assays

Accurate protein quantification is a cornerstone of biochemical analysis. The introduction of this compound into a sample buffer can significantly skew the results of common colorimetric assays. The interference is primarily due to the denaturing effect of the guanidinium ion and its potential to interact with assay reagents.

Comparison of Guanidine Salt Interference in Common Protein Assays

While specific quantitative data for this compound is sparse in published literature, the effects of the chemically similar guanidine hydrochloride (GuHCl) are well-documented. Given that the interference is primarily driven by the guanidinium cation, the data for GuHCl serves as a strong proxy for this compound.

Assay TypePrincipleReported Tolerance to Guanidine Hydrochloride (GuHCl)Primary Interference Mechanism
Bradford Assay Coomassie dye binding to basic (esp. Arginine) and aromatic amino acid residues.[1]Low . Generally incompatible. Strong bases and detergents interfere.[1]Guanidine is basic and can alter the acidic pH required for the assay, affecting the dye's spectral properties. Denaturation may expose more or fewer dye-binding residues, leading to unpredictable results.
Bicinchoninic Acid (BCA) Assay Two-step reaction: 1) Biuret reaction (Cu²⁺ reduction by peptide bonds). 2) BCA chelation of Cu¹⁺.[2][3]Moderate . Tolerates up to 4 M in some protocols.[2][4] However, high concentrations can reduce sensitivity and accuracy.The guanidinium ion can interfere with the copper-chelation chemistry. Denaturation can affect the accessibility of peptide bonds for the Biuret reaction.
Lowry Assay Two-step reaction: 1) Biuret reaction. 2) Reduction of Folin-Ciocalteu reagent by copper-treated protein (esp. Tyr, Trp).[1][3]Low . Incompatible with many common lab reagents, including reducing agents and some buffers.Highly susceptible to interference from a wide range of substances. Guanidine can interfere with both the copper chelation and the reduction of the Folin-Ciocalteu reagent.
UV Absorbance (A280) Intrinsic absorbance of aromatic amino acids (Trp, Tyr) at 280 nm.High . Compatible with up to 6 M GuHCl.[5]This method is non-destructive and less prone to chemical interference. However, it requires a pure protein sample and knowledge of the protein's extinction coefficient.

Key Takeaway: For protein samples containing this compound, direct UV absorbance at 280 nm is the most reliable quantification method, provided the sample is pure. The BCA assay offers a moderate tolerance, but validation is crucial. The Bradford and Lowry assays should be avoided unless the this compound is first removed.

Cross-Reactivity in Immunoassays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) rely on the highly specific binding between an antibody and its antigen. The presence of high concentrations of a denaturant like this compound is fundamentally incompatible with this process.

  • Mechanism of Interference : this compound at high molarity (e.g., >1-2 M) will denature both the antibodies (capture and detection) and the target protein antigen.[6][7] This unfolding disrupts the specific three-dimensional epitopes required for the antibody-antigen interaction, leading to a complete loss of signal or highly erroneous results. It is almost guaranteed that 6 M guanidine will cause problems in an ELISA.[7]

  • Deliberate Use in Modified ELISAs : Paradoxically, the denaturing property of guanidine is sometimes harnessed in specialized ELISA protocols.

    • Avidity ELISAs : A chaotropic agent like GuHCl is used in a wash step to disrupt the antibody-antigen bond. Low-avidity antibodies dissociate at lower concentrations of the agent, while high-avidity antibodies remain bound. This allows for the characterization of the antibody binding strength.[8]

    • Immune Complex Dissociation : In assays measuring total target protein in the presence of therapeutic antibodies, a pre-treatment step with acid and/or guanidine can be used to dissociate the antibody-drug complex and denature the therapeutic antibody, allowing the target protein to be measured.[9][10]

The logical workflow for handling samples containing this compound before an immunoassay is to remove the interfering agent.

cluster_workflow Immunoassay Sample Handling Workflow for this compound Start Sample containing This compound Decision Is this compound concentration > 0.5 M? Start->Decision Remove Remove this compound (Dialysis, Desalting, Precipitation) Decision->Remove Yes Risk High risk of interference. Proceed with caution and validation. Decision->Risk No Proceed Perform Immunoassay (ELISA) Remove->Proceed Risk->Proceed

Caption: Decision workflow for handling this compound in immunoassay samples.

Experimental Protocols for Interference Mitigation

When faced with samples containing this compound, researchers can employ several strategies to remove the interfering substance prior to analysis.

Protocol 1: Protein Precipitation with Trichloroacetic Acid (TCA)

This method is effective for concentrating the protein and separating it from soluble contaminants like this compound.

Methodology:

  • Sample Preparation : Start with your protein sample containing this compound.

  • TCA Addition : To 1 volume of your protein solution, add 4 volumes of cold 20% trichloroacetic acid (TCA).

  • Incubation : Mix thoroughly and incubate on ice for 30 minutes to allow the protein to precipitate.

  • Centrifugation : Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C. A white or off-white pellet of protein should be visible.

  • Supernatant Removal : Carefully decant the supernatant, which contains the this compound and other soluble components.

  • Washing : Wash the pellet by adding 200 µL of ice-cold acetone (B3395972). This helps to remove any residual TCA. Centrifuge again at 15,000 x g for 5 minutes at 4°C.

  • Drying : Discard the acetone and allow the protein pellet to air-dry briefly. Do not over-dry, as it can make resolubilization difficult.

  • Resolubilization : Resuspend the protein pellet in a buffer that is compatible with the downstream assay (e.g., PBS for ELISA, or a compatible buffer for a protein quantification assay).

Protocol 2: Buffer Exchange using Desalting Columns

This is a rapid method for exchanging the buffer and is suitable for smaller sample volumes.

Methodology:

  • Column Equilibration : Select a desalting column (e.g., a spin column) with a molecular weight cut-off (MWCO) appropriate for your protein of interest (typically 7K to 10K MWCO). Equilibrate the column with the desired assay-compatible buffer according to the manufacturer's instructions. This usually involves washing the column with the new buffer.

  • Sample Loading : Apply your protein sample containing this compound to the equilibrated column.

  • Centrifugation : Centrifuge the column (if it is a spin column) according to the manufacturer's protocol. The protein, being larger than the column's pores, will pass through in the void volume with the new buffer.

  • Eluate Collection : The collected eluate contains your protein in the new, assay-compatible buffer. The smaller this compound molecules are retained in the column matrix and discarded.

Signaling Pathway and Interaction Diagrams

The primary mechanism of guanidine's interference is through the disruption of non-covalent bonds that stabilize protein structure.

cluster_denaturation Mechanism of Protein Denaturation by Guanidinium Ion Protein Native Protein (Folded, Active) Bonds Hydrogen Bonds & Hydrophobic Interactions Protein->Bonds stabilized by Gdn Guanidinium Ion (from this compound) Gdn->Bonds disrupts Unfolded Denatured Protein (Unfolded, Inactive) Bonds->Unfolded leads to

Caption: Guanidinium ions disrupt interactions that maintain native protein structure.

Conclusion and Recommendations

This compound is a potent chaotropic agent whose effects must be carefully considered when planning quantitative biochemical and immunological assays.

  • For Protein Quantification : When samples contain this compound, prioritize methods that are robust to denaturants. Direct A280 measurement is the preferred method for pure samples. If a colorimetric assay is necessary, the BCA assay may be used with caution and proper validation, but removing the this compound via precipitation or buffer exchange is the most rigorous approach.

  • For Immunoassays : High concentrations of this compound are incompatible with standard immunoassays. It is mandatory to remove the this compound from the sample before analysis to ensure the integrity of antibodies and the target antigen.

  • Validation is Key : Whenever working with a known interferent, it is crucial to perform validation experiments, such as spike-and-recovery and sample dilution linearity, to confirm that the chosen mitigation strategy is effective and that the assay is performing accurately for your specific sample matrix.

By understanding the mechanisms of interference and employing appropriate mitigation strategies, researchers can confidently navigate the challenges posed by this compound, ensuring the accuracy and reliability of their experimental data.

References

Guanidine Nitrate vs. Urea: A Comparative Guide to Protein Denaturation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein chemistry and drug development, the controlled denaturation of proteins is a fundamental technique. It is crucial for understanding protein folding, stability, and for the solubilization of inclusion bodies in recombinant protein production. Among the most widely used chaotropic agents for this purpose are guanidine (B92328) salts and urea (B33335). This guide provides an objective comparison of the protein denaturation efficiency of guanidine nitrate (B79036) and urea, supported by established principles of protein chemistry and available experimental data.

While guanidine hydrochloride is more commonly cited in literature, this guide will focus on guanidine nitrate, extrapolating its properties based on the behavior of the guanidinium (B1211019) cation and the known effects of the nitrate anion.

At a Glance: this compound vs. Urea

FeatureThis compoundUrea
Denaturation Potency Generally considered a stronger denaturantMilder denaturant
Mechanism of Action Primarily disrupts hydrophobic interactions and hydrogen bonds through direct interaction with the protein. The nitrate anion also contributes to the chaotropic effect.Primarily disrupts hydrogen bonds and weakens hydrophobic interactions, largely by altering water structure.
Concentration for Denaturation Lower concentrations required for complete denaturation (typically in the range of 2-6 M).Higher concentrations required for complete denaturation (typically 6-8 M).
Denaturation Pathway Often involves the formation of intermediate, partially folded states.Tends to follow a two-state transition (Native ↔ Unfolded).[1]
Ionic Nature Ionic compoundNon-ionic (neutral) molecule
Effect on Electrostatic Interactions Can mask electrostatic interactions within the protein due to its ionic nature.[2][3]Has a minimal effect on electrostatic interactions.[2][3]
Practical Considerations Highly soluble in water. Caution: this compound is an oxidizer and can be explosive under certain conditions (e.g., heat, shock). Handle with appropriate safety precautions.Highly soluble in water. Can lead to carbamylation of proteins at elevated temperatures or during long incubations.

Deeper Dive: Mechanism of Action

Both this compound and urea function as chaotropic agents, meaning they disrupt the highly ordered structure of water, which in turn destabilizes the native conformation of proteins.[1] However, their precise mechanisms differ:

  • This compound: The denaturation is driven by the guanidinium cation (Gdm+). Gdm+ ions interact directly and favorably with the protein surface, including both polar and non-polar residues, and the polypeptide backbone.[1] This direct interaction effectively solubilizes the hydrophobic core as the protein unfolds. The nitrate anion (NO₃⁻) is also a chaotropic ion, positioned towards the "weakly hydrated" end of the Hofmeister series, which further contributes to the disruption of water structure and the overall denaturation efficiency.

  • Urea: Urea is thought to denature proteins through both direct and indirect mechanisms. It can form hydrogen bonds with the peptide backbone, competing with the intramolecular hydrogen bonds that stabilize the native structure. Additionally, by accumulating at the protein-water interface, urea weakens the hydrophobic effect, which is a major driving force for protein folding.[4]

The denaturation process can be visualized as a logical progression from the native state to the unfolded state, influenced by the choice of denaturant.

Protein Denaturation Pathways Native Native Protein (Folded, Functional) Intermediate Intermediate State (Partially Unfolded) Native->Intermediate This compound (Lower Concentrations) Unfolded Unfolded Protein (Denatured, Non-functional) Native->Unfolded Urea (Two-state transition) Intermediate->Unfolded This compound (Higher Concentrations) CD Spectroscopy Workflow for Protein Denaturation cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Prep_Protein Prepare Protein Stock in Appropriate Buffer Create_Samples Create Series of Samples with Increasing Denaturant Concentration Prep_Protein->Create_Samples Prep_Denaturant Prepare Denaturant Stocks (this compound or Urea) Prep_Denaturant->Create_Samples Incubate Incubate Samples to Reach Equilibrium Create_Samples->Incubate Load_Sample Load Sample into Cuvette Incubate->Load_Sample Acquire_Spectrum Acquire Far-UV CD Spectrum (e.g., 200-260 nm) Load_Sample->Acquire_Spectrum Monitor_Wavelength Monitor Ellipticity at a Specific Wavelength (e.g., 222 nm for α-helical proteins) Acquire_Spectrum->Monitor_Wavelength Plot_Data Plot Ellipticity vs. Denaturant Concentration Monitor_Wavelength->Plot_Data Fit_Curve Fit Data to a Sigmoidal Curve Plot_Data->Fit_Curve Determine_Cm Determine the Denaturation Midpoint (Cm) Fit_Curve->Determine_Cm Fluorescence Spectroscopy Workflow for Protein Denaturation cluster_prep_f Sample Preparation cluster_measurement_f Fluorescence Measurement cluster_analysis_f Data Analysis Prep_Protein_F Prepare Protein Stock Solution Create_Samples_F Create Sample Series with Increasing Denaturant Prep_Protein_F->Create_Samples_F Prep_Denaturant_F Prepare Denaturant Stock Solutions Prep_Denaturant_F->Create_Samples_F Incubate_F Incubate to Equilibrium Create_Samples_F->Incubate_F Excite_Sample Excite Sample at ~295 nm (to selectively excite tryptophan) Incubate_F->Excite_Sample Record_Emission Record Emission Spectrum (e.g., 310-400 nm) Excite_Sample->Record_Emission Analyze_Shift Analyze Emission Maximum Wavelength (λmax) or Intensity Record_Emission->Analyze_Shift Plot_Data_F Plot λmax or Intensity vs. Denaturant Concentration Analyze_Shift->Plot_Data_F Fit_Curve_F Fit Data to a Sigmoidal Curve Plot_Data_F->Fit_Curve_F Determine_Cm_F Determine the Denaturation Midpoint (Cm) Fit_Curve_F->Determine_Cm_F

References

A Comparative Guide to Guanidine Nitrate Synthesis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of guanidine (B92328) nitrate (B79036) is a critical starting point for numerous applications, from the creation of pharmaceutical intermediates to the development of gas-generating agents. This guide provides an objective comparison of the most common methods for synthesizing guanidine nitrate, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific needs.

At a Glance: Comparison of this compound Synthesis Methods

The following table summarizes the key quantitative parameters of the three primary methods for this compound synthesis. This data is compiled from various laboratory and pilot-plant scale experiments.

Parameter Dicyandiamide (B1669379) & Ammonium (B1175870) Nitrate Method Urea (B33335) & Ammonium Nitrate Method Calcium Cyanamide (B42294) & Ammonium Nitrate Method
Typical Yield 85-92%[1]87-94%[2]87% (potential for >90%)[3][4]
Purity High, after recrystallizationGood, but can be affected by side reactions[5]Average 98%[3][4]
Reaction Temperature 120-210°C[5]175-225°C[5]120-160°C[4]
Catalyst None requiredSilica (B1680970) gel[5]None required
Key Safety Concerns Potential explosive hazard of heating ammonium nitrate with organic material.[1]Similar explosive hazard to the dicyandiamide method; requires careful temperature control.Handling of calcium cyanamide, which can be hazardous.
Cost-Effectiveness ModerateHigh, due to the low cost and availability of urea.[5]Moderate

In-Depth Analysis of Synthesis Routes

This section provides a detailed overview of each synthesis method, including their underlying chemical pathways and experimental considerations.

Dicyandiamide and Ammonium Nitrate Method

This is a widely used and well-documented method for producing this compound. The reaction proceeds by heating dicyandiamide with an excess of ammonium nitrate.[1] The excess ammonium nitrate helps to drive the reaction to completion and minimizes the formation of byproducts.[1]

Reaction Pathway:

The reaction is believed to proceed through the formation of biguanide (B1667054) nitrate as an intermediate, which then reacts with additional ammonium nitrate to yield two molecules of this compound.

dicyandiamide_pathway DCD Dicyandiamide Intermediate Biguanide Nitrate (Intermediate) DCD->Intermediate + AN1 Ammonium Nitrate AN1->Intermediate GN This compound Intermediate->GN + AN2 Ammonium Nitrate AN2->GN

Figure 1: Reaction pathway for this compound synthesis from dicyandiamide.

Urea and Ammonium Nitrate Method

This method has gained popularity due to its cost-effectiveness, utilizing readily available urea as a starting material.[5] The reaction is typically carried out in the presence of a silica gel catalyst, which facilitates the dehydration of urea.[5]

Reaction Pathway:

The proposed mechanism involves the initial dehydration of urea to form cyanamide, which then reacts with ammonium nitrate to produce this compound.[6]

urea_pathway Urea Urea Silica Silica Gel (Catalyst) Cyanamide Cyanamide (Intermediate) Urea->Cyanamide - H2O GN This compound Cyanamide->GN + AN Ammonium Nitrate AN->GN

Figure 2: Reaction pathway for this compound synthesis from urea.

Calcium Cyanamide and Ammonium Nitrate Method

This method provides a viable alternative to the dicyandiamide and urea routes. The reaction involves heating calcium cyanamide with a concentrated aqueous solution of ammonium nitrate.[4]

Reaction Pathway:

The overall transformation involves the reaction of the cyanamide anion from calcium cyanamide with ammonium nitrate.

calcium_cyanamide_pathway CaCN2 Calcium Cyanamide GN This compound CaCN2->GN + AN Ammonium Nitrate AN->GN

Figure 3: Reaction pathway for this compound synthesis from calcium cyanamide.

Experimental Protocols

The following are representative experimental protocols for each synthesis method. Safety Warning: These reactions, particularly those involving heating ammonium nitrate with organic compounds, are potentially hazardous and should only be conducted by trained professionals in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

Protocol 1: Synthesis from Dicyandiamide and Ammonium Nitrate

Materials:

  • Dicyandiamide (210 g)

  • Ammonium nitrate (440 g)

  • Deionized water

Procedure:

  • Intimately mix 210 g of dicyandiamide and 440 g of ammonium nitrate in a round-bottom flask.

  • Heat the mixture in an oil bath to 160°C and maintain this temperature for 2 hours. The mixture will melt and then solidify.

  • After cooling, extract the product by warming with successive portions of hot deionized water.

  • Filter the combined hot aqueous extracts to remove insoluble byproducts.

  • Concentrate the filtrate and allow it to cool to crystallize the this compound.

  • Collect the crystals by filtration and dry them. A second crop of crystals can be obtained by further concentrating the mother liquor.

  • The crude product can be recrystallized from boiling water for higher purity.[1]

Protocol 2: Synthesis from Urea and Ammonium Nitrate

Materials:

  • Urea (320 g)

  • Ammonium nitrate (340 g)

  • Silica gel (powdered, as catalyst)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, combine 340 g of ammonium nitrate, 200 g of urea, and 80 g of dry silica gel.

  • Heat the mixture to approximately 195°C with stirring.[7]

  • After the initial reaction period (approximately 2 hours), add the remaining 120 g of urea and continue heating for another 2.5-3 hours.[7]

  • Allow the reaction mixture to cool.

  • Dissolve the cooled solid in hot deionized water.

  • Filter the hot solution to remove the silica gel catalyst and any insoluble byproducts.

  • Cool the filtrate to crystallize the this compound.

  • Isolate the crystals by filtration and dry them.

Protocol 3: Synthesis from Calcium Cyanamide and Ammonium Nitrate

Materials:

  • Calcium cyanamide (content-rated)

  • Ammonium nitrate

  • Water

Procedure:

  • Prepare a concentrated aqueous solution of ammonium nitrate.

  • In a continuous reactor or a suitable batch reactor, react the calcium cyanamide with the ammonium nitrate solution at a temperature between 120°C and 160°C.[4]

  • After the reaction is complete (a reaction time of 1 hour has been shown to give good yields), filter the hot mixture to remove insoluble calcium salts.[3]

  • Cool the filtrate to crystallize the this compound.

  • Collect the product by filtration and dry. The excess ammonium nitrate in the mother liquor can be concentrated and recycled.[3]

Conclusion

The choice of synthesis method for this compound depends on a balance of factors including desired yield and purity, cost considerations, and available equipment and safety infrastructure. The dicyandiamide method offers high yields and a relatively straightforward procedure. The urea method stands out for its economic advantages due to the low cost of urea. The calcium cyanamide method provides a good alternative with high purity of the final product. Researchers and production managers should carefully evaluate these parameters to select the optimal synthesis strategy for their specific requirements. Further optimization of reaction conditions, such as through the use of continuous flow reactors, may offer enhanced efficiency and safety for all methods.[5]

References

Safety Operating Guide

Navigating the Safe Disposal of Guanidine Nitrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Guanidine (B92328) nitrate (B79036), a versatile compound utilized in various research and manufacturing processes, requires careful management due to its inherent hazards.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe disposal of guanidine nitrate, aligning with best practices in laboratory safety and chemical handling.

Core Safety and Hazard Information

This compound is classified as a strong oxidizing agent and is considered a hazardous substance.[1][2][4] It is crucial to be aware of its potential for explosive decomposition when subjected to heat, shock, friction, or contamination.[2][4] The substance is harmful if swallowed or inhaled and can cause severe irritation to the skin and eyes.[1][3][4] Furthermore, it poses a threat to aquatic environments, necessitating responsible disposal to prevent ecological damage.[1]

Quantitative Hazard and Transportation Data

For quick reference, the following table summarizes key quantitative and classification data for this compound.

Hazard Classification Value/Designation Reference
UN Number 1467[1][3]
DOT Hazard Class 5.1 (Oxidizing Agent)[1][3]
Packing Group III[1][4][5]
NFPA 704 Ratings Health: 2, Flammability: 1, Reactivity: 4[3]
WHMIS (Canada) Class C: Oxidizing Material, D-2A: Very Toxic Material[3]
Oral LD50 (Rat) 730 mg/kg[6]
Oral LD50 (Mouse) 1028 mg/kg[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a regulated process. Adherence to institutional, local, state, and federal guidelines is mandatory.[1][7]

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles[3][4]

  • Lab coat[3]

  • Chemical-resistant gloves[3][4][5]

  • In situations where dust may be generated, a certified dust respirator is necessary.[3][8]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste in a designated, clearly labeled, and compatible hazardous waste container.[3][5]

    • Do not mix with other waste streams, especially combustible materials (e.g., paper, wood, organic solvents) or reducing agents.[1][4][5]

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][5]

  • Contaminated Materials:

    • Any materials, such as filter paper or absorbents, that are contaminated with this compound should be treated as hazardous waste.

    • Do not use combustible absorbents like sawdust for cleanup.[4][5] Instead, use inert materials such as sand or earth.[5]

  • Aqueous Solutions:

    • For small quantities of dilute aqueous solutions, some sources suggest cautious acidification followed by the gradual addition of a reducing agent like sodium bisulfite.[1] However, this should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.

    • In most cases, it is safer to collect aqueous this compound waste in a designated hazardous waste container for disposal by a certified waste management provider. Do not pour this compound solutions down the drain.[1][4][9]

3. Spill Management:

  • Minor Spills:

    • Immediately alert others in the vicinity.

    • Wearing appropriate PPE, carefully sweep up the spilled solid material, minimizing dust generation.[5] If appropriate, moisten the spill first to prevent dusting.[4][9]

    • Place the collected material into a designated hazardous waste container.

    • For small liquid spills, some guidelines suggest flushing the area with large amounts of water.[2] However, be mindful of environmental regulations regarding wastewater discharge.

  • Major Spills:

    • Evacuate the area immediately and alert your institution's emergency response team or environmental health and safety (EHS) office.[1][5]

    • Isolate the spill area and prevent entry.[2]

    • If safe to do so, move any ignition sources away from the spill.[3][5]

4. Final Disposal:

  • All this compound waste must be disposed of as hazardous waste.[1]

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3][5]

  • Ensure all waste containers are properly labeled according to Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.[1][3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

GuanidineNitrateDisposal start This compound Waste Generated assess_form Assess Waste Form start->assess_form solid_waste Solid Waste or Contaminated PPE assess_form->solid_waste Solid aqueous_waste Aqueous Waste assess_form->aqueous_waste Aqueous collect_solid Collect in Designated Hazardous Waste Container solid_waste->collect_solid collect_aqueous Collect in Designated Aqueous Hazardous Waste Container aqueous_waste->collect_aqueous label_container Label Container (Hazardous Waste, Oxidizer) collect_solid->label_container collect_aqueous->label_container store_safely Store in Cool, Dry, Ventilated Area Away from Incompatibles label_container->store_safely contact_ehs Contact EHS for Waste Pickup store_safely->contact_ehs

References

Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Guanidine nitrate (B79036), a compound utilized in various research applications, requires careful handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure working environment.

Hazard Overview: Guanidine nitrate is an oxidizing solid that may intensify fire.[1][2] It is harmful if swallowed and causes serious eye and skin irritation.[1][2][3] Inhalation of dust may lead to respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment to ensure personal safety.

Protection Type Recommended Equipment Specifications and Standards
Eye/Face Protection Chemical safety goggles or glasses. A full-face shield may be necessary in situations with a higher risk of splashing.Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Chemical-resistant gloves (e.g., PVC). A chemical apron and appropriate protective clothing are also recommended to prevent skin exposure.[3][4]Select gloves based on the specific breakthrough time and permeation rate for this compound.
Respiratory Protection A dust respirator is necessary when ventilation is inadequate or when the generation of dust is likely.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4] In case of fire, a self-contained breathing apparatus (SCBA) is required.[4][5]
Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Use in a well-ventilated area.[4][6]

  • Minimize dust generation and accumulation.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[4][7]

  • Keep away from heat, sparks, and open flames.[4][8]

  • Avoid contact with combustible materials, reducing agents, and other incompatible substances.[4][8]

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[4]

  • Keep away from combustible materials.[4][7]

  • Store separately from incompatible substances such as reducing agents.[4][8]

  • Ground all equipment containing the material.[8]

  • Facilities should be equipped with an eyewash station and a safety shower.[4]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is vital.

First Aid Measures:

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation persists.[2][4]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

Fire Fighting:

  • This compound is an oxidizer and may intensify a fire.[1][2]

  • For small fires, use water. Do not use dry chemicals, CO2, or foams.[4][9]

  • For large fires, flood the area with water from a distance.[4][5]

  • Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5]

Accidental Release:

  • Evacuate the area.

  • Wear appropriate personal protective equipment.[4]

  • Clean up spills immediately. Avoid generating dust.[4]

  • Sweep up the material and place it into a suitable container for disposal.[4]

  • Do not use combustible materials, such as paper towels, to clean up the spill.[4]

  • Prevent the spill from entering drains or waterways.[1][7]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[3] It is considered hazardous waste.[3] Contact a licensed professional waste disposal service to dispose of this material.[1] Do not dispose of it with regular trash or down the drain.

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Ensure proper ventilation & engineering controls are active A->B Proceed if understood C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh/measure this compound in a designated area C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F J Spill, Fire, or Exposure Occurs E->J If emergency G Dispose of waste in a designated hazardous waste container F->G H Remove and properly store or dispose of PPE G->H I Wash hands thoroughly H->I K Follow Emergency Procedures (First Aid, Spill Control, Fire Response) J->K L Notify supervisor and safety officer K->L

Caption: Standard operating procedure for handling this compound.

Emergency Response Logic

This diagram illustrates the decision-making process in the event of an emergency involving this compound.

This compound Emergency Response cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_followup Follow-up Start Emergency Event (Spill, Fire, Exposure) AssessSeverity Assess Severity & Type of Emergency Start->AssessSeverity Spill Accidental Release Protocol AssessSeverity->Spill Spill Fire Fire Fighting Protocol AssessSeverity->Fire Fire Exposure First Aid Measures AssessSeverity->Exposure Personal Exposure Evacuate Evacuate Area (if necessary) Spill->Evacuate Fire->Evacuate Notify Notify Supervisor & Emergency Services Exposure->Notify Evacuate->Notify Decontaminate Decontaminate Area & Personnel Notify->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: Decision tree for this compound emergencies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.